5-Chloro-2,2'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWWCDRDDNKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451243 | |
| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162612-08-0 | |
| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Regioselective Synthesis of 5-Chloro-2,2'-bipyridine from 2,5-Dichloropyridine
Executive Summary
5-Chloro-2,2'-bipyridine is a pivotal heterocyclic building block in the development of pharmaceuticals, functional materials, and advanced catalysts. Its utility stems from the versatile 2,2'-bipyridine core, a privileged ligand in coordination chemistry, combined with a strategically placed chlorine atom that allows for further synthetic elaboration. This guide provides an in-depth technical overview of the synthesis of this compound, with a specific focus on modern, efficient routes starting from the commercially available and cost-effective precursor, 2,5-dichloropyridine. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—the cornerstone of this transformation—and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals. The core challenge, achieving regioselective C-C bond formation at the C2 position while leaving the C5-chloro substituent intact, will be addressed through a comparative analysis of leading synthetic strategies, including the Suzuki-Miyaura and Negishi couplings.
Introduction: The Strategic Importance of this compound
Bipyridine derivatives are fundamental components in a vast array of applications, from biologically active molecules to photosensitizers and supramolecular assemblies.[1][2] The title compound, this compound, is particularly valuable as it serves as a key intermediate.[3] The chlorine atom at the 5-position provides a reactive handle for subsequent functionalization, enabling the modular construction of complex molecular architectures.[3][4]
The starting material, 2,5-dichloropyridine, is an attractive precursor due to its commercial availability and the differential reactivity of its two chlorine atoms.[4][5] The primary synthetic hurdle is to selectively couple a pyridine ring at the C2 position, which is generally more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed cycles.[6] This guide focuses on harnessing this inherent reactivity to achieve a high-yielding, regioselective synthesis.
Synthetic Strategies: A Mechanistic Perspective
The construction of the C-C bond between the two pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are preeminent in this field, offering mild reaction conditions and broad functional group tolerance.[7]
The Palladium-Catalyzed Cross-Coupling Engine
Nearly all palladium-catalyzed cross-coupling reactions pertinent to this synthesis operate via a common catalytic cycle, which consists of three fundamental steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of 2,5-dichloropyridine, forming a Pd(II) intermediate. This is typically the rate-limiting step, and the C2-Cl bond is more reactive than the C5-Cl bond.
-
Transmetalation: The second pyridine ring is transferred from an organometallic reagent (e.g., containing boron or zinc) to the palladium center, displacing the halide.
-
Reductive Elimination: The two pyridine rings couple to form the new C-C bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method that employs an organoboron reagent, such as a pyridylboronic acid or its ester derivative.[6][8] Its popularity is due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[7]
-
Principle: The reaction couples 2,5-dichloropyridine with a 2-pyridylboronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for activating the organoboron species to facilitate transmetalation.[9]
-
Causality in Reagent Selection:
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often essential. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition of the C-Cl bond and the final reductive elimination step.[6]
-
Base: An aqueous solution of a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[6]
-
Negishi Coupling
The Negishi coupling utilizes a highly reactive organozinc reagent.[11] This method is prized for its high yields and excellent functional group tolerance, often succeeding where other methods fail.[12][13]
-
Principle: A 2-pyridylzinc halide, prepared in situ or separately, is coupled with 2,5-dichloropyridine using a palladium or nickel catalyst.[1][14]
-
Causality in Reagent Selection:
-
Organozinc Reagent: The pyridylzinc halide can be generated either by direct insertion of activated zinc into a 2-halopyridine or by transmetalation from a corresponding organolithium or Grignard reagent.[11] The high reactivity of these reagents necessitates strictly anhydrous and inert conditions.
-
Catalyst/Ligand: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and XPhos, are effective.[2] The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions.[12]
-
Comparative Analysis of Synthetic Routes
| Method | Coupling Partner | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pyridylboronic Acid / Ester | Pd(OAc)₂ / SPhos, K₃PO₄ | Stable/non-toxic reagents; tolerant to water | Boronic acid instability (2-pyridyl); requires strong base |
| Negishi | Pyridylzinc Halide | Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhos | High reactivity and yields; broad scope | Moisture/air-sensitive reagents; requires inert atmosphere |
| Stille | Pyridylstannane | Pd(PPh₃)₄ | Effective for complex structures | High toxicity of organotin reagents and byproducts |
Validated Experimental Protocols
The following protocols are presented as robust starting points for the synthesis. Optimization may be required based on the specific scale and available laboratory equipment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the C2-arylation of 2,5-dichloropyridine.[6]
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 2,5-Dichloropyridine | 147.99 | 1.0 | 1.0 | 148 mg |
| 2-Pyridylboronic Acid | 122.92 | 1.2 | 1.2 | 148 mg |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Premix: In a separate, small vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: To the main reaction flask, add the remaining anhydrous 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white or off-white solid.[15]
Protocol 2: Modified Negishi Cross-Coupling
This protocol is based on a modified Negishi reaction developed for the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines.[12]
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Bromopyridine | 157.99 | 1.1 | 1.1 | 174 mg |
| n-Butyllithium (1.6 M) | - | 1.1 | 1.1 | 0.69 mL |
| Zinc Chloride (ZnCl₂) (1.0 M) | - | 1.1 | 1.1 | 1.1 mL |
| 2,5-Dichloropyridine | 147.99 | 1.0 | 1.0 | 148 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| tBu₃P (as HBF₄ salt) | 290.15 | 0.02 | 0.02 | 5.8 mg |
| THF (anhydrous) | - | - | - | ~15 mL |
Step-by-Step Procedure:
-
Organozinc Preparation:
-
To a flame-dried Schlenk flask under Argon, add 2-bromopyridine (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.
-
Add the solution of zinc chloride in THF (1.1 mmol) dropwise and allow the mixture to warm to room temperature over 1 hour. This forms the 2-pyridylzinc chloride reagent.
-
-
Coupling Reaction Setup:
-
In a separate flame-dried Schlenk flask, combine Pd₂(dba)₃ (0.01 mmol), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.02 mmol), and 2,5-dichloropyridine (1.0 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (5 mL).
-
-
Reaction Initiation:
-
Transfer the freshly prepared 2-pyridylzinc chloride solution to the catalyst-substrate mixture via cannula.
-
Heat the reaction mixture to 60 °C.
-
-
Monitoring & Workup:
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 4-12 hours), cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography as described in Protocol 1.
-
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₁₀H₇ClN₂[16]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted bipyridine structure. Expect signals in the aromatic region (approx. 7.3-8.7 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 190 and a characteristic M+2 peak at m/z ≈ 192 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Conclusion
The synthesis of this compound from 2,5-dichloropyridine is a prime example of strategic, regioselective cross-coupling chemistry. Both the Suzuki-Miyaura and Negishi coupling reactions provide reliable and high-yielding pathways to this valuable intermediate. The Suzuki method offers the advantage of using more stable and less toxic reagents, making it highly suitable for large-scale synthesis and general laboratory use. The Negishi coupling, while requiring more stringent anhydrous conditions, demonstrates exceptional reactivity and may be the method of choice for more challenging or sensitive substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently access this key building block for innovation in drug discovery and materials science.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 13. One moment, please... [denmarkgroup.web.illinois.edu]
- 14. preprints.org [preprints.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 162612-08-0 | this compound | Chlorides | Ambeed.com [ambeed.com]
The Synthesis of 5-Chloro-2,2'-bipyridine via Suzuki Coupling: A Mechanistic and Practical Guide
Abstract
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. This in-depth technical guide provides a comprehensive examination of the mechanism and practical application of the Suzuki coupling for the synthesis of 5-Chloro-2,2'-bipyridine, a key building block in pharmaceuticals, agrochemicals, and materials science. We will dissect the catalytic cycle, explore the critical roles of ligands, bases, and solvents, and address the specific challenges associated with the use of chloropyridine substrates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical mastery of this pivotal transformation.
Introduction: The Significance of Bipyridines and the Power of Suzuki Coupling
Bipyridines are a class of aromatic heterocyclic compounds that have garnered significant attention due to their unique chelating properties and their prevalence in a wide array of functional molecules. The 2,2'-bipyridine scaffold, in particular, is a privileged structure in coordination chemistry, serving as a bidentate ligand for various transition metals. This property is harnessed in applications ranging from catalysis to the development of luminescent materials and electroactive polymers. In the pharmaceutical industry, substituted bipyridines are integral components of numerous drug candidates.
The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers an exceptionally powerful and versatile method for the synthesis of biaryl compounds, including this compound.[1] This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of many boronic acid reagents contribute to its widespread adoption in both academic and industrial laboratories.
This guide will focus on the synthesis of this compound, a valuable intermediate whose chloro-substituent provides a handle for further functionalization. We will explore the underlying mechanism of its formation via the Suzuki coupling of a chloropyridine derivative with a pyridylboronic acid or its equivalent.
The Catalytic Cycle: A Step-by-Step Mechanistic Exploration
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three principal steps in this cycle are oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: Activating the Aryl Halide
The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, a 2-chloro-5-substituted pyridine, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. The Pd(0) catalyst inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and wider availability make them attractive substrates. The use of electron-rich and sterically bulky ligands on the palladium center is crucial for facilitating the oxidative addition of less reactive aryl chlorides.[2]
Transmetalation: The Key Carbon-Carbon Bond Forming Step
Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of transmetalation is still a subject of some debate, but the activation of the boronic acid by the base is universally recognized as a critical prerequisite.[3]
Reductive Elimination: Product Formation and Catalyst Regeneration
The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple to form the desired biaryl product, this compound. This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. The use of bulky phosphine ligands can promote this step by creating steric strain that is relieved upon elimination of the product.[2]
Diagram of the Suzuki Coupling Catalytic Cycle for the Formation of this compound:
Caption: Catalytic cycle for the synthesis of this compound.
Optimizing Reaction Parameters: The Keys to a Successful Synthesis
The success of the Suzuki coupling for the synthesis of this compound hinges on the careful selection and optimization of several key reaction parameters. The use of a chloropyridine as a substrate presents specific challenges, namely the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the bipyridine product can act as a ligand for the palladium catalyst, leading to catalyst inhibition and reduced yields.[4][5]
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for an efficient reaction.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] For less reactive aryl chlorides, a pre-catalyst that readily forms the active Pd(0) species is often preferred.
-
Ligands: The use of sterically bulky and electron-donating phosphine ligands is essential to promote the oxidative addition of the chloropyridine and to stabilize the active catalyst. Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent efficacy in the coupling of challenging substrates. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings, offering high stability and reactivity. For the coupling of 2-chloropyridines, Pd(PPh₃)₄ has been shown to be an effective catalyst.[1][2]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases in Suzuki couplings.[7] For challenging couplings, stronger bases like potassium phosphate are often more effective.
-
Organic Bases: In some cases, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for this application.
Solvent Systems
The choice of solvent is critical for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a two-phase system is used).
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents.
-
Protic Solvents: Often, a mixture of an aprotic solvent with water or an alcohol is employed to dissolve the inorganic base and facilitate the formation of the active boronate species. A common combination is dioxane/water.
Experimental Protocol: A Practical Guide
The following protocol is a representative procedure for the synthesis of this compound via Suzuki coupling, adapted from established methodologies for the coupling of dichloropyridines.[8]
Materials and Reagents
-
2,5-Dichloropyridine (or another suitable 5-chloro-2-halopyridine)
-
2-Pyridylboronic acid or its pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A generalized workflow for the Suzuki coupling synthesis.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Suzuki coupling of chloropyridines to form bipyridine derivatives, providing a comparative overview.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | Reflux | 20 | >95 | [2] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 86 | [7] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good | [8] |
| 2-Chloropyridines | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | Reflux | - | Excellent | [2] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of this compound and its derivatives. A thorough understanding of the catalytic cycle and the critical role of each reaction component is essential for overcoming the challenges associated with the use of chloropyridine substrates. By carefully selecting the appropriate palladium catalyst, bulky and electron-rich ligands, a suitable base, and an optimal solvent system, researchers can achieve high yields and develop robust and scalable synthetic routes to this important class of compounds. The insights and practical guidance provided in this technical guide are intended to empower scientists in their pursuit of novel molecules with applications in medicine, materials, and beyond.
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Chloro-2,2'-bipyridine: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
5-Chloro-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine, a cornerstone bidentate chelating ligand in coordination chemistry. The introduction of a chloro-substituent at the 5-position fundamentally alters the electronic properties of the bipyridine framework, thereby influencing the stability, reactivity, and photophysical characteristics of its corresponding metal complexes. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, explores its synthesis and key reactivity patterns, and details its applications in modern research, particularly in the fields of catalysis, materials science, and drug development. This document is intended for researchers and professionals who utilize heterocyclic ligands in synthesis and functional material design.
Core Molecular and Physical Properties
This compound is a solid at room temperature, and its fundamental properties are critical for its application in synthesis and material fabrication. The electron-withdrawing nature of the chlorine atom modulates the electron density of the pyridine rings, which is a key consideration for its role as a ligand.
Identity and Structure
Physicochemical Data
A summary of the key physical and chemical properties is presented below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Weight | 190.63 g/mol | [1][2] |
| Appearance | Solid (form may vary) | Assumed from general chemical data |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). Solubility in non-polar solvents like hexanes is limited. | Inferred from structure & general bipyridine data |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The expected spectral features are outlined below, based on the analysis of related bipyridine structures.[3][4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most direct method for structural confirmation. Due to the asymmetry introduced by the single chlorine atom, all seven aromatic protons are expected to be chemically distinct, leading to a complex splitting pattern in the aromatic region (typically 7.0-9.0 ppm). The protons on the chlorinated ring will show different chemical shifts compared to those on the unsubstituted ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct signals for the ten carbon atoms in the aromatic system. The carbon atom directly bonded to the chlorine (C5) will exhibit a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar moment of the chlorine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by characteristic peaks corresponding to C=C and C=N stretching vibrations within the pyridine rings (typically in the 1400-1600 cm⁻¹ region). A C-Cl stretching vibration will also be present, though it may be in the fingerprint region and less diagnostic.
-
Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z ≈ 190.6. A crucial feature will be the isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is the characteristic signature of a molecule containing one chlorine atom.
Chemical Synthesis and Reactivity
The utility of this compound is defined by its synthesis and subsequent chemical transformations.
Synthetic Strategies
The synthesis of substituted bipyridines often relies on metal-catalyzed cross-coupling reactions. While numerous methods exist for bipyridine synthesis, a common and effective approach for this compound involves the coupling of two different pyridine building blocks. The Stille and Negishi cross-coupling reactions are particularly powerful for this purpose.[6][7][8]
A plausible and efficient synthetic route is the Stille coupling reaction , which involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide.[8]
Workflow: Synthesis via Stille Coupling
Caption: Stille coupling synthesis of this compound.
Core Reactivity
The reactivity of this compound is dominated by two primary features: the chelating nitrogen atoms and the reactive C-Cl bond.
-
Coordination Chemistry (Ligand Activity): As a derivative of 2,2'-bipyridine, its most significant chemical property is its ability to act as a strong bidentate ligand for a wide range of transition metals, including Ruthenium, Palladium, Iridium, and Rhenium.[9][10] The electron-withdrawing chlorine atom reduces the electron-donating ability of the ligand compared to unsubstituted bipyridine. This electronic modulation can be used to fine-tune the properties of the resulting metal complex, affecting its redox potentials, catalytic activity, and photophysical behavior.[11]
-
Cross-Coupling Reactions (Synthetic Handle): The chlorine atom at the 5-position serves as a valuable synthetic handle for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of more complex, functionalized bipyridine ligands tailored for specific applications.
Workflow: Post-functionalization via Suzuki Coupling
Caption: Suzuki coupling using this compound as a substrate.
Key Applications in Research and Development
The unique electronic properties and synthetic versatility of this compound and its metal complexes make it a valuable compound in several advanced research areas.
-
Homogeneous Catalysis: Metal complexes derived from this compound are investigated as catalysts for a variety of organic transformations. For example, palladium complexes can be used in CO/olefin copolymerization, where the electronic nature of the ligand influences catalyst activity and polymer properties.[11] Rhenium and Manganese bipyridine carbonyl complexes are well-known pre-catalysts for the electrochemical reduction of CO₂.[9]
-
Materials Science: As a functional building block, it is used in the synthesis of OLED (Organic Light-Emitting Diode) materials, where the properties of the metal complexes (e.g., phosphorescence, charge transport) are critical. It also serves as a ligand for creating Metal-Organic Frameworks (MOFs).
-
Photochemistry and Photophysics: Iridium and Ruthenium complexes with functionalized bipyridine ligands are central to research in light-harvesting applications, photoredox catalysis, and sensing. The chloro-substituent allows for tuning of the emission wavelengths and quantum yields of these complexes.[10]
-
Drug Development and Bioinorganic Chemistry: Bipyridine-metal complexes have been explored for their potential as therapeutic agents. The ability to functionalize the 5-position allows for the attachment of bioactive moieties or groups that can modulate the compound's solubility and cell permeability.
Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information.[2][12]
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning[2]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[12]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. 162612-08-0|this compound|BLD Pharm [bldpharm.com]
- 2. 162612-08-0 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
Leveraging 5-Chloro-2,2'-bipyridine: A Versatile Precursor for the Synthesis of Novel Ligands in Catalysis, Materials Science, and Drug Discovery
An In-Depth Technical Guide for Advanced Research
Strategic Importance of 5-Chloro-2,2'-bipyridine
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, celebrated for its robust chelating properties and its role in forming stable, functional metal complexes.[1][2] These complexes are integral to advancements in diverse fields, from homogeneous catalysis to the development of luminescent materials and therapeutic agents.[3][4][5]
The true potential of the bipyridine scaffold is unlocked through functionalization. By introducing substituents, researchers can precisely modulate the steric and electronic properties of the resulting ligands, thereby fine-tuning the behavior of their metal complexes. This compound (CAS: 162612-08-0) emerges as a particularly valuable precursor in this context.[6] The chlorine atom at the 5-position serves as a versatile and reactive "handle," enabling a wide array of synthetic transformations that are otherwise difficult to achieve on the unsubstituted bipyridine core. Its strategic placement allows for the introduction of new functional groups through well-established cross-coupling and substitution chemistries, making it a pivotal building block for novel ligand design.
Core Synthetic Transformations: From Precursor to Functional Ligand
The transformation of this compound into more complex ligands primarily relies on modern palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, reliability, and broad substrate scope.
Caption: Synthetic utility of this compound as a central precursor.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most powerful tool for the C-C functionalization of this compound. It facilitates the coupling of the aryl chloride with a variety of organoboron reagents, typically aryl or vinyl boronic acids, to synthesize substituted biphenyls and related structures.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: While aryl chlorides are notoriously less reactive than bromides or iodides, modern palladium catalysts with bulky, electron-rich phosphine ligands can effectively facilitate the challenging oxidative addition step.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8] The choice of base can significantly impact yield and reaction rate.
-
Solvent: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble substrates and the inorganic base.[8]
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 162612-08-0|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 5-Chloro-2,2'-bipyridine (CAS No. 162612-08-0): A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2,2'-bipyridine
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No. 162612-08-0), a halogenated derivative of the classic bidentate ligand 2,2'-bipyridine, has emerged as a crucial intermediate, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its unique structural and electronic properties make it a versatile scaffold for the construction of complex molecules designed to interact with specific biological targets. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a foundational element in the design of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Structural Attributes
This compound is a solid, typically appearing as a white to off-white crystalline powder. Its fundamental properties are summarized in the table below. The introduction of a chlorine atom onto the bipyridine framework significantly influences its electronic distribution and reactivity, providing a handle for further chemical modification while also modulating the coordination properties of the bipyridine moiety.
| Property | Value | Reference |
| CAS Number | 162612-08-0 | |
| Chemical Formula | C₁₀H₇ClN₂ | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 302.837 °C at 760 mmHg | [2] |
| Flash Point | 165.445 °C | [2] |
| Storage | Room temperature, in a dry, well-sealed container | [1] |
Synthesis and Purification: A Representative Protocol
Experimental Protocol: Nickel-Catalyzed Reductive Homocoupling
This protocol is a representative method and may require optimization.
Materials:
-
2-Chloro-5-halopyridine (e.g., 2,5-dichloropyridine or 2-bromo-5-chloropyridine)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium carbonate solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add NiCl₂·6H₂O, PPh₃, and Zn dust under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask and stir the mixture.
-
Reactant Addition: Dissolve the 2-chloro-5-halopyridine in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a 10% sodium carbonate solution.
-
Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Caption: Synthetic scheme for this compound.
Analytical Characterization
The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The chlorine substituent will influence the chemical shifts of the protons on its pyridine ring. Due to the asymmetry of the molecule, all seven protons should be chemically distinct, leading to a series of doublets, triplets, and doublets of doublets.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The carbon atom attached to the chlorine will be significantly shifted, and the chemical shifts of the other carbons will also be affected by the substituent and the nitrogen atoms.[4]
While specific spectral data for this compound is not publicly available, data for similar substituted bipyridines can be used for comparison and spectral interpretation.[5][6]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[7]
The Role of this compound in Targeted Protein Degradation (TPD)
The field of TPD has revolutionized drug discovery by offering a novel therapeutic modality that leads to the elimination of disease-causing proteins rather than just inhibiting their function.[8] PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9]
This compound serves as a valuable building block in the synthesis of ligands for either the POI or as a part of the linker-E3 ligase ligand complex. The bipyridine scaffold is a well-established chelating agent for various metal ions and can also participate in hydrogen bonding and π-stacking interactions, making it an attractive core for designing ligands that bind to protein active sites or allosteric pockets. The chlorine atom provides a convenient point for chemical modification, allowing for the attachment of linkers or other functional groups necessary for PROTAC assembly.[10]
Caption: Workflow from this compound to targeted protein degradation.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2][12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its well-defined structure, coupled with the versatility offered by its chloro-substituent, makes it an invaluable tool for medicinal chemists, particularly those working on targeted protein degradation. As the TPD field continues to expand and address previously "undruggable" targets, the demand for and strategic importance of core building blocks like this compound are set to grow, solidifying its place in the modern drug discovery arsenal.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
An In-depth Technical Guide to the Exploratory Reactions of 5-Chloro-2,2'-bipyridine with Transition Metals
Introduction: The Strategic Role of 5-Chloro-2,2'-bipyridine in Modern Coordination Chemistry
In the landscape of coordination chemistry, the selection of a ligand is a critical determinant of the resulting metal complex's stability, reactivity, and physicochemical properties. 2,2'-bipyridine (bpy) is a cornerstone bidentate N,N'-chelating ligand, renowned for its ability to form stable complexes with a vast array of transition metals. The strategic introduction of substituents onto the bipyridine framework allows for the fine-tuning of these properties. This compound emerges as a ligand of significant interest due to the unique electronic influence of the chloro-substituent.
The chlorine atom at the 5-position acts as a moderately electron-withdrawing group through inductive effects. This modification subtly alters the electron density of the pyridine rings, influencing the ligand's σ-donating and π-accepting capabilities. Consequently, the redox potentials, photophysical characteristics, and catalytic activity of its metal complexes can be systematically modulated compared to their unsubstituted bipyridine counterparts. This guide provides an in-depth exploration of the coordination chemistry of this compound with key transition metals, offering field-proven insights for researchers in materials science, catalysis, and drug development.[1]
Logical Framework for Synthesis and Characterization
The successful exploration of this compound coordination chemistry relies on a systematic workflow. The following diagram outlines the logical progression from ligand acquisition to the comprehensive characterization of the final transition metal complex.
Caption: General workflow for the synthesis and analysis of transition metal complexes.
I. Palladium Complexes: Architectures for Catalysis
Palladium complexes featuring bipyridine ligands are workhorses in catalysis, particularly for cross-coupling reactions. The introduction of the 5-chloro substituent can influence catalyst stability, solubility, and electronic properties, thereby affecting catalytic efficiency.
Causality in Experimental Design:
The synthesis of [Pd(5-Cl-bpy)Cl₂] serves as a foundational experiment. The choice of a labile palladium precursor like [Pd(MeCN)₂Cl₂] or simply PdCl₂ in a coordinating solvent is deliberate. Acetonitrile (MeCN) is a weakly coordinating ligand that is easily displaced by the strongly chelating this compound, driving the reaction to completion under mild conditions. The insolubility of the product in many common solvents facilitates its isolation.
Step-by-Step Protocol: Synthesis of Dichloro(this compound)palladium(II)
-
Reagent Preparation: Dissolve palladium(II) chloride (PdCl₂, 1 mmol) in 20 mL of methanol containing a few drops of concentrated hydrochloric acid by heating to reflux to form a clear solution of H₂PdCl₄.
-
Ligand Addition: In a separate flask, dissolve this compound (1.05 mmol) in 15 mL of warm methanol.
-
Complexation: Add the ligand solution dropwise to the hot palladium solution with continuous stirring. A yellow precipitate should form almost immediately.
-
Reaction Completion: Continue to stir the mixture at reflux for 1 hour to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the yellow solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product under vacuum to yield [Pd(5-Cl-bpy)Cl₂].
Self-Validating System & Expected Data:
A successful synthesis is validated through comprehensive characterization.
| Technique | Expected Outcome |
| ¹H NMR | Downfield shift of bipyridine protons upon coordination to the paramagnetic Pd(II) center, confirming ligand binding. Specific assignments can be complex but provide a unique fingerprint. |
| FT-IR | Appearance of new bands in the far-IR region (typically 300-400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations. |
| Elemental Analysis | Experimental C, H, N percentages should match calculated values for the formula C₁₀H₇Cl₃N₂Pd to within ±0.4%. |
The resulting complex is a valuable precursor for generating catalytically active species, often by abstracting one or both chloride ligands to create vacant coordination sites.[2][3] These cationic palladium complexes are highly active in reactions such as the hydration of nitriles and copolymerization.[3] The electron-withdrawing nature of the 5-chloro substituent can enhance the electrophilicity of the palladium center, potentially increasing its reactivity in catalytic cycles.[4][5]
II. Ruthenium Complexes: Tuning Photophysical and Redox Properties
Ruthenium(II) polypyridyl complexes are central to research in solar energy conversion and photoredox catalysis due to their rich photophysical and electrochemical properties.[6] The 5-chloro substituent on the bipyridine ligand serves as a tuning element, primarily impacting the energy levels of the ligand-based molecular orbitals.
Mechanistic Insight:
The quintessential complex, [Ru(bpy)₃]²⁺, is known for its strong metal-to-ligand charge transfer (MLCT) absorption and emission properties.[7] Replacing one or more bpy ligands with 5-Cl-bpy to form heteroleptic complexes like [Ru(bpy)₂(5-Cl-bpy)]²⁺ allows for systematic study of the substituent's effect. The electron-withdrawing chloro group is expected to lower the energy of the π* orbital of the substituted ligand. This can lead to:
-
A red-shift in the MLCT absorption and emission bands.
-
Alteration of the excited-state lifetime and quantum yield.
-
A shift in the complex's reduction potential, making it easier to reduce.
Step-by-Step Protocol: Synthesis of Ru(bpy)₂(5-Cl-bpy)₂
-
Precursor Synthesis: First, synthesize the precursor cis-[Ru(bpy)₂Cl₂]·2H₂O according to established literature procedures.[6]
-
Ligand Substitution: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) and this compound (1.1 mmol) in a 1:1 mixture of ethanol and water (40 mL total).
-
Reaction: Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The solution color should change from deep violet to a clear orange-red.
-
Precipitation: After cooling to room temperature, filter the solution to remove any unreacted starting material. To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation of an orange solid is observed.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the orange precipitate by vacuum filtration.
-
Purification: The crude product should be purified by column chromatography on alumina or silica gel, using an acetonitrile/toluene or acetonitrile/dichloromethane gradient as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an orange solid.
Data Presentation: Spectroscopic and Electrochemical Properties
| Complex | λabs (MLCT) (nm) | λem (nm) | E1/2 (Ru³⁺/²⁺) (V vs SCE) | E1/2 (red¹) (V vs SCE) |
| [Ru(bpy)₃]²⁺ | ~452 | ~610 | +1.26 | -1.33 |
| [Ru(bpy)₂(5-Cl-bpy)]²⁺ | ~455 | ~618 | +1.29 | -1.28 |
| [Ru(5-Cl-bpy)₃]²⁺ | ~460 | ~630 | +1.35 | -1.21 |
| (Note: Values are representative and can vary with solvent and experimental conditions.)[6][7] |
These shifts, while seemingly small, are significant in the rational design of photosensitizers where precise tuning of redox potentials is required to drive specific chemical transformations.[8]
III. Rhenium(I) Complexes: Probes for Medicinal Applications
Fac-tricarbonylrhenium(I) complexes with diimine ligands have attracted attention as potential anticancer agents and imaging probes.[9] The presence and position of reactive groups on the bipyridine ligand can be a key molecular feature for designing active and non-toxic agents.
Rationale for Drug Design:
Research has shown that rhenium complexes with 5-(chloromethyl)-2,2'-bipyridine exhibit significant antiproliferative activity.[9][10] While this guide focuses on the 5-chloro derivative, the underlying principle is that the substituted bipyridine is not merely a spectator ligand. It can be functionalized to participate directly in biological interactions. The 5-chloro position itself can be a site for further synthetic elaboration to attach bioactive moieties or groups that enhance cellular uptake.
Step-by-Step Protocol: Synthesis of [Re(CO)₃(5-Cl-bpy)Cl]
-
Reagents: Place pentacarbonylchlororhenium(I) (Re(CO)₅Cl, 1 mmol) and this compound (1.1 mmol) in a round-bottom flask.
-
Solvent: Add 30 mL of a high-boiling point solvent such as toluene or xylene.
-
Reaction: Reflux the mixture under an inert atmosphere for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon monoxide (CO). Caution: This reaction should be performed in a well-ventilated fume hood.
-
Isolation: Upon completion, allow the reaction mixture to cool. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration, wash with a small amount of cold toluene and then hexane, and dry under vacuum. Recrystallization from a solvent system like dichloromethane/hexane may be required to obtain an analytically pure sample.
Characterization Insights:
-
FT-IR Spectroscopy: This is a critical tool for characterizing rhenium carbonyl complexes. The product should exhibit three strong ν(CO) stretching bands in the 1900-2100 cm⁻¹ region, characteristic of a fac-tricarbonyl geometry.
-
Luminescence: Many Re(I) diimine complexes are luminescent at room temperature. The emission properties can be used to study their interaction with biological molecules like DNA or proteins.
The study of such complexes is crucial for understanding how modifications to the bipyridine ligand can transform a coordination compound into a potential therapeutic agent.[10]
IV. Copper and Iridium Complexes: Frontiers in Materials Science
The versatility of this compound extends to other metals like copper and iridium, opening avenues in materials science and photophysics.
-
Copper Complexes: Copper, being an abundant and inexpensive metal, is an attractive choice for various applications. Copper(I) and Copper(II) complexes with 5-Cl-bpy have been explored for their structural diversity and potential in catalysis and as anticancer agents. The coordination geometry of copper is highly flexible, and single-crystal X-ray diffraction is often essential to definitively determine the structure, which can range from square planar to distorted trigonal bipyramidal.[11][12][13]
-
Iridium Complexes: Iridium(III) complexes are renowned for their high phosphorescence quantum yields, making them premier materials for Organic Light-Emitting Diodes (OLEDs).[14] The emission color and efficiency of cyclometalated iridium complexes can be precisely tuned by modifying both the cyclometalating (C^N) and ancillary (N^N) ligands.[15] Using 5-Cl-bpy as the ancillary ligand can influence the energy of the triplet excited state, thereby tuning the emission wavelength.[16]
Advanced Characterization: A Deeper Look
Beyond basic identification, a suite of advanced techniques is necessary to fully understand the properties of these complexes.
Logical Diagram: Characterization Techniques and Derived Information
Caption: Correlation between advanced characterization techniques and derived insights.
-
Nuclear Magnetic Resonance (NMR): For diamagnetic complexes, ¹H and ¹³C NMR are indispensable for confirming the ligand framework in solution. Analysis of chemical shifts, particularly for protons ortho to the coordinating nitrogens, provides direct evidence of complexation.[17][18][19]
-
X-ray Crystallography: This technique provides unambiguous proof of structure in the solid state.[20] It reveals precise bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, square planar), which are fundamental to understanding the complex's reactivity.[11][21]
-
Cyclic Voltammetry (CV): CV is used to probe the redox behavior of the complexes. It provides the potentials at which the metal center and ligands can be oxidized or reduced, offering direct insight into the HOMO and LUMO energy levels.[22]
-
UV-Vis and Emission Spectroscopy: UV-Vis absorption spectroscopy identifies the electronic transitions within the molecule, such as π-π* transitions localized on the ligand and MLCT transitions.[23] Emission spectroscopy, coupled with lifetime measurements, characterizes the excited states, which is crucial for applications in lighting (OLEDs) and photosensitization.[15]
Conclusion and Future Outlook
This compound is far more than a simple analogue of bipyridine. It is a strategic building block that provides chemists with a reliable tool for tuning the electronic, photophysical, and reactive properties of transition metal complexes. The exploratory reactions detailed in this guide with metals such as palladium, ruthenium, rhenium, copper, and iridium underscore its broad utility. For researchers, scientists, and drug development professionals, understanding the causality behind experimental design and the nuances of characterization is paramount. The continued exploration of this ligand and its derivatives will undoubtedly lead to the development of more efficient catalysts, more vibrant luminescent materials, and novel therapeutic agents, pushing the boundaries of modern chemistry.
References
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- 2. researchgate.net [researchgate.net]
- 3. Reactions and catalytic applications of a PNCNP pincer palladium hydride complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemijournal.com [chemijournal.com]
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- 13. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]
- 18. (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luminescent dendritic cyclometalated iridium(III) polypyridine complexes: synthesis, emission behavior, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
theoretical calculations on the electronic structure of 5-Chloro-2,2'-bipyridine
An In-depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 5-Chloro-2,2'-bipyridine
Abstract
This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for investigating the electronic structure of this compound. This molecule is a significant heterocyclic building block in coordination chemistry and material science, and understanding its electronic properties is crucial for designing novel functional materials, catalysts, and pharmaceutical agents.[1][2] Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this guide outlines the process from geometry optimization to the analysis of frontier molecular orbitals, molecular electrostatic potential, and simulated electronic absorption spectra. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind computational choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
Bipyridine and its derivatives are foundational components in a vast array of applications, including transition-metal catalysis, photosensitizers, and supramolecular chemistry.[3][4] The introduction of a chloro-substituent at the 5-position of the 2,2'-bipyridine scaffold, creating this compound, modulates the electronic characteristics of the ligand system. This modification influences the coordinating ability, photophysical behavior, and electrochemical properties of its resulting metal complexes or functional materials.[5] A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential applications in fields ranging from organic light-emitting diodes (OLEDs) to medicinal chemistry.[2]
Computational chemistry, particularly DFT, offers a powerful and indispensable toolkit for elucidating these properties at the atomic level.[5][6] Theoretical calculations provide insights that complement experimental data, enabling a rational design approach for new molecules with tailored functionalities. This guide details the necessary steps to perform and interpret such calculations, providing a robust foundation for in-silico investigation.
Theoretical Framework and Computational Methods
The accuracy of any theoretical investigation hinges on the appropriate selection of computational methods. For a molecule like this compound, a combination of DFT and TD-DFT provides a balance of accuracy and computational efficiency.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for its ability to provide accurate results for medium-to-large sized molecules.[7]
-
Functional and Basis Set Selection: The choice of the functional and basis set is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-validated choice for organic molecules, offering a reliable description of electronic properties.[8][9] For the basis set, 6-311++G(d,p) is recommended. This triple-zeta basis set provides sufficient flexibility to describe the electron distribution accurately, with diffuse functions (++) to handle potential charge delocalization and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[10][11]
-
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the UV-Vis absorption spectrum, TD-DFT is the standard method.[9][12] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental spectrum.
-
Key Electronic Property Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[10][13]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.[14][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, hybridization, and intramolecular charge transfer (hyperconjugative) interactions, offering deeper insights into the molecule's stability.[16][17]
-
Detailed Computational Protocol
The following protocol provides a step-by-step workflow for calculating the electronic properties of this compound using a computational chemistry package like Gaussian.
Experimental Workflow: Computational Analysis
Caption: A flowchart illustrating the computational workflow for the electronic structure analysis of this compound.
Step-by-Step Methodology
-
Molecule Building and Initial Setup:
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Prepare an input file for the computational software (e.g., Gaussian). Specify a charge of 0 and a spin multiplicity of 1 (singlet ground state).
-
-
Geometry Optimization:
-
Causality: This is the most critical initial step. All subsequent electronic property calculations depend on an accurate molecular geometry corresponding to a minimum on the potential energy surface.
-
Protocol: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This will find the most stable conformation of the molecule.[5]
-
-
Frequency Calculation:
-
Causality: This is a self-validating step to ensure the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory. Verify that all calculated vibrational frequencies are positive.
-
-
Single-Point Calculation for Electronic Properties:
-
Causality: With the validated minimum energy structure, a single-point calculation is performed to obtain detailed electronic properties without re-optimizing the geometry.
-
Protocol: At the same level of theory, perform a single-point energy calculation. In this step, request the generation of data for:
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze reactivity.
-
Molecular Electrostatic Potential (MEP): To map charge distribution.
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and intramolecular interactions.
-
-
-
TD-DFT for Electronic Spectra:
-
Causality: To understand the molecule's interaction with light and predict its color and photophysical behavior, the electronic transitions must be calculated.
-
Protocol: Perform a TD-DFT calculation on the optimized ground-state geometry. Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range. The output will provide excitation energies (often in eV or nm), oscillator strengths (related to peak intensity), and the nature of the transitions (e.g., HOMO -> LUMO).[18]
-
Analysis and Interpretation of Results
This section describes how to interpret the data obtained from the computational protocol.
Molecular Geometry
The optimization will yield the most stable conformation. For 2,2'-bipyridine derivatives, a key parameter is the dihedral angle between the two pyridine rings. A planar conformation maximizes π-conjugation, while steric hindrance can cause twisting. The chloro-substituent is not expected to induce significant twisting. Bond lengths, particularly C-N, C-C, and C-Cl, should be compared with experimental data for similar compounds if available, to validate the computational model.[11]
Frontier Molecular Orbitals (FMOs)
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor.
-
High ΔE: Indicates high kinetic stability and low chemical reactivity.
-
Low ΔE: Indicates low kinetic stability and high chemical reactivity, as less energy is required to excite an electron.[10]
The visualization of these orbitals reveals the regions of the molecule involved in these electronic activities. For this compound, both HOMO and LUMO are expected to be delocalized π-type orbitals distributed across the bipyridine rings.
| Property | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
| Caption: Table summarizing the calculated energies of the Frontier Molecular Orbitals. |
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual guide to the molecule's reactive sites.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these will be concentrated around the electronegative nitrogen atoms.[19]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
Caption: The relationship between the calculated molecular structure and the interpretation of its key electronic properties.
Simulated UV-Vis Absorption Spectrum
The TD-DFT calculation provides a list of electronic transitions. The most significant transitions are those with high oscillator strengths. For aromatic systems like this, the primary absorptions in the UV-Vis region typically correspond to π → π* and n → π* transitions.
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| Calculated Value 1 | Calculated Value | HOMO -> LUMO | π → π |
| Calculated Value 2 | Calculated Value | HOMO-1 -> LUMO | π → π |
| Calculated Value 3 | Calculated Value | HOMO -> LUMO+1 | n → π* |
| Caption: Table of simulated electronic transitions from TD-DFT calculations. |
Conclusion
This guide has detailed a robust and scientifically grounded computational protocol for investigating the electronic structure of this compound. By employing DFT and TD-DFT with appropriate functionals and basis sets, researchers can gain profound insights into the molecule's geometry, stability, reactivity, and photophysical properties. The workflow presented, from geometry optimization and frequency validation to the analysis of FMOs, MEPs, and electronic spectra, provides a comprehensive framework for in-silico characterization. These theoretical calculations are an essential precursor to experimental work, enabling the rational design of novel materials and molecules for a wide range of scientific and industrial applications.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indicators for zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and computational study of the structural and electronic properties of Fe(II)(2,2\'-bipyridine)(mes)2 and [Fe(II)(2,2\'-bipyridine)(mes)2]-, a complex containing a 2,2\'-bipyridyl radical anion. | Department of Chemistry [chem.ox.ac.uk]
- 8. ajrconline.org [ajrconline.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
A Technical Guide to the Discovery and Historical Synthesis of Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bipyridine scaffold, particularly the 2,2'-isomer, represents one of the most significant ligand classes in coordination chemistry and has become indispensable in fields ranging from catalysis to materials science and drug development.[1][2] Its remarkable ability to form stable chelate complexes with a vast array of metal ions is central to its utility.[3][4] This technical guide provides an in-depth exploration of the historical evolution of substituted bipyridine synthesis. We begin with the initial discovery of the parent 2,2'-bipyridine and chronicle the progression from harsh, classical methodologies to the highly versatile and functional-group-tolerant catalytic cross-coupling reactions that define the modern era. The narrative emphasizes the causality behind these synthetic advancements, explaining how the limitations of earlier methods spurred the development of more sophisticated and precise chemical tools. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers engaged in the synthesis and application of these vital heterocyclic compounds.
Introduction: The Enduring Legacy of the Bipyridine Scaffold
Bipyridines are a class of organic compounds consisting of two interconnected pyridine rings.[5] While several isomers exist, the 2,2'-isomer is of paramount importance due to the proximity of its two nitrogen atoms, which allows it to act as a powerful bidentate chelating ligand.[4][6] This chelation forms a stable five-membered ring with a metal center, a configuration that significantly enhances the stability of the resulting coordination complex compared to those formed with monodentate ligands like pyridine.[1] This "chelate effect" is a cornerstone of its widespread application.
The electronic properties of the bipyridine ligand can be meticulously tuned by introducing various substituents onto the pyridine rings. This ability to modify the ligand's steric and electronic character allows for precise control over the properties of the final metal complex, including its reactivity, photophysical behavior, and solubility.[3][6] Consequently, substituted bipyridines are integral components in homogeneous catalysis, the development of luminescent materials, dye-sensitized solar cells, and the design of metallopharmaceuticals.[2][3][7] The ever-increasing demand for novel bipyridines with tailored properties has been a primary driver for the innovation of new synthetic methodologies.
The Genesis: Discovery and Early Syntheses
The story of 2,2'-bipyridine begins in 1888 with Fritz Blau, who first reported its synthesis by the dry distillation of copper(II) pyridine-2-carboxylate.[1][8] This reaction, while groundbreaking, was a low-yielding pyrolysis, typically producing the desired product in yields of less than 20%.[1][9] Blau's work was foundational, not only for isolating the compound but also for recognizing its remarkable ability to form intensely colored complexes with metal ions, particularly the deep red color it produces with iron(II) sulfate.[1]
Other early methods for preparing the parent 2,2'-bipyridine involved the high-temperature reaction of pyridine with reagents like ferric chloride or using a nickel-alumina catalyst.[10][11] These approaches were often harsh, non-selective, and unsuitable for preparing derivatives with sensitive functional groups, highlighting a critical need for more controlled and versatile synthetic routes.
The Classical Era: Foundational Methods for Substituted Bipyridines
As the importance of bipyridines grew, chemists developed more rational synthetic strategies. These classical methods, while often still requiring forcing conditions, represented a significant step forward in the deliberate construction of the bipyridine core.
The Ullmann Reaction
One of the earliest and most significant advances was the application of the Ullmann reaction. In 1928, Wibaut demonstrated that 2,2'-bipyridine could be synthesized in a 60% yield by the copper-mediated homocoupling of 2-bromopyridine.[1][12] The Ullmann condensation involves the copper-promoted coupling of aryl halides and traditionally requires high temperatures and polar, high-boiling solvents.[13][14]
The proposed mechanism can proceed through either a radical or an anionic pathway.[13][15] While a valuable tool for creating symmetrical bipyridines, the classical Ullmann reaction suffers from several drawbacks:
-
Harsh Conditions: Requires high temperatures, limiting its use for substrates with sensitive functional groups.
-
Stoichiometric Copper: Often requires stoichiometric or even excess amounts of copper metal.
-
Limited Scope: Primarily effective for symmetrical coupling; creating unsymmetrical bipyridines is challenging.
Despite these limitations, modern variations have improved the reaction's utility, for instance, by using catalytic amounts of palladium in conjunction with copper.[13]
The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis, developed by Fritz Kröhnke, is a powerful method for preparing highly functionalized, 2,4,6-trisubstituted pyridines.[16][17] While not a direct coupling method, it is a convergent approach that has been widely adapted for the synthesis of complex bipyridine and terpyridine ligands.[16][18]
The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[17][19] The mechanism is a cascade process involving a Michael addition followed by cyclization and aromatization.[17]
Causality: The Kröhnke synthesis was a significant leap forward because it allowed for the assembly of highly substituted pyridine rings from simpler, readily available precursors. This "convergent" approach provided a level of control and complexity that was unattainable with simple coupling reactions of the time, enabling access to ligands with intricate substitution patterns.
Below is a generalized workflow for the Kröhnke synthesis.
Caption: General workflow of the Kröhnke pyridine synthesis.
The Cross-Coupling Revolution: A Paradigm Shift
The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century fundamentally transformed organic synthesis, and the construction of bipyridines was no exception. These methods offered unprecedented efficiency, selectivity, and functional group tolerance under mild reaction conditions.[13][20]
Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used methods for forming C(sp²)–C(sp²) bonds.[20][21] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[22][23]
Causality & Advantages: The Suzuki reaction's prominence stems from its significant advantages over classical methods. The boronic acids are generally stable, non-toxic, and tolerant of a wide variety of functional groups.[21][23] The reaction conditions are typically mild, often proceeding in aqueous or mixed-solvent systems, which is a stark contrast to the harsh conditions of the Ullmann reaction. This robustness made it possible to synthesize complex, functionalized bipyridines that were previously inaccessible.[22]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide or triflate.[24][25] Developed by Ei-ichi Negishi, this method is renowned for its high reactivity and functional group tolerance.[26][27]
Causality & Advantages: Organozinc reagents are generally more reactive than organoboron compounds, which allows Negishi couplings to proceed under extremely mild conditions and often with higher yields, particularly for challenging substrates.[28] This heightened reactivity makes it a powerful tool for constructing sterically hindered or electronically deactivated bipyridines.[24][29] The main drawback is the moisture and air sensitivity of the organozinc reagents, which requires more stringent reaction setups.
Stille Coupling
The Stille coupling employs an organotin (stannane) reagent.[13] It is particularly useful because the reaction is tolerant of a very broad range of functional groups, and the organotin reagents are generally unaffected by moisture.[30]
Causality & Advantages: The primary advantage of the Stille coupling is its exceptional functional group tolerance and its indifference to the presence of water.[13][31] This makes it suitable for complex molecule synthesis where other coupling methods might fail. However, the major disadvantage is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product, which has limited its application, especially in drug development.[13]
Comparative Summary of Cross-Coupling Methods
The choice of a cross-coupling method is a critical experimental decision based on the specific requirements of the target molecule.
| Feature | Ullmann Coupling | Suzuki Coupling | Negishi Coupling | Stille Coupling |
| Metal Reagent | Copper (stoichiometric) | Boron (catalytic Pd) | Zinc (catalytic Pd/Ni) | Tin (catalytic Pd) |
| Reaction Conditions | Harsh (High Temp) | Mild | Very Mild | Mild to Moderate |
| Functional Group Tol. | Poor | Excellent | Very Good | Excellent |
| Reagent Stability | N/A | Good (Air/Water Stable) | Poor (Air/Water Sensitive) | Good (Air/Water Stable) |
| Toxicity | Moderate | Low | Moderate | High (Tin byproducts) |
| Primary Use Case | Symmetrical Biaryls | General, versatile synthesis | High reactivity, complex substrates | High functional group tolerance |
The Modern Frontier: C-H Activation
The most recent evolution in bipyridine synthesis involves direct C-H activation or functionalization.[32] This strategy is highly atom-economical as it avoids the need to pre-functionalize the pyridine ring with a halide or organometallic group. Instead, a catalyst directly activates a carbon-hydrogen bond, allowing for the subsequent formation of a new carbon-carbon bond.
Causality & Advantages: Late-stage functionalization (LSF) via C-H activation is a transformative approach in medicinal chemistry and materials science.[33] It allows for the direct modification of a complex, pre-existing bipyridine core, enabling rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[32][34] This dramatically shortens synthetic sequences and provides access to novel chemical space. While still an area of active research, C-H activation represents the future of efficient and sustainable synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 4,4'-Dimethyl-2,2'-bipyridine
This protocol provides a representative, self-validating system for the synthesis of a substituted bipyridine using the Suzuki-Miyaura coupling.
Objective: To synthesize 4,4'-dimethyl-2,2'-bipyridine from 2-bromo-4-methylpyridine and 4-methyl-2-pyridylboronic acid.
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
4-Methyl-2-pyridylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylpyridine (e.g., 1.72 g, 10 mmol).
-
Reagent Addition: Add 4-methyl-2-pyridylboronic acid (1.51 g, 11 mmol), potassium carbonate (4.14 g, 30 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (210 mg, 0.8 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add toluene (40 mL) and water (10 mL) via syringe.
-
Causality Note: The biphasic solvent system is common. The organic solvent solubilizes the reactants and catalyst, while the aqueous base is crucial for activating the boronic acid in the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Self-Validation: The disappearance of the starting 2-bromo-4-methylpyridine spot on the TLC plate indicates reaction progression.
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4,4'-dimethyl-2,2'-bipyridine as a white solid.
-
Expected Outcome: The pure product should have a melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the literature values.
-
Conclusion: From Historical Curiosity to Indispensable Ligand
The synthetic journey of substituted bipyridines mirrors the broader evolution of organic chemistry itself. It began with the brute-force pyrolysis methods of the late 19th century, which gave way to the more controlled, yet still demanding, classical reactions like the Ullmann and Kröhnke syntheses. The true revolution arrived with palladium-catalyzed cross-coupling, which opened the door to nearly limitless functionalization under mild and predictable conditions. Today, the field pushes the boundaries of efficiency and sustainability with direct C-H activation strategies. This progression from historical curiosity to a rationally designed, indispensable building block underscores the power of synthetic chemistry to provide the tools necessary for advancing science and technology. The continued development of novel synthetic routes will undoubtedly fuel future discoveries in catalysis, medicine, and materials science.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. Bipyridine - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,2'-Bipyridine synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. preprints.org [preprints.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Negishi coupling - Wikipedia [en.wikipedia.org]
- 25. Negishi Coupling [organic-chemistry.org]
- 26. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of 5-Chloro-2,2'-bipyridine: A Technical Guide for Researchers
This in-depth technical guide explores the fundamental coordination chemistry of 5-Chloro-2,2'-bipyridine, a ligand of growing interest in the fields of catalysis, materials science, and medicinal chemistry. We will delve into the synthesis of this ligand, its electronic properties, and its behavior upon coordination to transition metals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functionalized bipyridine in their work.
Introduction to this compound: A Ligand with Tunable Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol .[1] This derivative of 2,2'-bipyridine features a chloro-substituted pyridine ring, which significantly influences its electronic properties and, consequently, its coordination chemistry.[2] The presence of the electron-withdrawing chloro group enhances the π-acceptor character of the ligand, which can modulate the photophysical and electrochemical properties of its metal complexes.[2] This makes this compound a valuable building block for the synthesis of metal-organic frameworks (MOFs), catalysts for cross-coupling reactions, and luminescent materials for applications such as organic light-emitting diodes (OLEDs).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162612-08-0 | [1] |
| Molecular Formula | C₁₀H₇ClN₂ | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | Crystalline solid | - |
| IUPAC Name | 5-chloro-2-(pyridin-2-yl)pyridine | - |
Synthesis of this compound
The synthesis of asymmetrically substituted bipyridines like this compound is typically achieved through modern cross-coupling reactions. The Negishi and Suzuki-Miyaura cross-coupling reactions are particularly effective for this purpose, offering good yields and functional group tolerance. Below is a representative protocol for the synthesis of this compound based on a modified Negishi cross-coupling reaction.
Experimental Protocol: Synthesis via Modified Negishi Cross-Coupling
This protocol is adapted from established methods for the synthesis of substituted 2,2'-bipyridines.[3]
Reaction Scheme:
Figure 1: Synthetic scheme for this compound via Negishi cross-coupling.
Materials:
-
2-Chloro-5-bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-5-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
In a separate flask, dry ZnCl₂ (1.1 eq) under vacuum with heating, then allow it to cool to room temperature under an inert atmosphere. Dissolve the anhydrous ZnCl₂ in anhydrous THF.
-
Transfer the ZnCl₂ solution to the lithium reagent at -78 °C via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc reagent, add a solution of 2-bromopyridine (1.2 eq) in anhydrous THF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a crystalline solid.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry: A Case Study with Ruthenium(II)
Synthesis of a Representative Ruthenium(II) Complex
The synthesis of a heteroleptic Ruthenium(II) complex of this compound can be achieved by reacting a suitable Ruthenium precursor with the ligand.
Reaction Scheme:
Figure 2: Synthesis of a heteroleptic Ru(II) complex with this compound.
Experimental Protocol:
-
Complexation:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of ethanol and water.
-
Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution should change from deep purple to reddish-orange.
-
Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
-
Anion Exchange and Purification:
-
Cool the reaction mixture to room temperature and filter to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess to precipitate the complex as its PF₆⁻ salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the orange-red precipitate by vacuum filtration, wash with cold water, and then with a small amount of diethyl ether.
-
Recrystallize the crude product from an acetone/diethyl ether or acetonitrile/diethyl ether solvent system to obtain the pure complex, --INVALID-LINK--₂.
-
Structural and Spectroscopic Characterization
X-ray Crystallography:
While a specific crystal structure for a this compound complex is not available, based on analogous structures of Ru(II) tris(bipyridine) complexes, the [Ru(bpy)₂(5-Cl-bpy)]²⁺ cation is expected to adopt a distorted octahedral geometry around the central Ruthenium atom.[4][5] The Ru-N bond lengths are anticipated to be in the range of 2.05-2.10 Å. The chloro-substituent is not expected to directly coordinate to the metal center but will influence the electronic properties of the complex.
NMR Spectroscopy:
¹H NMR spectroscopy is a powerful tool for characterizing these diamagnetic Ru(II) complexes. The aromatic region of the spectrum will be complex due to the presence of three different bipyridine ligands (two bpy and one 5-Cl-bpy). The protons on the this compound ligand will exhibit distinct chemical shifts compared to those of the unsubstituted bipyridine ligands, and their signals can be assigned using 2D NMR techniques such as COSY and NOESY.
UV-Vis Absorption and Emission Spectroscopy:
Ruthenium(II) polypyridyl complexes are known for their strong absorption in the visible region, which is attributed to metal-to-ligand charge transfer (MLCT) transitions.[6] The introduction of the electron-withdrawing chloro group on the bipyridine ligand is expected to lower the energy of the π* orbitals of this ligand. This will likely result in a red-shift of the MLCT absorption and emission bands corresponding to charge transfer to the this compound ligand compared to the unsubstituted [Ru(bpy)₃]²⁺.
Table 2: Expected Photophysical and Electrochemical Properties of [Ru(bpy)₂(5-Cl-bpy)]²⁺
| Property | Expected Observation | Rationale |
| Absorption (λmax) | Red-shifted MLCT band compared to [Ru(bpy)₃]²⁺ | Stabilization of the π* orbital of the 5-Cl-bpy ligand. |
| Emission (λem) | Red-shifted emission compared to [Ru(bpy)₃]²⁺ | Lower energy of the emissive ³MLCT state. |
| Redox Potential (E₁/₂) | Anodic shift in the Ru(II)/Ru(III) couple compared to [Ru(bpy)₃]²⁺ | The electron-withdrawing nature of the 5-Cl-bpy ligand makes the Ru(II) center more difficult to oxidize. |
Applications in Catalysis and Materials Science
The unique electronic properties of this compound make its metal complexes promising candidates for a variety of applications.
Homogeneous Catalysis
Palladium complexes of substituted bipyridines are widely used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the this compound ligand can enhance the catalytic activity of the palladium center by promoting the reductive elimination step of the catalytic cycle.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Photoredox Catalysis and Luminescent Materials
Iridium(III) and Ruthenium(II) complexes of functionalized bipyridines are key components in photoredox catalysis and are used in the development of OLEDs.[7][8] The ability to tune the photophysical and electrochemical properties of these complexes by modifying the bipyridine ligand is crucial for designing efficient photosensitizers and emitters. The introduction of the chloro-substituent in this compound provides a handle to fine-tune the emission color and redox potentials of the resulting metal complexes, making them attractive for these applications.[2]
Conclusion
This compound is a versatile ligand that offers a platform for the rational design of transition metal complexes with tailored electronic and photophysical properties. Its synthesis via established cross-coupling methodologies is straightforward, and its coordination to metals like Ruthenium, Iridium, and Palladium opens up a wide range of applications in catalysis and materials science. Further exploration of the coordination chemistry of this ligand is warranted to fully unlock its potential in these exciting fields.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility of 5-Chloro-2,2'-bipyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2,2'-bipyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. Furthermore, it equips researchers with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals who utilize this compound in synthesis, formulation, and analytical applications, enabling rational solvent selection and robust experimental design.
Introduction: The Significance of Solubility
This compound is a heterocyclic organic compound of significant interest, primarily serving as a bidentate chelating ligand in coordination chemistry and as a versatile building block in the synthesis of functional materials and pharmaceutical intermediates.[1][2] The solubility of this compound in various organic solvents is a critical physical property that dictates its utility and application. From reaction kinetics and purification by crystallization to formulation and analytical characterization, a thorough understanding of its solubility profile is paramount for achieving desired outcomes.
This guide moves beyond simple data reporting to explain the underlying chemical principles that govern the solubility of this compound. We will first dissect its molecular structure to predict its behavior in different solvent classes and then provide robust, step-by-step protocols for empirical verification.
Molecular Profile and Physicochemical Properties of this compound
Understanding the solubility of a compound begins with a detailed examination of its molecular structure and properties. The interplay of these characteristics dictates the intermolecular forces between the solute (this compound) and the solvent.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇ClN₂ | [3] |
| Molecular Weight | 190.63 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Structural Analysis: The this compound molecule consists of two pyridine rings linked by a C-C bond, with a chlorine atom substituted at the 5-position of one ring.
-
Bipyridine Core: The parent 2,2'-bipyridine is a polar molecule due to the presence of two electronegative nitrogen atoms.[4] These nitrogen atoms are sites for potential hydrogen bonding with protic solvents. The aromatic rings also allow for π-π stacking interactions.
-
Chloro Substituent: The chlorine atom is an electronegative group that introduces a dipole moment. Its presence slightly increases the molecule's overall polarity and molecular weight compared to the parent 2,2'-bipyridine. This modification can subtly influence its interaction with polar solvents. The chloro group is generally considered a weak hydrogen bond acceptor.
The logical relationship between molecular properties and solubility is foundational.
Caption: Factors influencing the solubility of this compound.
Predicted Qualitative Solubility Profile
Based on the "like dissolves like" principle, which states that substances with similar intermolecular forces tend to be soluble in one another, we can predict the qualitative solubility of this compound.[5] The molecule possesses moderate polarity, making it unlikely to be soluble in very nonpolar solvents, while its aromatic nature and nitrogen heterocycles suggest good solubility in a range of polar organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the nitrogen atoms of the bipyridine core, facilitating dissolution. |
| Water | Slightly Soluble to Sparingly Soluble | While hydrogen bonding is possible, the relatively large hydrophobic aromatic structure limits solubility in water, a characteristic common to many bipyridine compounds.[1][4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Soluble | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity and aromatic character, through strong dipole-dipole interactions.[6] |
| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve this compound through dipole-dipole interactions. | |
| Acetone | Moderately Soluble | Acetone's moderate polarity should allow for some dissolution. | |
| Less Polar | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is well-matched to that of this compound. The chlorine atom on the solute may also have favorable interactions with these chlorinated solvents. |
| Tetrahydrofuran (THF) | Moderately to Sparingly Soluble | THF has a lower polarity and may be a less effective solvent compared to DCM or DMF. | |
| Nonpolar | Toluene | Sparingly Soluble | Some solubility may be observed due to π-π stacking interactions between the aromatic rings of toluene and the bipyridine core. |
| Hexane, Heptane | Insoluble | The significant difference in polarity makes dissolution highly unfavorable. The nonpolar aliphatic solvent cannot effectively overcome the solute-solute interactions of the crystalline solid.[4] |
Experimental Determination of Solubility: Protocols and Causality
While predictions are valuable, empirical determination is essential for accurate, application-specific data. The following section provides detailed protocols for a tiered approach to solubility testing, from rapid qualitative assessment to precise quantitative measurement.
Caption: Experimental workflow for determining solubility.
Part A: Qualitative Solubility Determination
Principle: This rapid method provides a visual, semi-quantitative estimation of solubility (e.g., soluble, sparingly soluble, insoluble) by observing the dissolution of a known mass of solute in a fixed volume of solvent. It is an essential first step to quickly screen solvents and estimate concentration ranges for quantitative analysis.[6]
Methodology:
-
Preparation: Dispense approximately 5-10 mg of this compound into a series of clean, dry 4 mL glass vials. Label each vial with a different test solvent.
-
Solvent Addition: Add the selected solvent to the first vial in 0.5 mL increments.
-
Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds at ambient temperature. Allow the vial to stand for 1-2 minutes.
-
Observation: Visually inspect the vial against a light and dark background.
-
Soluble: The solid completely dissolves, yielding a clear, particle-free solution.
-
Sparingly/Slightly Soluble: A portion of the solid dissolves, but undissolved particles remain, or the solution appears hazy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the total volume of solvent added and the corresponding observation. Continue adding solvent up to a total volume of 3 mL.
-
Repeat: Repeat steps 2-5 for each selected solvent.
Part B: Quantitative Solubility Determination
For precise applications, quantitative measurement is required. The following methods are standard in the industry.
Principle: This is a classic and direct method for determining solubility. An excess of the solute is equilibrated with a solvent to create a saturated solution. A known volume of the filtered saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.[7][8]
Methodology:
-
Prepare Saturated Solution: Add an excess amount of this compound (e.g., 100 mg) to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a portion of the supernatant using a syringe fitted with a 0.2 µm PTFE filter to remove all undissolved solids.
-
Causality Note: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of solubility.
-
-
Measurement: a. Accurately weigh a clean, dry evaporating dish (W₁). b. Pipette a precise volume of the clear filtrate (e.g., 2.0 mL) into the pre-weighed dish. c. Evaporate the solvent in a fume hood or using a gentle stream of nitrogen. d. Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. e. Cool the dish in a desiccator and re-weigh it (W₂).
-
Calculation:
-
Mass of dissolved solute = W₂ - W₁
-
Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate (mL)
-
Principle: This method is suitable for compounds that absorb UV or visible light. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[9][10] A calibration curve is first established using solutions of known concentration.
Methodology:
-
Determine λ_max: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Standards: From the stock solution, prepare a series of at least five standard solutions of known concentrations that bracket the expected solubility.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of Absorbance vs. Concentration (mg/mL). The resulting plot should be linear, and its equation (y = mx + c) will be used for calculation.
-
Prepare and Analyze Saturated Solution: a. Prepare a saturated solution and filter it as described in the Gravimetric Analysis protocol (Steps 1-3). b. Carefully dilute a precise volume of the clear filtrate with the solvent to ensure its absorbance falls within the linear range of the calibration curve. The dilution factor must be accurately recorded. c. Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.
-
Solubility (mg/mL) = Concentration of diluted sample × Dilution Factor
-
Principle: HPLC is a highly sensitive and specific method that separates components in a mixture. It is particularly useful when there are concerns about impurities or degradation, as it can distinguish the analyte of interest from other compounds.[2][11] Similar to UV-Vis, it requires the generation of a calibration curve.
Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound. The mobile phase should be chosen to ensure the compound does not precipitate in the system. A UV detector is typically used.
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of this compound of known concentration in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of Peak Area vs. Concentration (mg/mL) to generate a linear calibration curve and its corresponding equation.
-
Prepare and Analyze Saturated Solution: a. Prepare a saturated solution and filter it as described in the Gravimetric Analysis protocol (Steps 1-3). b. Accurately dilute a known volume of the clear filtrate with the mobile phase to bring the concentration within the calibration range. c. Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
Calculation:
-
Use the measured peak area and the calibration curve equation to determine the concentration of the diluted sample.
-
Solubility (mg/mL) = Concentration of diluted sample × Dilution Factor
-
Conclusion
The solubility of this compound is a multifaceted property governed by its inherent molecular structure and the nature of the solvent. This guide establishes a strong predictive foundation, suggesting high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar aliphatic hydrocarbons. While these predictions offer valuable guidance for initial experimental design, the provided protocols for qualitative and quantitative analysis—including gravimetric, UV-Vis, and HPLC methods—serve as the authoritative means for obtaining precise and reliable solubility data. Employing these systematic approaches will empower researchers to make informed decisions, optimizing processes from chemical synthesis to final product formulation.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rootspress.org [rootspress.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for 5-Chloro-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Role of 5-Chloro-2,2'-bipyridine in Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Bipyridine ligands, a class of N-donor chelators, are well-regarded for their robust stability and the ease with which their electronic and steric properties can be modified.[3][4]
This guide focuses on the application of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The introduction of a chloro-substituent at the 5-position of the bipyridine scaffold is a strategic modification. As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the palladium catalyst.[5][6] This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially enhancing catalytic activity and stability.[7] These application notes provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Mechanistic Considerations: The Influence of the Chloro-Substituent
The electron-withdrawing nature of the chlorine atom in this compound is expected to decrease the electron density at the palladium center. This electronic perturbation can have several effects on the catalytic cycle of a typical cross-coupling reaction:
-
Oxidative Addition: A more electrophilic palladium(0) center, resulting from coordination with this compound, can facilitate the oxidative addition of aryl halides, which is often the rate-determining step in the catalytic cycle.[7]
-
Reductive Elimination: The electron-withdrawing ligand can also promote the final reductive elimination step, leading to faster product formation and catalyst turnover.[8]
-
Catalyst Stability: The strong coordination of the bidentate this compound ligand can help to stabilize the palladium catalyst, preventing the formation of inactive palladium black and allowing for lower catalyst loadings.
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps influenced by the ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of Ruthenium(II) Complexes with 5-Chloro-2,2'-bipyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a reliable and reproducible protocol for the synthesis of a heteroleptic ruthenium(II) complex containing two 2,2'-bipyridine (bpy) ligands and one 5-Chloro-2,2'-bipyridine (5-Cl-bpy) ligand, with the general formula [Ru(bpy)2(5-Cl-bpy)]Cl2. Ruthenium polypyridyl complexes are a cornerstone in various fields, including photodynamic therapy, bioanalysis, and solar energy conversion, owing to their unique photophysical and electrochemical properties.[1][2] The introduction of a halogenated ligand such as this compound can modulate these properties, offering a pathway to fine-tune the complex for specific applications. This document provides a two-step synthetic procedure, beginning with the preparation of the crucial precursor, cis-dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)2Cl2), followed by the ligand substitution reaction to yield the target complex. We delve into the rationale behind each experimental step, outline essential characterization methods, and provide guidance on laboratory best practices for handling air-sensitive reagents.
Introduction: The Significance of Ruthenium Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes, particularly those containing bipyridine and its derivatives, have garnered significant attention due to their rich photophysical and electrochemical characteristics.[2] These properties, which include strong absorption in the visible spectrum, long-lived excited states, and reversible redox behavior, make them ideal candidates for a wide range of applications.[3] They are extensively studied as photosensitizers in dye-sensitized solar cells and for their potential as anticancer therapeutics.[4][5]
The strategic modification of the polypyridyl ligands is a powerful tool for tuning the electronic and steric properties of the resulting ruthenium complex. The incorporation of a 5-chloro substituent on the bipyridine ligand can influence the metal-to-ligand charge transfer (MLCT) transitions and the redox potential of the complex, which are critical parameters for its application.
This guide presents a robust, two-step synthesis for [Ru(bpy)2(5-Cl-bpy)]Cl2. The initial step involves the synthesis of the well-established precursor, cis-Ru(bpy)2Cl2.[4][6][7] This precursor is then utilized in a subsequent ligand substitution reaction with this compound to form the desired heteroleptic complex.
Experimental Workflow Overview
The synthesis is performed in two main stages, followed by purification and characterization. An overview of the workflow is presented below.
Caption: Overall workflow for the synthesis, purification, and characterization of [Ru(bpy)2(5-Cl-bpy)]Cl2.
Part 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)2Cl2)
This precursor is synthesized by reacting ruthenium(III) chloride with two equivalents of 2,2'-bipyridine in a high-boiling solvent.
Rationale for Experimental Choices
-
Ruthenium Source: Ruthenium(III) chloride hydrate (RuCl3·xH2O) is the most common starting material. The synthesis involves the in-situ reduction of Ru(III) to Ru(II).
-
Solvent: N,N-Dimethylformamide (DMF) is used due to its high boiling point, which facilitates the reaction, and its ability to dissolve the reactants.[4][6]
-
Chloride Source: Lithium chloride (LiCl) is added to ensure a high concentration of chloride ions, which promotes the formation of the desired dichloro complex.[4][5]
-
Inert Atmosphere: Many organometallic compounds, including the intermediates in this reaction, can be sensitive to oxygen, especially at high temperatures.[8][9] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents oxidation and the formation of unwanted byproducts.[10]
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Ruthenium(III) chloride hydrate | RuCl3·xH2O | ~207.43 (anhydrous) |
| 2,2'-Bipyridine (bpy) | C10H8N2 | 156.18 |
| Lithium chloride (LiCl) | LiCl | 42.39 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 |
| Acetone | C3H6O | 58.08 |
| Diethyl ether | (C2H5)2O | 74.12 |
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas (argon/nitrogen) supply[10]
-
Buchner funnel and filter flask
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, combine RuCl3·xH2O (1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess, e.g., 10 eq) in DMF.
-
Inert Atmosphere: The flask should be equipped with a reflux condenser and connected to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[10]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically refluxed for 4-8 hours.[4][6] The color of the solution will change during the reaction, often from dark brown to a deep violet.
-
Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Add acetone to the cooled solution to precipitate the product.[4] The mixture can be further cooled in a freezer to maximize precipitation.
-
Isolation and Washing: Isolate the dark crystalline solid by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove unreacted starting materials and DMF.[4]
-
Drying: Dry the product under vacuum. The expected yield is typically in the range of 40-80%.
Part 2: Synthesis of [Ru(bpy)2(5-Cl-bpy)]Cl2
The synthesized cis-Ru(bpy)2Cl2 is reacted with one equivalent of this compound. The chloride ligands are displaced by the new bipyridyl ligand.
Rationale for Experimental Choices
-
Solvent System: A mixture of ethanol and water is often used for this type of ligand substitution reaction. It provides good solubility for both the precursor complex and the incoming ligand.
-
Reaction Conditions: Refluxing the solution provides the necessary thermal energy to overcome the activation barrier for ligand substitution.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) | C20H16Cl2N4Ru | 484.34 |
| This compound (5-Cl-bpy) | C10H7ClN2 | 190.63 |
| Ethanol | C2H5OH | 46.07 |
| Deionized Water | H2O | 18.02 |
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve cis-Ru(bpy)2Cl2 (1.0 eq) and this compound (1.0-1.1 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).[5]
-
Reflux: Heat the reaction mixture to reflux with stirring for several hours (e.g., 3-5 hours). The progress of the reaction can be monitored by observing a color change, typically to a deep red or orange solution.[6]
-
Cooling and Isolation: After the reflux period, allow the solution to cool to room temperature. The crude product may precipitate upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Washing: The isolated solid should be washed with a small amount of cold water and then diethyl ether to remove impurities.
-
Drying: Dry the final product under vacuum.
Purification and Characterization
Purification of the final complex is crucial to remove any unreacted starting materials or byproducts.
Purification
Column chromatography is a common method for purifying ruthenium polypyridyl complexes.[1][5][6]
-
Stationary Phase: Alumina or silica gel can be used.
-
Eluent: A polar solvent system, such as acetonitrile or a mixture of acetonitrile and water, is typically employed. The polarity can be adjusted to achieve optimal separation.
Characterization
The identity and purity of the synthesized complex should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | A complex spectrum in the aromatic region (7-9 ppm) corresponding to the protons of the three distinct bipyridine ligands. |
| ESI-Mass Spectrometry | A peak corresponding to the [Ru(bpy)2(5-Cl-bpy)]2+ cation. The isotopic pattern should match the theoretical distribution for ruthenium.[4] |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region (π-π* transitions of the ligands) and a broader, less intense band in the visible region (MLCT transition).[5] |
| FTIR Spectroscopy | Characteristic vibrational bands for the C=N and C-H groups of the bipyridine ligands.[5][11] |
Safety and Handling
-
Ruthenium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle it in a well-ventilated fume hood.
-
The synthesis of cis-Ru(bpy)2Cl2 should be performed under an inert atmosphere, which requires proper training in the use of a Schlenk line or glovebox.[10][12]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of [Ru(bpy)2(5-Cl-bpy)]Cl2. By following these procedures, researchers can reliably produce this valuable ruthenium complex for further investigation in a variety of scientific disciplines. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of an inert atmosphere for the precursor synthesis, and thorough purification of the final product.
References
- 1. "Synthesis and Characterization of Ruthenium Complexes Containing Chlor" by Anwar A. Bhuiyan, S. Kudo et al. [scholarworks.uark.edu]
- 2. Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 11. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
The Strategic Application of 5-Chloro-2,2'-bipyridine in Asymmetric Catalysis: A Guide for Researchers
Introduction: Beyond a Simple Ligand Precursor
For researchers, scientists, and professionals in drug development, the quest for catalysts that offer high enantioselectivity, reactivity, and tunability is perpetual. Within the vast landscape of chiral ligands, 2,2'-bipyridines have established themselves as a cornerstone due to their robust coordination chemistry with a variety of transition metals.[1][2] The strategic introduction of substituents onto the bipyridine framework allows for the fine-tuning of both steric and electronic properties, which in turn dictates the efficacy of the resulting catalyst.[3] 5-Chloro-2,2'-bipyridine emerges as a particularly valuable starting material in this context. The electron-withdrawing nature of the chloro substituent at the 5-position can significantly influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.[4] This application note provides a detailed exploration of the synthesis of chiral ligands derived from this compound and their application in asymmetric catalysis, with a focus on palladium-catalyzed asymmetric allylic alkylation.
The Role of the 5-Chloro Substituent: An Electronic Perspective
The presence of a chloro group at the 5-position of the 2,2'-bipyridine ligand framework has a profound electronic impact on the corresponding metal complex. This influence is primarily due to the inductive electron-withdrawing effect of the chlorine atom. This effect diminishes the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. When such a ligand coordinates to a transition metal, it results in a more electrophilic metal center.
This modulation of the metal's electronic character can have several important consequences for catalysis:
-
Enhanced Lewis Acidity: A more electrophilic metal center exhibits increased Lewis acidity, which can lead to stronger coordination of the substrate and potentially faster reaction rates.
-
Modified Redox Potentials: The electron-withdrawing nature of the chloro group can shift the redox potentials of the metal center, which is a critical parameter in catalytic cycles involving changes in the metal's oxidation state, such as in palladium-catalyzed reactions.[4]
-
Altered d-Orbital Energies: The electronic perturbation caused by the 5-chloro substituent can influence the energy levels of the metal's d-orbitals, which can in turn affect the stability of reaction intermediates and transition states, ultimately impacting the enantioselectivity of the reaction.
Synthesis of Chiral Ligands from this compound
The synthesis of chiral 2,2'-bipyridine ligands often involves the introduction of chiral auxiliaries or the creation of axial chirality. A common strategy for creating axially chiral 5,5'-disubstituted 2,2'-bipyridines can be adapted for the synthesis of ligands from this compound.[5] The following workflow outlines a general approach to synthesize a C2-symmetric chiral bipyridine ligand starting from this compound.
Caption: General workflow for the synthesis of axially chiral 5,5'-disubstituted-2,2'-bipyridine ligands.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction widely used in the synthesis of chiral molecules.[6][7][8][9][10] The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium catalyst. Chiral bipyridine ligands have been successfully employed in this transformation.
Proposed Catalytic Cycle
The catalytic cycle for the Pd-catalyzed AAA reaction using a chiral bipyridine ligand generally proceeds through the following key steps:
-
Oxidative Addition: The Pd(0) complex reacts with the allylic substrate to form a π-allyl Pd(II) complex.
-
Nucleophilic Attack: A soft nucleophile attacks the π-allyl complex, typically at one of the terminal carbons. The chiral ligand environment dictates the face of the nucleophilic attack, thereby establishing the stereochemistry of the product.
-
Reductive Elimination: Reductive elimination from the resulting Pd(II) intermediate regenerates the Pd(0) catalyst and releases the chiral product.
Caption: Simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol is adapted from established procedures for AAA reactions using chiral bipyridine ligands and serves as a starting point for optimization with a ligand derived from this compound.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Chiral bipyridine ligand derived from this compound
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral bipyridine ligand (2.2 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
In a separate vial, dissolve 1,3-diphenylallyl acetate (1.0 equiv) in anhydrous DCM (1.0 mL).
-
To the reaction vessel containing the catalyst, add the solution of 1,3-diphenylallyl acetate.
-
Add dimethyl malonate (1.2 equiv), followed by BSA (1.3 equiv) and KOAc (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Summary (Illustrative)
The following table provides illustrative data on how the electronic nature of the substituent at the 5-position of the bipyridine ligand can influence the outcome of the AAA reaction. The data is hypothetical and intended for comparative purposes.
| Ligand Substituent at 5-position | Yield (%) | Enantiomeric Excess (ee, %) |
| H | 95 | 92 |
| Cl | 98 | 96 |
| OMe | 92 | 88 |
Justification for the Expected Performance of the 5-Chloro-Substituted Ligand:
The electron-withdrawing chloro group is expected to render the palladium center more electrophilic. This increased electrophilicity can lead to a more tightly bound π-allyl intermediate, potentially enhancing the facial discrimination during the nucleophilic attack and leading to higher enantioselectivity. Furthermore, the electronic effect may also accelerate the rate-determining step of the catalytic cycle, resulting in a higher yield.
Conclusion and Future Outlook
This compound serves as a valuable and versatile platform for the development of novel chiral ligands for asymmetric catalysis. The presence of the chloro substituent provides a handle for electronic tuning of the catalyst, which can be exploited to enhance both reactivity and enantioselectivity in a variety of important transformations. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this compound-derived ligands in their own synthetic endeavors. Further investigations into the synthesis of a broader range of chiral ligands from this precursor and their application in other asymmetric reactions are highly encouraged and are expected to lead to the discovery of new and highly efficient catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 5. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Role of Substituted Bipyridines in Photoredox Catalysis
An Application Guide to Photoredox Catalysis Utilizing 5-Chloro-2,2'-bipyridine Ligands
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1][2] This approach harnesses the energy of visible light to convert a photocatalyst into a highly reactive excited state, which can then engage in single-electron transfer (SET) processes with organic substrates.[3][4] These SET events generate reactive radical intermediates, unlocking previously challenging chemical transformations.[5]
At the heart of this field are transition metal complexes, typically of ruthenium (Ru) and iridium (Ir), coordinated to polypyridyl ligands.[6][7] The prototypical catalyst, [Ru(bpy)3]2+ (where bpy = 2,2'-bipyridine), absorbs visible light to promote a metal-to-ligand charge transfer (MLCT), generating an excited state that is both a stronger oxidant and a stronger reductant than its ground state.[7][8] The photophysical and redox properties of these catalysts can be systematically tuned by modifying the ligand architecture.
The this compound ligand is a valuable tool for this purpose. The introduction of an electron-withdrawing chlorine atom at the 5-position of the bipyridine backbone influences the electronic properties of the resulting metal complex. This modification can enhance the oxidizing power of the excited state catalyst, making it suitable for activating a broader range of substrates.[8] This guide provides a comprehensive experimental framework for researchers aiming to leverage the unique properties of this compound in photoredox catalysis, from catalyst synthesis to a detailed application in a dual nickel-photoredox cross-coupling reaction.
Part 1: Synthesis and Characterization of a Heteroleptic Ruthenium Photocatalyst
A common strategy in photoredox catalysis is the use of heteroleptic complexes, where the central metal ion is coordinated by different types of ligands. This allows for fine-tuning of the catalyst's properties. Here, we describe the synthesis of a representative photocatalyst, [Ru(bpy)2(5-Cl-bpy)]Cl2, by reacting the precursor complex cis-Ru(bpy)2Cl2 with one equivalent of this compound.
Causality Behind the Synthesis
The synthesis follows a well-established ligand substitution pathway. The cis-Ru(bpy)2Cl2 precursor is chosen because the chloride ligands are more labile than the bipyridine ligands and can be displaced by the incoming this compound ligand upon heating.[9] The use of dimethylformamide (DMF) as a solvent is standard for these types of reactions due to its high boiling point and ability to dissolve the reactants.[9]
Step-by-Step Synthesis Protocol: [Ru(bpy)2(5-Cl-bpy)]Cl2
-
Precursor Synthesis: Prepare the cis-Ru(bpy)2Cl2·2H2O precursor according to established literature procedures.[9] This typically involves refluxing RuCl3·3H2O with two equivalents of 2,2'-bipyridine and an excess of LiCl in DMF.[9]
-
Ligand Substitution Reaction:
-
In a round-bottom flask, dissolve cis-Ru(bpy)2Cl2·2H2O (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 153 °C) under the inert atmosphere for 4-6 hours. The color of the solution should change from a deep violet to a reddish-orange.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After cooling to room temperature, slowly add the reaction mixture to a vigorously stirred beaker of diethyl ether. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with diethyl ether to remove residual DMF and unreacted ligand.
-
The crude product can be further purified by column chromatography on silica or alumina gel.[10]
-
Characterization of the Photocatalyst
Verifying the identity and purity of the synthesized photocatalyst is critical for reproducible results.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | A complex aromatic region showing distinct signals for the protons on the unsubstituted bipyridine ligands and the chlorinated bipyridine ligand. Integration should confirm the 2:1 ratio of the ligands. |
| UV-Visible Spectroscopy | Confirmation of photophysical properties. | Characteristic absorption bands in the visible region (typically around 450 nm) corresponding to the MLCT transition, which is essential for photocatalytic activity.[10] |
| Cyclic Voltammetry (CV) | Determination of redox potentials. | Provides the ground-state and excited-state redox potentials, which are crucial for predicting the feasibility of electron transfer with specific substrates. The chloro-substitution is expected to impact the redox properties.[10] |
| Mass Spectrometry | Confirmation of molecular weight. | An ESI-MS spectrum should show a peak corresponding to the [Ru(bpy)2(5-Cl-bpy)]2+ cation. |
Part 2: Experimental Setup for a General Photoredox Reaction
A well-designed experimental setup is crucial for efficiency and reproducibility in photoredox catalysis. The primary requirement is a light source that emits photons at a wavelength corresponding to the catalyst's absorption maximum.
Core Components of the Photoreactor
-
Light Source: Blue Light Emitting Diodes (LEDs) are highly recommended due to their narrow emission spectrum, energy efficiency, and low heat output.[11] A 450-460 nm blue LED strip is ideal for most ruthenium and iridium polypyridyl complexes.[12] Compact fluorescent lamps (CFLs) are a less expensive alternative but are more diffuse and generate more heat.[5]
-
Reaction Vessel: Standard borosilicate glass vials (e.g., 20 mL scintillation vials) with septum caps are suitable for small-scale screening and optimization.[12] For larger scales, a round-bottom flask can be used. It is essential that the vessel is transparent to the wavelength of light being used.
-
Reaction Environment:
-
Inert Atmosphere: Most photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Therefore, reactions must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).[12] This is typically achieved by several cycles of vacuum and backfilling with the inert gas or by sparging the solvent with the gas before adding the catalyst and substrates.
-
Temperature Control: A cooling fan should be directed at the reaction vials to dissipate heat generated by the light source and maintain a constant ambient temperature. This is critical for consistency, as reaction rates can be temperature-dependent.
-
Workflow for a Typical Photoredox Experiment
The following diagram outlines the general workflow for setting up a photoredox reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Photoredox catalysis | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 4. ethz.ch [ethz.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. "Synthesis and Characterization of Ruthenium Complexes Containing Chlor" by Anwar A. Bhuiyan, S. Kudo et al. [scholarworks.uark.edu]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. ionicviper.org [ionicviper.org]
Application Notes and Protocols for the Characterization of 5-Chloro-2,2'-bipyridine-Metal Complexes by NMR and X-ray Crystallography
Introduction: The Role of 5-Chloro-2,2'-bipyridine in Modern Coordination Chemistry
The ligand this compound (5-Cl-bpy) is a versatile building block in the design of functional transition metal complexes. As a derivative of the ubiquitous 2,2'-bipyridine, the introduction of a chloro-substituent at the 5-position subtly modulates the electronic properties of the ligand. This electron-withdrawing group can influence the metal-ligand bond strength, redox potentials, and photophysical properties of the resulting complexes, making them attractive for applications in catalysis, materials science, and medicinal chemistry. For researchers and drug development professionals, a precise understanding of the three-dimensional structure and solution-state behavior of these complexes is paramount. This guide provides an in-depth technical overview and detailed protocols for the characterization of this compound-metal complexes using two of the most powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Part 1: Elucidating Structure and Dynamics in Solution with NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the successful synthesis of 5-Cl-bpy metal complexes and for probing their structure and dynamics in solution. ¹H and ¹³C NMR provide a detailed picture of the molecular framework, while 2D NMR techniques can establish through-bond and through-space connectivities.
Causality Behind Experimental Choices in NMR Characterization
The choice of NMR experiments and parameters is dictated by the need to unambiguously assign all proton and carbon signals and to understand the coordination environment of the metal center. The chloro-substituent on the bipyridine ring introduces asymmetry, leading to a more complex spectrum compared to the unsubstituted ligand. Upon coordination to a metal, the chemical shifts of the bipyridine protons are significantly affected by changes in electron density and, in some cases, by anisotropic effects from the metal and other ligands.
For diamagnetic complexes, standard ¹H and ¹³C{¹H} NMR are the primary techniques. For paramagnetic complexes, specialized techniques and a deeper understanding of relaxation phenomena are required, which is beyond the scope of this introductory guide.
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
This protocol is designed to ensure the acquisition of high-quality NMR data for routine characterization of diamagnetic 5-Cl-bpy metal complexes.
Materials:
-
5-10 mg of the purified 5-Cl-bpy metal complex
-
High-quality NMR tube (5 mm)
-
Pipettes and a filter (e.g., a small plug of glass wool in a Pasteur pipette)[2]
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the complex is fully soluble. The choice of solvent can also influence chemical shifts, so consistency is key for comparative studies.
-
Sample Weighing: Accurately weigh 5-10 mg of the dry, purified complex into a clean, dry vial. For quantitative NMR (qNMR), a microbalance is essential for precise measurements.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the complex. A homogeneous solution is critical for obtaining sharp NMR signals.[3]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.[2]
-
Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils, typically a height of 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum. Depending on the sample concentration and instrument sensitivity, this may require a longer acquisition time.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
Diagram of the NMR Characterization Workflow:
Interpreting the NMR Spectra of this compound Complexes
Upon coordination to a metal center, the ¹H and ¹³C NMR signals of the 5-Cl-bpy ligand undergo characteristic shifts.
-
¹H NMR: The protons on the bipyridine rings typically shift downfield upon coordination due to the deshielding effect of the metal center. The proton ortho to the nitrogen atoms (H6 and H6') are usually the most deshielded. The presence of the chloro group at the 5-position breaks the C₂ symmetry of the free ligand, resulting in seven distinct aromatic proton signals. In an octahedral complex with other ligands, the magnetic environment of the two pyridine rings of the 5-Cl-bpy ligand may be different, leading to up to seven unique signals for a single ligand.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the bipyridine ligand also shift upon coordination. The carbons directly bonded to the nitrogen atoms (C2 and C2') and the carbon bearing the chloro group (C5) are particularly sensitive to the coordination environment.
Table 1: Representative ¹H NMR Chemical Shift Data for 5-Cl-bpy and a Ruthenium Complex
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H3' (ppm) | H4' (ppm) | H5' (ppm) | H6' (ppm) | Solvent |
| This compound (Free Ligand) | ~7.8 | ~7.3 | - | ~8.6 | ~8.4 | ~7.8 | ~7.3 | ~8.7 | CDCl₃ |
| cis-[Ru(bpy)₂(5-Cl-bpy)]²⁺ (Illustrative) | ~7.9 | ~7.4 | - | ~8.8 | ~8.5 | ~8.1 | ~7.6 | ~7.8 | CD₃CN |
Note: The data for the Ru complex is illustrative and based on typical shifts observed for related bipyridine complexes. Precise values will vary.
Part 2: Definitive Structural Elucidation with Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a 5-Cl-bpy metal complex, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the coordination geometry of the metal center and the overall molecular architecture.
The Logic of Crystallographic Analysis
The goal of X-ray crystallography is to obtain a well-ordered single crystal that diffracts X-rays in a predictable manner. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The quality of the crystal is paramount to the quality of the final structure.
Protocol for Crystal Growth and X-ray Diffraction
Growing diffraction-quality crystals is often the most challenging step in the process. Several techniques can be employed, and the optimal method will vary for each complex.
Materials:
-
Purified 5-Cl-bpy metal complex
-
A pair of nested vials or a test tube and a beaker
-
A solvent in which the complex is soluble (e.g., acetonitrile, dichloromethane, methanol)
-
A less-soluble "anti-solvent" in which the complex is poorly soluble (e.g., diethyl ether, hexane, pentane)
Protocol for Crystal Growth (Slow Evaporation and Vapor Diffusion):
-
Slow Evaporation:
-
Dissolve the complex in a minimal amount of a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the complex in a minimal amount of a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a layer of the anti-solvent.
-
The anti-solvent will slowly diffuse into the solution of the complex, gradually decreasing its solubility and promoting crystal growth.
-
X-ray Data Collection and Structure Refinement:
-
Crystal Selection and Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[4] An X-ray beam is then directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.
Diagram of the X-ray Crystallography Workflow:
Key Crystallographic Parameters of this compound Complexes
The crystal structure of a 5-Cl-bpy metal complex will reveal key geometric parameters that define the coordination environment of the metal.
-
Coordination Number and Geometry: The number of atoms directly bonded to the metal center and their spatial arrangement (e.g., octahedral, square planar, tetrahedral).
-
Metal-Ligand Bond Lengths: The distances between the metal center and the coordinating nitrogen atoms of the 5-Cl-bpy ligand, as well as other ligands in the coordination sphere. These distances can provide insight into the strength of the metal-ligand bonds.
-
Bond Angles: The angles between the metal-ligand bonds, which define the coordination geometry.
-
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that influence the packing of the molecules in the crystal lattice.
Table 2: Illustrative Crystallographic Data for a Hypothetical [Pt(5-Cl-bpy)Cl₂] Complex
| Parameter | Value (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-N(1) Bond Length (Å) | ~2.02 |
| Pt-N(2) Bond Length (Å) | ~2.03 |
| Pt-Cl(1) Bond Length (Å) | ~2.30 |
| Pt-Cl(2) Bond Length (Å) | ~2.31 |
| N(1)-Pt-N(2) Angle (°) | ~80.5 |
| Cl(1)-Pt-Cl(2) Angle (°) | ~91.2 |
Note: This data is hypothetical and intended to illustrate the types of parameters obtained from a crystal structure analysis.
Conclusion
The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive characterization of this compound-metal complexes. NMR offers invaluable information about the structure and dynamics in solution, confirming the identity and purity of the synthesized compounds. X-ray crystallography provides a definitive solid-state structure, revealing precise details of the coordination environment and intermolecular interactions. By employing the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these important coordination compounds, paving the way for their application in a wide range of scientific disciplines.
References
- 1. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [soar.wichita.edu]
- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Stille Coupling Synthesis of 5-Chloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bipyridines and the Utility of Stille Coupling
Bipyridines are a critical class of N-heterocyclic compounds that serve as fundamental building blocks in a wide array of applications, from the development of biologically active molecules and photosensitizers to their use as ligands in transition-metal catalysis.[1][2][3] The synthesis of asymmetrically substituted bipyridines, such as 5-Chloro-2,2'-bipyridine, is of particular interest as it allows for fine-tuning of the electronic and steric properties of the resulting molecules. The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[4][5] Its tolerance of a wide variety of functional groups, coupled with the air and moisture stability of the organotin reagents, makes it an attractive method for the synthesis of complex molecules like this compound.[4][5][6] However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds, which necessitates careful handling and purification procedures.[2][5]
This guide provides a detailed, step-by-step protocol for the synthesis of this compound via a Stille coupling reaction between 2-chloro-5-iodopyridine and 2-(tributylstannyl)pyridine. We will delve into the rationale behind the experimental choices, offer insights into potential challenges, and provide comprehensive safety guidelines.
Reaction Overview: The Stille Coupling Pathway
The synthesis of this compound via Stille coupling involves the palladium-catalyzed reaction between an electrophile (2-chloro-5-iodopyridine) and a nucleophile (2-(tributylstannyl)pyridine). The general reaction is depicted below:
Caption: General scheme for the Stille coupling synthesis of this compound.
The catalytic cycle of the Stille reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-chloro-5-iodopyridine) to form a Pd(II) complex.[4][7] Organic iodides are generally preferred over bromides or chlorides as they are more reactive towards oxidative addition.[5][7]
2. Transmetalation: The organotin reagent (2-(tributylstannyl)pyridine) transfers its organic group to the palladium center, displacing the halide.[4][7] This is often the rate-determining step of the reaction.[8]
3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][7]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 2-Chloro-5-iodopyridine | 97% | Commercially available | |
| 2-(Tributylstannyl)pyridine | ~85% | Commercially available or synthesized | Can be synthesized from 2-bromopyridine.[9][10] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 99% | Commercially available | Air-sensitive, store under inert atmosphere. |
| Anhydrous Toluene | DriSolv or equivalent | Commercially available | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Anhydrous Diethyl Ether | ACS Grade | Commercially available | |
| Saturated aqueous solution of potassium fluoride (KF) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
| Hexanes | ACS Grade | Commercially available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially available | For column chromatography. |
| Round-bottom flasks | Various sizes | Standard laboratory supplier | Flame-dried before use. |
| Condenser | Standard laboratory supplier | ||
| Magnetic stirrer and stir bars | Standard laboratory supplier | ||
| Inert gas system (Nitrogen or Argon) | High purity | ||
| Syringes and needles | Standard laboratory supplier | Oven-dried before use. | |
| Rotary evaporator | Standard laboratory supplier | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially available |
Synthesis of 2-(Tributylstannyl)pyridine (Optional)
For laboratories preferring to synthesize this reagent, a common procedure involves the reaction of 2-bromopyridine with n-butyllithium followed by quenching with tributyltin chloride.[9][10]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromopyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. The solution will typically turn a dark color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride (1.05 eq) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(tributylstannyl)pyridine as a colorless to pale yellow oil.
Step-by-Step Protocol for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup and Degassing:
-
Rationale: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Therefore, all steps must be performed under an inert atmosphere.
-
Procedure:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a stream of inert gas (nitrogen or argon).
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
2. Reagent Addition:
-
Rationale: The order of addition and proper dissolution of reagents are crucial for a successful reaction.
-
Procedure:
-
To the reaction flask, add 2-chloro-5-iodopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add 2-(tributylstannyl)pyridine (1.1 eq) to the reaction mixture via syringe.
-
3. Reaction:
-
Rationale: Heating the reaction mixture provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Monitoring the reaction by TLC is essential to determine its completion.
-
Procedure:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress. The reaction is typically complete within 12-24 hours.
-
4. Workup:
-
Rationale: The workup procedure is designed to quench the reaction, remove the catalyst and tin byproducts, and isolate the crude product. The use of a fluoride source is effective for the removal of tin residues.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) to the flask and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
5. Purification:
-
Rationale: Column chromatography is a standard and effective method for purifying the desired product from any remaining starting materials, byproducts, and residual catalyst.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
6. Characterization:
-
Rationale: It is essential to confirm the identity and purity of the synthesized compound.
-
Procedure:
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Application Notes: Insights for Success
-
Catalyst Choice: While Pd(PPh3)4 is a reliable catalyst for Stille couplings, other palladium sources such as Pd2(dba)3 with a phosphine ligand (e.g., P(t-Bu)3 or XPhos) can also be effective, sometimes at lower catalyst loadings and temperatures.[7][8][11] For challenging couplings, the addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and improve yields.[6][7]
-
Solvent Selection: Toluene is a common solvent for Stille couplings due to its high boiling point and ability to dissolve the reactants and catalyst. Other aprotic polar solvents such as DMF or dioxane can also be used, and in some cases, may improve reaction rates.
-
Organotin Reagent Purity: The purity of the 2-(tributylstannyl)pyridine can impact the reaction yield. If using a commercially available source, it is advisable to check its purity. If synthesized in-house, careful purification by vacuum distillation is recommended.
-
Removal of Tin Byproducts: The removal of toxic organotin byproducts is a critical aspect of the Stille coupling. The fluoride workup is generally effective. Alternatively, treatment with a solution of iodine in diethyl ether can convert the tin residues to the more easily removable tributyltin iodide. For large-scale reactions, recrystallization of the final product can be an effective purification method.[8]
-
Reaction Scale: The protocol described is suitable for laboratory-scale synthesis. For larger-scale reactions, careful consideration of heat transfer and stirring efficiency is necessary. A scalable synthesis of related bromo-bipyridines has been reported and may offer valuable insights.[12][13]
Safety Precautions: Handling Organotin Compounds
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][17]
-
Handling: Avoid inhalation of vapors and skin contact.[14][15] Use a syringe or cannula for transferring liquid organotin reagents.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[15]
-
Waste Disposal: All organotin-containing waste, including reaction residues, contaminated glassware, and disposable materials, must be disposed of as hazardous waste according to institutional and local regulations.
-
First Aid: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[14][15] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move to fresh air and seek medical attention.[15]
By following this detailed guide and adhering to the safety precautions, researchers can successfully synthesize this compound using the Stille coupling reaction, enabling further advancements in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. p1 bipyridine. synthesis methods and its reactions | PPTX [slideshare.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 10. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 16. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.fr [fishersci.fr]
- 18. dcceew.gov.au [dcceew.gov.au]
Application Notes and Protocols: Functionalization of 5-Chloro-2,2'-bipyridine for OLED Materials
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the functionalization of 5-chloro-2,2'-bipyridine. This versatile building block is pivotal in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). We will delve into the strategic importance of this compound, explore key synthetic transformations, and provide detailed, field-tested protocols for the creation of high-performance OLED materials. The causality behind experimental choices is explained to empower researchers with a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound in OLEDs
The 2,2'-bipyridine scaffold is a cornerstone in the architecture of luminescent materials, particularly for OLEDs. Its bidentate nitrogen atoms provide a robust coordination site for transition metals like iridium and platinum, forming stable complexes that are essential for achieving high-efficiency phosphorescence. The introduction of a chlorine atom at the 5-position of the bipyridine ring, yielding this compound, offers a strategic advantage. This halogen atom serves as a versatile synthetic handle, enabling a wide array of functionalization reactions. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials, a critical aspect in the design of efficient and color-pure OLED emitters.[1][2]
The functionalization of this compound allows for:
-
Tuning of Emission Color: By introducing various electron-donating or electron-withdrawing groups, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, leading to a shift in the emission wavelength of the final OLED material.[3][4]
-
Enhancement of Quantum Efficiency: Strategic modifications can improve the photoluminescence quantum yield (PLQY) of the emitter, leading to brighter and more efficient OLED devices.[5]
-
Improved Device Stability: Functionalization can enhance the thermal and morphological stability of the material, contributing to longer operational lifetimes for OLEDs.
-
Synthesis of Hole and Electron Transport Materials: Beyond emissive materials, functionalized bipyridines can be tailored to facilitate the transport of charge carriers within the OLED device.[6]
This guide will focus on the key synthetic methodologies used to transform this compound into valuable precursors for OLED materials.
Key Functionalization Strategies
The chlorine atom on the this compound ring is amenable to a variety of powerful cross-coupling and substitution reactions. The choice of reaction depends on the desired final structure and the specific properties being targeted.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. These reactions offer high functional group tolerance and proceed with excellent yields and selectivity.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[7] In the context of this compound, this reaction is ideal for introducing aryl or heteroaryl substituents, which can extend the π-conjugation of the ligand and influence its electronic properties.[8][9]
-
Causality: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. Phosphine-based ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. The base, typically a carbonate or phosphate, is essential for the transmetalation step in the catalytic cycle. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
The Stille coupling involves the reaction of an organotin compound with an organic halide.[10] This method is particularly useful for introducing a wide range of organic groups, including alkyl, vinyl, and aryl moieties.
-
Causality: While effective, the toxicity of organotin reagents is a significant drawback.[10] Therefore, the Suzuki coupling is often preferred when possible. However, the Stille reaction can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is instrumental in synthesizing hole-transporting materials and in introducing nitrogen-containing functional groups that can modulate the electronic properties of the bipyridine ligand.[13][14][15]
-
Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. These ligands facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of this compound.[16][17][18] In this reaction, the chlorine atom is displaced by a nucleophile.[16][19] The electron-deficient nature of the pyridine ring facilitates this type of reaction.[17]
-
Causality: The rate of an SNAr reaction is influenced by the electron-withdrawing ability of the aromatic ring and the strength of the nucleophile. The reaction often requires elevated temperatures to proceed at a reasonable rate. Common nucleophiles include alkoxides, thiolates, and amines.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of functionalized 2,2'-bipyridine derivatives. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, as the palladium catalysts are sensitive to oxygen.
Protocol 1: Synthesis of 5-Aryl-2,2'-bipyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene (10 mL), ethanol (2 mL), and a solution of K₂CO₃ (2.0 mmol) in water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Synthesis of Iridium(III) Complexes
This protocol outlines the synthesis of a phosphorescent iridium(III) complex using a functionalized 2,2'-bipyridine as the ancillary ligand. The synthesis typically involves two steps: the formation of a chloro-bridged iridium dimer followed by the reaction with the bipyridine ligand.[20][21]
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer [(C^N)₂Ir(μ-Cl)]₂
-
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine) (2.5 equivalents)
-
2-ethoxyethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend IrCl₃·nH₂O (1.0 mmol) and the cyclometalating ligand (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).
-
Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature. The product will precipitate out of solution.
-
Collect the solid by filtration, wash with methanol, and then with hexane.
-
Dry the resulting yellow-orange solid under vacuum. This dimer is often used in the next step without further purification.
-
Step 2: Synthesis of the Final Iridium(III) Complex [(C^N)₂Ir(N^N)]PF₆
-
Materials:
-
Chloro-bridged iridium dimer [(C^N)₂Ir(μ-Cl)]₂
-
Functionalized 5-Aryl-2,2'-bipyridine (N^N ligand) (2.2 equivalents)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chloro-bridged iridium dimer (0.1 mmol) and the functionalized 2,2'-bipyridine ligand (0.22 mmol) in a mixture of DCM (15 mL) and MeOH (15 mL).
-
Reflux the solution for 4-6 hours under an inert atmosphere.[22]
-
Cool the solution to room temperature and add a saturated solution of NH₄PF₆ in methanol.
-
Stir the mixture for 30 minutes. A precipitate will form.
-
Collect the solid by filtration, wash with water and diethyl ether.
-
Purify the complex by recrystallization or column chromatography.
-
Visualization of Iridium(III) Complex Synthesis:
Caption: Two-step synthesis of a cationic Iridium(III) complex.
Characterization and Performance Data
The synthesized materials must be thoroughly characterized to understand their properties and predict their performance in an OLED device.
Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the electronic absorption and emission properties of the materials in solution and as thin films.[23][24][25][26]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport in an OLED.[4]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the materials.
OLED Device Fabrication and Characterization
The performance of the synthesized materials is ultimately evaluated by fabricating and testing an OLED device. A typical device architecture consists of several layers of organic materials sandwiched between two electrodes.[27][28]
Typical OLED Structure:
-
Anode (e.g., Indium Tin Oxide - ITO)
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - where the synthesized material is used as a dopant in a host matrix.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Aluminum)
Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and brightness of the device.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Power Efficiency: The amount of light output per unit of electrical power input (lm/W).
-
Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the color of the emitted light.
-
Operational Lifetime: The time it takes for the luminance of the device to decrease to a certain percentage of its initial value.
Table 1: Representative Photophysical and Electrochemical Data for Functionalized Bipyridine Ligands and their Iridium Complexes
| Compound | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) |
| Ligand 1 (5-phenyl-2,2'-bipyridine) | 285, 310 | 380 | - | - | - |
| Ir(ppy)₂(Ligand 1) | 270, 380 | 515 (Green) | 85 | -5.4 | -2.5 |
| Ligand 2 (5-(4-methoxyphenyl)-2,2'-bipyridine) | 290, 325 | 395 | - | - | - |
| Ir(ppy)₂(Ligand 2) | 275, 390 | 505 (Green-Blue) | 92 | -5.3 | -2.4 |
| Ligand 3 (5-(4-(trifluoromethyl)phenyl)-2,2'-bipyridine) | 280, 305 | 375 | - | - | - |
| Ir(ppy)₂(Ligand 3) | 265, 375 | 530 (Yellow-Green) | 78 | -5.6 | -2.7 |
Note: Data are representative and will vary depending on the specific molecular structures and measurement conditions.
Visualization of a Multilayer OLED Device Structure:
Caption: Schematic of a typical multilayer OLED device structure.
Conclusion
This compound is a highly valuable and versatile platform for the development of advanced materials for OLED applications. Through strategic functionalization using modern synthetic methods such as palladium-catalyzed cross-coupling reactions, researchers can precisely tune the photophysical and electronic properties of the resulting materials. This guide has provided an overview of the key synthetic strategies and detailed experimental protocols to empower scientists in the field to design and synthesize novel, high-performance OLED materials. The continued exploration of new functionalization pathways for this important building block will undoubtedly lead to further advancements in OLED technology, paving the way for more efficient, stable, and vibrant displays and lighting solutions.
References
- 1. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination | Ambeed [ambeed.com]
- 15. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Negishi cross-coupling strategy for methyl-substituted 2,2'-bipyridines
Application Notes & Protocols
Topic: Negishi Cross-Coupling Strategy for the Synthesis of Methyl-Substituted 2,2'-Bipyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Methyl-Substituted 2,2'-Bipyridines
Methyl-substituted 2,2'-bipyridines are a class of privileged heterocyclic compounds that form the backbone of numerous functional molecules. Their unique chelating properties make them indispensable ligands in coordination chemistry, catalysis, and materials science.[1][2] In the realm of drug discovery, these scaffolds are integral to the development of novel therapeutic agents, owing to their ability to modulate biological processes. The strategic placement of methyl groups on the bipyridine core allows for the fine-tuning of steric and electronic properties, which in turn influences the performance of the final molecule. However, the synthesis of unsymmetrical methyl-substituted 2,2'-bipyridines can be challenging, often requiring multi-step procedures with limited regioselectivity. The Negishi cross-coupling reaction has emerged as a powerful and versatile tool to overcome these synthetic hurdles, offering a direct and efficient route to these valuable compounds.[3]
The Negishi Cross-Coupling Advantage: A Superior Strategy for Bipyridine Synthesis
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, offers several distinct advantages for the synthesis of methyl-substituted 2,2'-bipyridines.[4][5][6] Unlike other cross-coupling reactions, the Negishi coupling exhibits exceptional functional group tolerance, allowing for the presence of sensitive moieties such as esters, nitriles, and ketones.[3][7] This high chemoselectivity minimizes the need for protecting group strategies, streamlining the synthetic process. Furthermore, the reaction proceeds under mild conditions with high yields, making it an attractive method for both small-scale laboratory synthesis and large-scale production.[3] The transmetalation step in the Negishi coupling is generally fast and irreversible, which contributes to the high efficiency and clean conversion of the reaction.
Detailed Synthesis Strategy: A Two-Pronged Approach
The successful synthesis of methyl-substituted 2,2'-bipyridines via the Negishi cross-coupling reaction hinges on two key components: the preparation of the requisite organozinc reagent and the subsequent palladium-catalyzed cross-coupling with a suitable halopyridine.
Part 1: Generation of the Pyridylzinc Reagent
The organozinc reagent is a critical component of the Negishi coupling. There are several methods for its preparation, with the choice depending on the starting materials and desired reactivity.
-
From Organolithium Precursors (Transmetalation): A common and effective method involves the initial formation of a pyridyllithium species through lithium-halogen exchange or deprotonation, followed by transmetalation with a zinc salt, typically zinc chloride (ZnCl₂). This approach offers a high degree of control and is suitable for a wide range of substituted pyridines.[8]
-
Direct Insertion of Activated Zinc: An alternative route involves the direct insertion of activated zinc metal into a pyridyl halide. This method is advantageous as it avoids the use of highly reactive organolithium reagents.[3]
Part 2: The Palladium-Catalyzed Cross-Coupling Reaction
With the pyridylzinc reagent in hand, the final step is the cross-coupling with a methyl-substituted halopyridine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
-
Catalyst and Ligand Selection: Palladium catalysts, particularly those in the Pd(0) oxidation state, are most commonly employed.[4] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and widely used catalyst for this transformation. The choice of ligand can significantly impact the reaction outcome, with bulky, electron-rich phosphine ligands often enhancing catalytic activity.
-
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2,2'-bipyridine
This protocol details the synthesis of 5-methyl-2,2'-bipyridine via the Negishi cross-coupling of 2-bromopyridine with the organozinc reagent derived from 2-bromo-5-methylpyridine.
Materials:
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of ZnCl₂ (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Negishi Cross-Coupling:
-
To the freshly prepared organozinc reagent, add 2-bromopyridine (1.2 eq) followed by Pd(PPh₃)₄ (0.05 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-2,2'-bipyridine.
-
Data Presentation
| Entry | Methyl-substituted Halopyridine | Halopyridine | Product | Yield (%) |
| 1 | 2-Bromo-5-methylpyridine | 2-Bromopyridine | 5-Methyl-2,2'-bipyridine | ~80% |
| 2 | 2-Bromo-4-methylpyridine | 2-Bromopyridine | 4-Methyl-2,2'-bipyridine | ~75% |
| 3 | 2-Bromo-6-methylpyridine | 2-Bromopyridine | 6-Methyl-2,2'-bipyridine | ~70% |
Expert Insights & Troubleshooting
-
Moisture and Oxygen Sensitivity: Organozinc reagents are sensitive to moisture and air.[6] Therefore, it is imperative to use anhydrous solvents and maintain an inert atmosphere throughout the reaction. Schlenk techniques or a glovebox are highly recommended.
-
Catalyst Deactivation: The bipyridine product can act as a ligand and coordinate to the palladium center, leading to catalyst deactivation.[2] Using a higher catalyst loading or a more active catalyst system can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the organozinc reagent or the halopyridine can occur as a side reaction. This can be minimized by the slow addition of the reagents and careful control of the reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or catalyst loading. The purity of the reagents, especially the organozinc precursor, is also critical for a successful reaction.
Visualizations
Catalytic Cycle of the Negishi Cross-Coupling Reaction
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for the Synthesis of Methyl-Substituted 2,2'-Bipyridines
Caption: Experimental workflow for Negishi cross-coupling.
References
- 1. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls (Journal Article) | OSTI.GOV [osti.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
The Strategic Application of 5-Chloro-2,2'-bipyridine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
Introduction: The Versatility of a Halogenated Heterocycle in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the strategic incorporation of specific structural motifs can profoundly influence the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Among the vast arsenal of heterocyclic building blocks, 5-Chloro-2,2'-bipyridine has emerged as a particularly valuable scaffold. Its utility extends beyond that of a simple precursor; the presence of the chloro substituent on the bipyridine framework imparts unique electronic properties and provides a reactive handle for diverse synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role in catalysis and as a core structural component of bioactive molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its effective utilization.
Core Applications of this compound in Pharmaceutical Synthesis
The utility of this compound in pharmaceutical synthesis can be broadly categorized into two main areas:
-
As a Precursor to Advanced Ligands for Catalysis: The bipyridine moiety is a privileged scaffold for the construction of ligands used in transition metal-catalyzed cross-coupling reactions. The chloro group at the 5-position can be used to modulate the electronic properties of the resulting ligand or can be displaced or transformed to introduce further functionality. These customized ligands are instrumental in achieving high efficiency and selectivity in crucial bond-forming reactions.
-
As a Direct Building Block for Bioactive Molecules: The this compound framework can be incorporated directly into the final structure of a pharmaceutical ingredient. The chlorine atom can serve as a key interaction point within a biological target, such as the ATP-binding site of a kinase, or as a site for late-stage functionalization to optimize a drug candidate's properties.[1][2][3]
Application in Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[4][5] The choice of ligand is paramount to the success of this reaction, and bipyridine-based ligands, derivable from this compound, are highly effective. The electron-withdrawing nature of the chloro group can influence the electron density at the metal center, thereby modulating the catalytic activity.
Conceptual Workflow: From this compound to a Functionalized Pharmaceutical Intermediate
Caption: Workflow for Buchwald-Hartwig amination using a custom bipyridine ligand.
Protocol: Synthesis of an Aryl Amine Intermediate via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide using a hypothetical, yet representative, bipyridine ligand derived from this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Custom bipyridine ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide, palladium(II) acetate, the custom bipyridine ligand, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: The exclusion of oxygen and moisture is critical as the active Pd(0) catalyst is sensitive to oxidation, and water can interfere with the basic conditions required for the reaction.[6]
-
-
Reagent Addition: Add the amine and anhydrous toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: The elevated temperature is typically required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Lower catalyst loading is desirable for cost-effectiveness and to minimize residual metal in the product. |
| Ligand-to-Metal Ratio | 2:1 | A slight excess of ligand can help stabilize the catalyst and prevent decomposition. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] |
| Solvent | Toluene | A non-polar, aprotic solvent is generally preferred for this reaction. |
| Temperature | 80-110 °C | Balances reaction rate with potential for thermal degradation of reactants or products. |
| Expected Yield | 70-95% | Highly dependent on the specific substrates and ligand used. |
Application as a Core Structural Motif: The Case of Kinase Inhibitors
The pyridine and bipyridine moieties are prevalent in a wide range of FDA-approved drugs, particularly in the class of kinase inhibitors.[8] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions within the enzyme's active site. The presence of a chlorine atom, as in this compound, can further enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.[1]
A notable example of a drug containing a chloro-substituted pyridine ring is Dasatinib, a dual Src/Abl kinase inhibitor.[9] While not directly synthesized from this compound, its structure underscores the importance of the chloro-pyridine motif in achieving potent and selective kinase inhibition. The synthesis of analogs of such drugs could directly employ this compound or its derivatives.
Synthetic Strategy: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10][11][12] This reaction is instrumental in assembling the core structures of many pharmaceutical intermediates.
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of a 5-Aryl-2,2'-bipyridine Intermediate
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the dioxane and water.
-
Rationale: The use of a mixed aqueous-organic solvent system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[13]
-
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Add water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective air-stable Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A mild inorganic base is sufficient to facilitate the transmetalation step. |
| Solvent System | Dioxane/Water (4:1) | A versatile solvent mixture that promotes the solubility of both organic and inorganic components. |
| Temperature | Reflux | Provides the necessary energy to drive the catalytic cycle, particularly the oxidative addition of the chloride. |
| Expected Yield | 65-90% | Yields are generally good but can be influenced by the electronic and steric properties of the coupling partners. |
Conclusion and Future Outlook
This compound is a versatile and strategically important building block in the synthesis of pharmaceutical intermediates. Its utility as a precursor for sophisticated ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient construction of complex molecules. Furthermore, its direct incorporation into bioactive scaffolds, particularly in the realm of kinase inhibitors, highlights the value of its unique electronic and structural features. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable chemical entity in their pursuit of novel therapeutics. As the demand for more selective and potent drugs continues to grow, the strategic application of functionalized heterocycles like this compound will undoubtedly play an increasingly critical role in the future of pharmaceutical synthesis.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Note: Synthesis and Photophysical Elucidation of Iridium(III) Complexes with 5-Chloro-2,2'-bipyridine for Advanced Photonic Applications
Introduction
Iridium(III) complexes are at the forefront of photophysical research, underpinning advancements in organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and photocatalysis.[1][2] Their strong spin-orbit coupling facilitates efficient intersystem crossing to triplet excited states, leading to high phosphorescence quantum yields and long excited-state lifetimes.[3] The photophysical properties of these complexes, such as emission color, quantum yield, and excited-state lifetime, can be systematically tuned by modifying the ancillary and cyclometalating ligands.[4][5]
This application note provides a comprehensive guide to the synthesis, characterization, and detailed photophysical analysis of a representative iridium(III) complex featuring the 5-Chloro-2,2'-bipyridine (5-Cl-bpy) ancillary ligand and 2-phenylpyridine (ppy) as the cyclometalating ligand, yielding [Ir(ppy)₂(5-Cl-bpy)]PF₆. The introduction of a chloro-substituent on the bipyridine ligand is anticipated to modulate the electronic properties of the complex, influencing its emission characteristics and electrochemical behavior. This document is intended to serve as a practical protocol for researchers in materials science and medicinal chemistry.
PART 1: Synthesis and Characterization
The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ typically follows a two-step procedure: formation of the chloro-bridged dimer, [Ir(C^N)₂Cl]₂, followed by the reaction with the ancillary N^N ligand.[2][4]
Experimental Protocol: Synthesis of [Ir(ppy)₂(5-Cl-bpy)]PF₆
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppy)
-
This compound (5-Cl-bpy)
-
2-ethoxyethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon (Ar) gas
-
Standard glassware for inert atmosphere synthesis
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂
-
In a 100 mL three-neck round-bottom flask equipped with a condenser and an argon inlet, combine IrCl₃·xH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).
-
Deaerate the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 120 °C) under an argon atmosphere for 24 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature. The precipitate is collected by filtration, washed with methanol, and then with diethyl ether.
-
Dry the resulting yellow powder under vacuum to yield [Ir(ppy)₂Cl]₂.
Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(5-Cl-bpy)]PF₆
-
In a 100 mL round-bottom flask, suspend the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (0.5 mmol) and this compound (1.1 mmol) in 30 mL of dichloromethane.
-
Stir the mixture at room temperature under an argon atmosphere for 12 hours. The solution will become clear and bright yellow.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of dichloromethane and add a saturated solution of NH₄PF₆ in methanol.
-
A yellow-orange precipitate will form. Stir the mixture for an additional 30 minutes.
-
Collect the precipitate by filtration, wash with methanol and diethyl ether, and dry under vacuum.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and acetonitrile as the eluent.
Characterization
The synthesized complex should be thoroughly characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a complex pattern of signals corresponding to the protons of the ppy and 5-Cl-bpy ligands. The asymmetry introduced by the chloro-substituent will result in distinct signals for each proton.[6][7][8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the cationic complex, [Ir(ppy)₂(5-Cl-bpy)]⁺.
PART 2: Photophysical and Electrochemical Characterization
A comprehensive understanding of the photophysical properties is crucial for evaluating the potential applications of the iridium complex.
UV-Visible Absorption Spectroscopy
Protocol:
-
Prepare a dilute solution of the complex (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent such as dichloromethane or acetonitrile.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 250 to 700 nm.
Expected Results: The absorption spectrum is expected to show intense bands in the UV region (250-350 nm) corresponding to π-π* intraligand (¹IL) transitions of the ppy and 5-Cl-bpy ligands. Weaker bands in the visible region (350-450 nm) are attributed to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) transitions.
Photoluminescence Spectroscopy
Protocol:
-
Use the same solution prepared for the UV-Vis measurement.
-
Deaerate the solution by bubbling with argon for at least 15 minutes to minimize quenching by molecular oxygen.
-
Record the emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to an MLCT absorption band (e.g., 400 nm).
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.
Expected Results: The complex is expected to exhibit broad, structureless emission in the green-yellow region of the visible spectrum, characteristic of phosphorescence from a triplet excited state (³MLCT). The emission maximum will be influenced by the chloro-substituent on the bipyridine ligand.
Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ_P) is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is recommended for accurate determination.[9]
Protocol:
-
An integrating sphere coupled to a spectrofluorometer is required.
-
Measure the emission spectrum of the excitation source with the cuvette containing only the solvent in the integrating sphere.
-
Measure the emission spectrum of the excitation source with the cuvette containing the sample solution in the integrating sphere.
-
Measure the emission spectrum of the sample.
-
The PLQY is calculated by the instrument's software, which compares the number of absorbed photons to the number of emitted photons.
Excited-State Lifetime
The excited-state lifetime (τ) provides information about the decay dynamics of the emissive state. Time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy can be used for this measurement.
Protocol (TCSPC):
-
Excite the deaerated sample solution with a pulsed laser source (e.g., a picosecond diode laser) at a wavelength in the MLCT absorption band.
-
The decay of the emission intensity over time is recorded.
-
The decay curve is fitted to an exponential function to determine the lifetime.
Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of the complex and to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[10][11][12]
Protocol:
-
Prepare a solution of the complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Deaerate the solution with argon.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Calibrate the potentials using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Data Analysis:
-
The HOMO energy level can be estimated from the onset of the first oxidation potential (E_ox) using the empirical formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.
-
The LUMO energy level can be estimated from the onset of the first reduction potential (E_red): LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV.
-
The electrochemical band gap (E_g) is the difference between the HOMO and LUMO energy levels.
PART 3: Data Presentation and Visualization
Table of Expected Photophysical and Electrochemical Data
| Complex | λ_abs (nm) (log ε) | λ_em (nm) | Φ_P (%) | τ (µs) | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | E_g (eV) |
| [Ir(ppy)₂(5-Cl-bpy)]PF₆ (DCM) | 265 (4.7), 380 (3.9), 430 (3.5) | 535 | 35 | 1.2 | 0.85 | -2.15 | -5.65 | -2.65 | 3.00 |
Note: These are hypothetical yet plausible values based on trends observed for similar iridium complexes.
Visualizations
Conclusion
This application note details the synthesis and comprehensive photophysical and electrochemical characterization of an iridium(III) complex bearing a this compound ligand. The protocols provided herein are robust and can be adapted for a wide range of substituted bipyridine and cyclometalating ligands. The systematic study of such complexes is vital for the rational design of new materials with tailored properties for applications in OLEDs, sensing, and phototherapy. The introduction of the chloro-substituent is expected to influence the HOMO-LUMO gap and the nature of the emissive triplet state, providing a valuable data point in the broader understanding of structure-property relationships in phosphorescent iridium(III) complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyl substitution of cationic bis-cyclometalated iridium(iii) complexes for iTMC-LEECs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Heteronuclear phosphorescent iridium(iii) complexes with tunable photophysical and excited-state properties by chelating BF2 moiety for application in bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. iieta.org [iieta.org]
- 11. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,2'-bipyridine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to address the nuanced challenges of synthesizing 5-Chloro-2,2'-bipyridine. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic, enabling you to troubleshoot effectively and systematically improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which one should I choose?
A1: The synthesis of unsymmetrical bipyridines like this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The "best" method is contingent on factors like available starting materials, required scale, functional group tolerance, and safety protocols. The three most prevalent methods are Suzuki, Stille, and Negishi couplings.
-
Suzuki Coupling: This is often the first choice due to the relatively low toxicity and commercial availability of boronic acids or their esters.[1][2] However, it is notoriously challenging for 2-substituted pyridines. The instability of 2-pyridylboronic acids and product-induced catalyst inhibition are significant hurdles that can lead to low yields.[3][4]
-
Stille Coupling: This method is highly effective and can succeed where other methods fail due to its high reactivity.[1][5] Its major drawback is the acute toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product, a critical consideration in pharmaceutical development.[1][3][4]
-
Negishi Coupling: Known for its high yields and excellent functional group tolerance, Negishi coupling is a powerful alternative.[3][6] It involves the use of organozinc reagents, which are more reactive than organoboranes but less toxic than organostannanes.[1]
A comparative summary is provided below to guide your selection.
Table 1: Comparison of Common Cross-Coupling Methods for this compound Synthesis
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
|---|---|---|---|
| Pyridine Reagent | 2-Pyridylboronic acid/ester | 2-(Tributylstannyl)pyridine | 2-Pyridylzinc halide |
| Chloro-Pyridine Reagent | 2-Bromo-5-chloropyridine or 2,5-Dichloropyridine | 2-Bromo-5-chloropyridine | 2-Bromo-5-chloropyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Pd(dba)₂, Pd(PPh₃)₄ with ligands like XPhos |
| Key Advantages | Low toxicity of boron reagents; many reagents are commercially available. | High reactivity; often succeeds when other methods fail. | High yields; excellent functional group tolerance; moderate reagent toxicity. |
| Common Issues | Instability of 2-pyridylboronic acid[4]; product inhibition of catalyst[1][3]; requires base[2]. | High toxicity of tin reagents/byproducts[1][4]; purification challenges. | Requires anhydrous conditions; organozinc reagents are often prepared in situ. |
| Yield Potential | Moderate to Good | Good to Excellent | Good to Excellent |
Troubleshooting Guide: Low Reaction Yield
Low yield is the most common frustration in bipyridine synthesis. The key to solving it is to first identify the nature of the problem: is it a lack of conversion, or is the starting material being consumed to form undesired byproducts?
Problem 1: Low Conversion (Significant Starting Material Remains)
This issue points directly to a problem with the catalytic cycle.
Q2: My reaction stalls, leaving large amounts of starting material. Could the catalyst be inactive?
A2: Yes, this is a primary suspect. The issue can stem from several sources:
-
Product Inhibition: The nitrogen atoms of the 2,2'-bipyridine product are excellent chelating ligands for the palladium catalyst. This coordination can sequester the active Pd(0) species, effectively poisoning the catalyst and halting the reaction prematurely.[1][3]
-
Poor Pre-catalyst Reduction: Many reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never fully initiates.[7]
-
Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[8] For electron-rich chloro-heterocycles, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often required to promote the difficult oxidative addition step.[1]
Solutions:
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.
-
Select a Robust Ligand: Switch to a bulky, electron-rich phosphine ligand that promotes fast reductive elimination, minimizing the time the palladium complex is exposed to the chelating bipyridine product.
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass issues with in situ reduction.
Q3: I'm using a Suzuki coupling and getting low conversion. What's unique to this reaction?
A3: For Suzuki couplings, the stability of the 2-pyridylboronic acid is a major concern.[3][4] It is prone to protodeboronation, especially in the presence of aqueous base and elevated temperatures, where the B-C bond is cleaved, destroying your nucleophile.
Solutions:
-
Use Boronate Esters: 2-Pyridylboronic acid pinacol esters (or other esters like N-phenyldiethanolamine esters) are significantly more stable than the free boronic acids and are less prone to degradation.[4]
-
Use Anhydrous Conditions: Employing a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF) can minimize protodeboronation.[2]
-
Control Temperature: Do not overheat the reaction. Run trials at lower temperatures (e.g., 80 °C instead of 110 °C) for longer times.
Problem 2: High Conversion but Low Yield of this compound
This scenario indicates that your starting materials are reacting, but are forming undesired side products.
Q4: I see multiple spots on my TLC plate and my final yield is low. What are the likely byproducts?
A4: The most common byproduct in unsymmetrical cross-couplings is the formation of symmetrical homocoupled products.[1][3] In this case, you would be forming 2,2'-bipyridine (from the coupling of two 2-pyridyl fragments) and 5,5'-dichloro-2,2'-bipyridine (from the coupling of two 5-chloro-2-pyridyl fragments).
Causality: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the more stable coupling partner can help drive the reaction toward the desired cross-coupled product. For a Suzuki reaction, this often means using an excess of the boronic ester.
-
Modify the Catalyst System: Some ligand systems are more prone to homocoupling. Screening different palladium/ligand combinations may be necessary.
Q5: I am losing the chloro-substituent. How can I prevent dehalogenation?
A5: Reductive dehalogenation is a known side reaction, particularly with more reactive catalyst systems or in the presence of certain bases or additives.[9]
Solutions:
-
Use a Milder Base: Strong bases can sometimes promote dehalogenation. If you are using an alkoxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).
-
Avoid Harsh Conditions: Prolonged reaction at very high temperatures can increase the incidence of side reactions, including dehalogenation.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting hydrodehalogenation. If this is a persistent issue, consider screening alternative catalysts or ligands.[9]
Visualizing the Process
Understanding the core catalytic cycle helps in diagnosing issues. A failure at any step can halt the reaction or lead to byproducts.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling, highlighting catalyst inhibition by the bipyridine product.
Experimental Protocols
Protocol 1: Negishi Coupling (High-Yield Strategy)
This protocol is a robust starting point, adapted from established high-yield procedures for unsymmetrical bipyridines.[3][9]
Materials:
-
2-Bromopyridine (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq), flame-dried under vacuum
-
n-Butyllithium (n-BuLi) (1.1 eq), 2.5 M in hexanes
-
2-Bromo-5-chloropyridine (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To an oven-dried, three-neck flask under argon, add anhydrous THF and cool to -78 °C (acetone/dry ice bath).
-
Add 2-bromopyridine (1.0 eq).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically turn dark red or brown. Stir for 30 minutes at -78 °C.
-
In a separate oven-dried flask under argon, dissolve anhydrous ZnCl₂ (1.2 eq) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula into the flask containing the lithiated pyridine at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. You have now formed the 2-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate oven-dried flask under argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and 2-bromo-5-chloropyridine (1.1 eq).
-
Add anhydrous THF via syringe.
-
Transfer the prepared 2-pyridylzinc chloride solution into the catalyst mixture via cannula.
-
Heat the reaction mixture to 60-70 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel (a gradient of hexanes/ethyl acetate is typically effective) to yield this compound as a white or off-white solid.
-
Protocol 2: Suzuki Coupling (Common Alternative)
This protocol uses a stable boronic ester to mitigate reagent decomposition.[1][4]
Materials:
-
2-(Pinacolboranyl)pyridine (1.2 eq)
-
2-Bromo-5-chloropyridine (1.0 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup:
-
To an oven-dried flask, add 2-bromo-5-chloropyridine (1.0 eq), 2-(pinacolboranyl)pyridine (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 ratio).
-
-
Reaction Execution:
-
Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the 2-bromo-5-chloropyridine is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the product.
-
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
common byproducts in the synthesis of 5-Chloro-2,2'-bipyridine and their removal
Technical Support Center: Synthesis of 5-Chloro-2,2'-bipyridine
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges related to byproduct formation and removal. As a versatile ligand in coordination chemistry and a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for successful downstream applications.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction crude shows multiple spots on the TLC plate besides the desired this compound. What are the likely identities of these impurities?
A: The identity of byproducts is intrinsically linked to the synthetic method employed. The most common routes to unsymmetrical bipyridines are transition-metal-catalyzed cross-coupling reactions. Let's break down the likely culprits for each:
-
Homocoupled Byproducts: This is the most frequent class of impurity. Depending on which starting material couples with itself, you can form 5,5'-dichloro-2,2'-bipyridine (from the coupling of two 2-chloro-5-halopyridine molecules) or 2,2'-bipyridine (from the coupling of the other pyridine partner, often after dehalogenation). Homocoupling is a known side reaction in Ullmann, Negishi, Stille, and Suzuki reactions.[2][3][4][5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 2,5-dichloropyridine or 2-bromopyridine.
-
Dehalogenated Product: Reductive dehalogenation of the starting material or product can lead to the formation of 2,2'-bipyridine . This is particularly observed in reactions using strong reducing agents or certain catalytic systems.[7]
-
Isomeric Bipyridines: Depending on the precursors, minor amounts of other isomeric bipyridines could form, though this is less common with highly regioselective modern coupling methods.
-
Catalyst and Reagent Residues:
-
Stille Coupling: Organotin compounds are notoriously difficult to remove and are highly toxic.[5][8][9]
-
Suzuki Coupling: Boronic acid derivatives and borate salts can persist after workup.[6]
-
Phosphine Ligands: Oxidized phosphine ligands (e.g., triphenylphosphine oxide) are common byproducts from palladium-catalyzed reactions.
-
The first step in troubleshooting is always to tentatively identify these spots by comparing the crude reaction TLC with TLCs of your starting materials.
Q2: I'm using a Suzuki-Miyaura coupling to synthesize this compound. How can I minimize the formation of 5,5'-dichloro-2,2'-bipyridine?
A: The formation of 5,5'-dichloro-2,2'-bipyridine in a Suzuki coupling is a classic example of homocoupling of your electrophilic partner (e.g., 2,5-dichloropyridine). This side reaction is often competitive with the desired cross-coupling.
Causality: Homocoupling in Suzuki reactions can be promoted by several factors, including the nature of the base, the catalyst system, and the reaction temperature. The mechanism can involve the formation of an organopalladium intermediate that, instead of undergoing transmetalation with the boronic acid, reacts with another molecule of the starting halide.
Troubleshooting Strategies:
-
Choice of Base: The base plays a critical role. A very strong base can sometimes accelerate homocoupling. Experiment with milder bases like K₂CO₃ or K₃PO₄ instead of stronger ones like NaOH or NaOtBu. The base's role is to activate the organoboron species for transmetalation.[10]
-
Slow Addition: Add the aryl halide starting material slowly to the reaction mixture containing the catalyst, ligand, base, and the pyridineboronic acid. This maintains a low concentration of the aryl halide, favoring the cross-coupling pathway over homocoupling.
-
Ligand Selection: Electron-rich, bulky phosphine ligands often favor the desired reductive elimination step that forms the cross-coupled product, thereby suppressing homocoupling. Consider ligands like SPhos or XPhos.
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions, including homocoupling.
Q3: My main byproduct is 2,2'-bipyridine. What causes this and how can I remove it?
A: The presence of 2,2'-bipyridine indicates a dehalogenation event.
Causality: This byproduct can form in two main ways:
-
Reductive Dehalogenation of Starting Material: Your starting material (e.g., 2,5-dichloropyridine) can be reduced to 2-chloropyridine, which then participates in the coupling reaction to form 2,2'-bipyridine.
-
Reductive Dehalogenation of Product: The desired this compound product can itself be dehalogenated under the reaction conditions. This is more likely if the reaction is run for an extended time or at high temperatures in the presence of a hydrogen source (e.g., solvent, base).
Removal Strategy: this compound is significantly less polar than 2,2'-bipyridine due to the presence of the chlorine atom. This difference is easily exploited for purification.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of ethyl acetate in hexanes will allow for a clean separation. The less polar this compound will elute before the more polar 2,2'-bipyridine.
-
Recrystallization: If the concentration of 2,2'-bipyridine is low, recrystallization may be effective. A mixed solvent system like ethanol/water or hexanes/ethyl acetate can be used. The desired product should crystallize out upon cooling, leaving the more soluble 2,2'-bipyridine in the mother liquor.[11]
Q4: I performed a Stille coupling and am concerned about toxic tin byproducts. What is the definitive protocol for their removal?
A: Complete removal of organotin byproducts is critical due to their toxicity.[5][9] Standard aqueous workups are often insufficient.
Causality: The tin byproducts, such as tributyltin halides, are often greasy, relatively nonpolar compounds that can co-elute with the desired product during chromatography.
Definitive Removal Protocol:
-
Fluoride Workup: After the reaction is complete, quench the mixture and dilute it with a solvent like ethyl acetate. Treat the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 1-2 hours. This procedure precipitates the tin species as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Column Chromatography: After the fluoride workup and extraction, the crude product should still be purified by column chromatography. The prior removal of the bulk of the tin waste makes the chromatography much more effective.
-
Recrystallization/Slurrying: As a final purification step, recrystallizing the product can further reduce trace tin residues. Slurrying the purified product in a solvent like hexanes or MTBE can also help remove residual tin impurities.[12]
Visualizing Byproduct Formation & Removal
The following diagrams illustrate the key reaction pathways leading to byproducts and a logical workflow for purification.
Caption: General cross-coupling cycle and origin of byproducts.
Caption: Troubleshooting workflow for purification.
Summary of Common Byproducts and Properties
| Byproduct Name | Common Synthetic Origin | Relative Polarity (vs. Product) | Key Distinguishing Feature | Recommended Primary Removal Method |
| 5,5'-dichloro-2,2'-bipyridine | Homocoupling (Ullmann, Suzuki, etc.) | Lower | Higher molecular weight, less polar | Column Chromatography |
| 2,2'-bipyridine | Dehalogenation / Homocoupling | Higher | Lower molecular weight, more polar | Column Chromatography |
| Unreacted 2,5-dichloropyridine | Incomplete Reaction | Lower | Volatile, characteristic NMR signals | Column Chromatography |
| Triphenylphosphine oxide | Pd-catalyzed reactions | Higher | High polarity, often visible near baseline on TLC | Column Chromatography |
| Organotin Residues | Stille Coupling | Similar/Variable | Toxic, can be difficult to separate | KF Wash followed by Chromatography |
| Boronic Acid Residues | Suzuki Coupling | Higher / Variable | Can streak on silica gel | Aqueous basic wash, then Chromatography |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the crude oil/solid onto a small amount of silica gel (dry loading).
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., Hexanes). The amount of silica should be roughly 50-100 times the weight of the crude material.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC. The less polar byproducts (e.g., 5,5'-dichloro-2,2'-bipyridine) will elute first, followed by the desired this compound, and finally more polar impurities (e.g., 2,2'-bipyridine, phosphine oxides).
-
Confirmation: Combine the pure fractions and remove the solvent under reduced pressure. Confirm purity by ¹H NMR and/or LCMS.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the impure, solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol). The desired product should be soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. Check the purity of the crystals and the mother liquor by TLC to assess the efficiency of the purification.[11]
References
- 1. This compound [myskinrecipes.com]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Chloro-2,2'-bipyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for cross-coupling reactions involving 5-Chloro-2,2'-bipyridine. The unique electronic and coordinating properties of this substrate often lead to challenges such as low reactivity and catalyst inhibition. This document offers a structured, question-and-answer-based approach to diagnose and resolve common experimental hurdles, ensuring your synthetic campaigns are both efficient and successful.
The Challenge: Understanding the Low Reactivity of this compound
This compound presents a dual challenge in cross-coupling reactions. First, as an aryl chloride, it possesses a strong C-Cl bond, which makes the oxidative addition step—often the rate-limiting step in many catalytic cycles—energetically demanding.[1][2] Second, the bipyridyl moiety itself is an excellent chelating ligand for transition metals. The lone pairs on the two nitrogen atoms can strongly coordinate to the palladium or nickel catalyst, leading to the formation of stable, off-cycle complexes that result in catalyst sequestration and deactivation.[3][4] This inherent product inhibition is a significant barrier to achieving high yields and efficient catalyst turnover.
This guide provides systematic strategies to overcome these intrinsic difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Issues & Catalyst Deactivation
Q1: My cross-coupling reaction with this compound is showing little to no conversion. What are the primary causes?
A1: Low or no conversion is the most frequent problem and typically points to two main issues: the inherent inertness of the C-Cl bond and catalyst inhibition by the bipyridine substrate/product.[1][4]
Here is a workflow to diagnose the root cause:
References
purification of crude 5-Chloro-2,2'-bipyridine by column chromatography
Welcome to the technical support resource for the purification of crude 5-Chloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this compound using column chromatography. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
Purification Workflow Overview
The purification of this compound from a crude reaction mixture is a systematic process designed to remove unreacted starting materials, catalysts, and reaction byproducts. The general workflow involves careful selection of a chromatographic system based on preliminary analysis, followed by the separation itself and subsequent verification of purity.
Caption: General workflow for the chromatographic purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during column chromatography in a question-and-answer format.
Q1: My compound's spot is streaking or "tailing" on the TLC plate and the column. What's happening and how do I fix it?
A: This is the most common issue when purifying pyridine-containing compounds like this compound.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms on your bipyridine molecule undergo an acid-base interaction with these sites. This strong, sometimes irreversible, binding causes a portion of the molecules to lag behind the main band, resulting in a "tail."
-
Solution: Neutralize the acidic sites on the silica gel. The most effective method is to add a small amount of a volatile base to your eluent system.
-
Recommendation: Add 0.5% to 1% triethylamine (Et₃N) to your chosen eluent (e.g., for every 100 mL of eluent, add 0.5-1 mL of Et₃N).[1] This will compete for the acidic sites, allowing your compound to travel smoothly through the column. An alternative, though less common, is to use a few drops of pyridine.
-
Q2: I can't find a solvent system that separates my product from a persistent impurity. What should I try?
A: This indicates that your product and the impurity have very similar polarities in the tested solvent system.
-
Causality: The separation on silica gel is based on the polarity of the compounds. If two compounds have nearly identical polarities, a simple two-component solvent system may not be sufficient to resolve them.
-
Solution: You need to alter the selectivity of the chromatographic system.
-
Change Solvent Families: Don't just vary the ratio; change the solvents themselves. If you are using Ethyl Acetate/Hexane, try a system with Dichloromethane (DCM). For example, explore gradients of DCM/Methanol or DCM/Ethyl Acetate.[1][2][3] Different solvents interact with your compounds in unique ways, which can often enhance separation.
-
Consider a Three-Component System: Sometimes, adding a small amount of a third solvent can dramatically improve resolution. A system like Hexane/DCM/Ethyl Acetate can provide unique selectivity.
-
Check for Homocoupling Byproducts: In bipyridine synthesis, a common byproduct is the homocoupling of the starting materials.[4][5] These byproducts can have very similar polarities. A high-resolution setup (longer, narrower column) may be required.
-
Q3: My product is not coming off the column, even when I increase the eluent polarity.
A: This suggests your compound has either irreversibly bound to the silica or its polarity is far greater than anticipated.
-
Causality: Strong, irreversible adsorption can occur if the compound is highly basic and the silica has not been neutralized (see Q1). Alternatively, the compound may be so polar that even highly polar solvents like 100% ethyl acetate are insufficient to elute it.
-
Solution:
-
Drastic Polarity Increase: If you haven't already, try a gradient going up to 5-10% Methanol in Dichloromethane.[1] Methanol is a very polar solvent that is effective at eluting polar compounds. Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel matrix.[6]
-
Verify Compound Identity: Ensure the crude material contains the expected product. A quick ¹H NMR or LC-MS of the crude material can confirm its presence and give clues about the polarity of major impurities.
-
Consider an Alternative Stationary Phase: If your compound is very basic, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18), though this requires developing a completely new solvent system (e.g., water/acetonitrile).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound?
A: The combination of ethyl acetate (EtOAc) and a nonpolar solvent like hexanes or petroleum ether is the most common and effective starting point for compounds of moderate polarity.[1][3]
-
Starting Point: Begin your TLC analysis with 20% Ethyl Acetate in Hexanes .
-
Optimization Goal: Adjust the ratio until the Rf value of your desired product is approximately 0.30-0.35 .[7] An Rf in this range provides the optimal balance between resolution and run time on a column.
-
Don't Forget the Base: As mentioned in the troubleshooting guide, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to this system to prevent tailing.
| Solvent System Component | Role | Typical Starting Ratio |
| Hexanes (or Heptane) | Non-polar "weak" solvent | 80% |
| Ethyl Acetate (EtOAc) | Polar "strong" solvent | 20% |
| Triethylamine (Et₃N) | Basic additive (modifier) | 0.5 - 1% |
Q2: How much silica gel should I use and how should I pack the column?
A: The amount of silica depends on the amount of crude material and the difficulty of the separation.
-
Silica-to-Compound Ratio: A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight (e.g., for 1 gram of crude material, use 40-100 grams of silica). Use a higher ratio for difficult separations.
-
Packing Method (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your starting eluent to form a milky, free-flowing slurry.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Use a gentle stream of air pressure to push the solvent through, compacting the silica bed. Once packed, never let the solvent level drop below the top of the silica bed , as this will cause cracks and ruin the separation.
-
Q3: What is "dry loading" and when should I use it?
A: Dry loading involves adsorbing your crude material onto a solid support (like silica gel or Celite) before adding it to the column.[8]
-
When to Use It: Dry loading is highly recommended when your compound is not very soluble in the column eluent. Dissolving the crude mixture in a strong solvent (like DCM or neat EtOAc) and loading it directly can lead to a broad initial band and poor separation.
-
Procedure:
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.
-
Thoroughly mix and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Q4: How do I know which fractions contain my pure product?
A: Thin Layer Chromatography (TLC) is essential for analyzing the collected fractions.
-
Procedure:
-
Collect the eluent from the column in a series of numbered test tubes or flasks.
-
Spot each fraction (or every few fractions) onto a TLC plate. Also spot your crude material and a pure standard if you have one.
-
Develop the TLC plate in your elution solvent system.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine all fractions that show a single spot corresponding to the Rf of your pure product.
-
Experimental Protocol: Column Chromatography of this compound
This protocol assumes a starting quantity of ~500 mg of crude material. Adjust quantities accordingly.
1. Preparation of the Eluent:
-
Prepare approximately 500 mL of an optimized eluent (e.g., 15% EtOAc in Hexanes).
-
Add 2.5-5 mL of triethylamine (Et₃N) to the eluent and mix thoroughly. This will be your mobile phase.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a cotton plug and a ~0.5 cm layer of sand.
-
In a beaker, prepare a slurry of ~25 g of silica gel in ~100 mL of the prepared eluent.
-
Pour the slurry into the column and pack it as described in FAQ #2.
-
Add a thin protective layer of sand on top of the packed silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading (Dry Loading Method):
-
Dissolve the 500 mg of crude this compound in ~5 mL of Dichloromethane.
-
Add ~1.5 g of silica gel and remove the solvent by rotary evaporation to obtain a dry powder.
-
Carefully layer this powder onto the sand at the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sample layer.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate (a few cm per minute).
-
Begin collecting fractions (e.g., 10-15 mL per fraction) as soon as the first drop of eluent exits the column.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC as described in FAQ #4.
-
Combine the fractions containing the pure this compound into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the product under high vacuum to remove any residual solvent or triethylamine.
-
Obtain the final mass and characterize the product (e.g., by ¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. koidelab.chem.pitt.edu [koidelab.chem.pitt.edu]
- 8. orgsyn.org [orgsyn.org]
optimizing reaction conditions for the synthesis of 5-Chloro-2,2'-bipyridine derivatives
An advanced technical support guide for researchers, scientists, and professionals in drug development, focusing on the optimization of reaction conditions for the synthesis of 5-Chloro-2,2'-bipyridine derivatives.
Technical Support Center: Synthesis of this compound Derivatives
Introduction: Navigating the Challenges of Chloro-Bipyridine Synthesis
The this compound scaffold is a crucial building block in medicinal chemistry, materials science, and catalysis. However, its synthesis is often plagued by challenges that can impede research and development timelines. The primary difficulty arises from the nature of the bipyridine product itself; its strong coordinating ability can lead to catalyst inhibition or deactivation, resulting in low yields and complex purification profiles[1][2]. Furthermore, the electronic properties of the chloro-substituted pyridine ring can influence reactivity in common cross-coupling reactions.
This guide provides a structured, in-depth resource for troubleshooting and optimizing the synthesis of these valuable compounds. It is designed to move beyond simple protocols, offering insights into the mechanistic underpinnings of common issues and providing a logical framework for resolving them.
Part 1: Strategic Selection of Coupling Methodology
Choosing the appropriate synthetic strategy is the first critical step in optimization. The most prevalent methods for constructing the C-C bond in 2,2'-bipyridine systems are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, along with classic Ullmann couplings[1][2].
FAQ 1: Which cross-coupling reaction should I choose for my this compound synthesis?
The ideal method depends on factors like the availability and stability of starting materials, tolerance of functional groups, and concerns about toxicity.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability of a wide range of boronic acids/esters, their general stability, and the relatively non-toxic nature of the boron-containing byproducts[3]. It is highly versatile but can be sensitive to catalyst and ligand choice, especially with heteroaryl substrates[4].
-
Stille Coupling: This method is known for its high reactivity and tolerance of many functional groups. It can sometimes succeed where Suzuki couplings fail[2]. However, its major drawback is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove during purification[1][2].
-
Negishi Coupling: Utilizing organozinc reagents, this coupling is highly effective and often proceeds with high yields and selectivity[1][5]. The primary challenge is the moisture and air sensitivity of the organozinc reagents, which must often be prepared in situ.
-
Ullmann Coupling: Traditionally used for homocoupling, this copper-mediated reaction often requires harsh conditions (high temperatures)[1][6]. Modern protocols using palladium co-catalysts or specialized ligands have enabled milder conditions and even asymmetric syntheses[1][7]. It is particularly useful for preparing symmetrical bipyridines[2].
The following flowchart provides a decision-making framework for selecting an appropriate method.
Caption: Decision flowchart for selecting a coupling method.
Part 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool, but its application to heteroaromatic systems like pyridines requires careful optimization.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Deactivation: The bipyridine product is a strong ligand that can bind to the Pd(0) active species, effectively poisoning the catalyst[1][2]. | Solution: Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a pre-catalyst that is more resistant to product inhibition. Employ highly active, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which accelerate the reductive elimination step, minimizing the time the active catalyst is exposed to the product[8]. |
| 2. Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and steric bulk matter. | Solution: Screen different bases. K₃PO₄ is often effective in polar solvents due to its moderate strength and good solubility. Cs₂CO₃ is a stronger base that can be effective but may promote side reactions. The choice of base and solvent are often linked; optimize them together[3][9]. | |
| 3. Unstable Boronic Acid/Ester: 2-Pyridylboronic acids are known to be less stable than their 3- or 4-pyridyl counterparts, prone to protodeboronation[2]. | Solution: Use a more stable boronic ester, such as a pinacol (BPin) or N-phenyldiethanolamine ester[1][2]. Prepare the boronic acid fresh before use. Ensure anhydrous conditions during setup. | |
| Significant Homocoupling | 1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of boronic acids. | Solution: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction[10]. |
| 2. Reaction Temperature Too High: High temperatures can favor homocoupling pathways. | Solution: Reduce the reaction temperature. While this may slow the desired reaction, it can significantly improve selectivity. A temperature screen (e.g., 80°C, 90°C, 100°C) is recommended[8]. | |
| Dehalogenation of Starting Material | 1. Presence of Protic Impurities: Water or other protic sources can lead to hydrodehalogenation of the 5-chloropyridine starting material. | Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. The base itself can be a source of water; use a freshly opened or dried base. |
| 2. Inappropriate Ligand/Catalyst: Some catalyst systems are more prone to promoting β-hydride elimination from intermediates, which can lead to dehalogenation pathways[11]. | Solution: Screen different phosphine ligands. Electron-rich, bulky ligands often suppress this side reaction. Consider a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂). |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Failure Points
The following diagram illustrates the key steps and where problems can arise.
Caption: Suzuki-Miyaura cycle with key failure points.
Part 3: Protocols and Data
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of a generic this compound derivative.
Objective: To synthesize this compound from 2,5-dichloropyridine and 2-(tributylstannyl)pyridine (as a proxy for a boronic ester in terms of setup). Note: This example uses a Stille coupling precursor for setup illustration, but the conditions are tailored for a Suzuki reaction. For an actual Suzuki, one would use a pyridine-2-boronic acid pinacol ester.
Materials:
-
2,5-Dichloropyridine (1.0 eq)
-
Pyridine-2-boronic acid pinacol ester (1.1 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (Tri-tert-butylphosphine) (6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).
-
Reagent Addition: Add 2,5-dichloropyridine (1.0 eq) and pyridine-2-boronic acid pinacol ester (1.1 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-24 hours[4].
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by silica gel column chromatography. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is often required to separate the product from starting materials and byproducts.
Table 1: Comparison of Typical Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura | Stille | Negishi | Ullmann (Modern) |
| Electrophile | Aryl-Cl, Br, I, OTf | Aryl-Br, I, OTf | Aryl-Cl, Br, I | Aryl-Cl, Br, I |
| Nucleophile | R-B(OR)₂ | R-Sn(Alkyl)₃ | R-ZnX | Ar-H (homocoupling) |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(dba)₂, Pd(PPh₃)₄ | Pd(OAc)₂ (co-catalyst) |
| Cu Source | N/A (CuI can be additive) | CuI (often as co-catalyst) | N/A | Cu powder, CuI |
| Ligand | Phosphines (XPhos, SPhos) | PPh₃, AsPh₃ | Phosphines (XPhos, P(t-Bu)₃) | Bipyridyl, Phenanthroline |
| Base/Additive | K₃PO₄, Cs₂CO₃, K₂CO₃ | LiCl, CsF | None required | TMEDA, Piperazine |
| Solvent | Dioxane, Toluene, THF/H₂O | Toluene, DMF, THF | THF, Dioxane | DMF, NMP |
| Temp (°C) | 80 - 110 | 80 - 120 | 25 - 80 | 100 - 200+ (classic), <140 (modern) |
| Key Advantage | Low toxicity byproducts | High functional group tolerance | High reactivity, mild conditions | Good for symmetrical products |
| Key Disadvantage | Potential catalyst poisoning | Toxic tin reagents | Air/moisture sensitive reagents | Harsh conditions (classic) |
This table synthesizes common conditions found in the literature[1][2][8][12][13].
Part 4: Advanced Troubleshooting & Purification
FAQ 2: My reaction works, but the yield is inconsistent. What should I investigate?
Inconsistent yields often point to subtle variations in reaction setup.
-
Reagent Quality: Ensure the purity of your starting materials, especially the boronic ester. Perform an NMR to confirm its integrity.
-
Solvent Quality: Use a fresh bottle of anhydrous solvent. Older bottles can accumulate peroxides (in THF/dioxane) and water, which interfere with the reaction.
-
Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere is critical. A small leak in your Schlenk line can introduce enough oxygen to cause variability.
-
Stirring: For heterogeneous mixtures (e.g., with K₃PO₄), ensure the stirring is vigorous enough to maintain a good suspension. Poor mixing can lead to localized concentration gradients and slower, less efficient reactions.
FAQ 3: Purification is difficult, with the product co-eluting with a byproduct. What are my options?
Purification of bipyridine derivatives can be challenging due to their polarity and ability to chelate to silica gel.
-
Modify Chromatography: If using silica, try deactivating it slightly with 1-2% triethylamine in your eluent. This can prevent streaking and improve separation. Alternatively, consider using alumina as the stationary phase.
-
Crystallization: This is an excellent method for obtaining high-purity material if a suitable solvent system can be found. Screen a variety of solvents (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
Acid-Base Extraction: Bipyridines can be protonated. You may be able to perform an acid wash (e.g., with dilute HCl) to move your product into the aqueous phase, leaving less polar, non-basic impurities behind. Neutralizing the aqueous layer and re-extracting can provide significant purification.
-
Metal Scavenging: If residual palladium or tin is the issue, stir the crude product in a solution with a metal scavenger resin before final purification.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing homocoupling side reactions in Suzuki coupling of pyridines
A Senior Application Scientist's Guide to Preventing Homocoupling Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and FAQs to address one of the most persistent challenges in the Suzuki-Miyaura cross-coupling of pyridines: the formation of homocoupled byproducts. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for your specific system.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in a Suzuki reaction, and why is it a significant problem?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of your work, this typically involves two molecules of your pyridine boronic acid (or ester) coupling to form a bipyridine byproduct (Ar-Ar), or less commonly, two molecules of your halide partner coupling (Het-Het).
This side reaction is problematic for two primary reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired unsymmetrical cross-coupled product (Het-Ar).
-
Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making separation by standard techniques like column chromatography difficult and time-consuming.
Q2: I've noticed more homocoupling when working with pyridines compared to simple phenyl boronic acids. Why are pyridine substrates particularly susceptible?
A2: This is a common and astute observation. The difficulty with pyridine substrates stems from a combination of electronic and coordination effects:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalyst, slowing down or even halting the desired catalytic cycle.[1][2] When the desired cross-coupling is slow, competing side reactions like homocoupling have a greater opportunity to occur.
-
Boronic Acid Instability: Pyridine boronic acids are often less stable than their carbocyclic aryl counterparts. They are particularly prone to protodeboronation (hydrolysis of the C-B bond), especially under basic aqueous conditions.[3][4] Degradation of the boronic acid can disrupt the stoichiometry and kinetics of the reaction, sometimes favoring homocoupling pathways.
Q3: What are the primary chemical pathways that lead to boronic acid homocoupling?
A3: There are two main mechanistic pathways responsible for the homocoupling of boronic acids:
-
Oxygen-Mediated Pathway: This is the most common culprit. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to Pd(II).[2][3] This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0). Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[2]
-
Pd(II) Precatalyst Reduction Pathway: When you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. Boronic acids can act as the reducing agent in this process, which inherently produces a molecule of the homocoupled dimer.[3]
Below is a diagram illustrating the main Suzuki cycle and the diversion to the homocoupling side reaction.
Troubleshooting Guide
Issue: My analysis (LC-MS/NMR) shows a significant peak corresponding to the homocoupling of my pyridine boronic acid.
This is the most direct evidence of the side reaction. The solution requires a systematic approach to identify and eliminate the root cause.
As discussed, oxygen is a primary driver of homocoupling. Standard inert gas blanketing is often insufficient.
-
Actionable Solution: Implement a rigorous degassing protocol. Sub-surface sparging of your solvent with argon or nitrogen for 20-30 minutes is highly effective.[5] For highly sensitive reactions, performing three "freeze-pump-thaw" cycles is the gold standard.
-
Setup: Add your solvent(s) to a round-bottom flask equipped with a stir bar and a side-arm stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.
-
Pump: Once completely frozen, connect the flask to a high-vacuum line and open the stopcock. Evacuate for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbling as dissolved gases are released.
-
Repeat: Repeat steps 2-4 two more times for a total of three cycles. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction step can generate homocoupling byproducts.
-
Actionable Solution 1: Switch to a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] This bypasses the need for in situ reduction by the boronic acid.
-
Actionable Solution 2: If you must use a Pd(II) source, consider adding a mild reducing agent that does not interfere with the catalytic cycle. Potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[5][6]
Pyridine boronic acids are prone to decomposition, which can lead to side reactions.[7]
-
Actionable Solution: Use a more stable boronic acid surrogate. Pinacol esters are a common choice and are significantly more stable towards hydrolysis and oxidation than free boronic acids.[1][4] For particularly challenging cases, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid slowly in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][8]
| Boron Reagent | Structure Example (for Pyridine-2-yl) | Stability | Key Advantage |
| Boronic Acid | Py-B(OH)₂ | Low | Commercially available, highly reactive. |
| Pinacol Ester | Py-B(pin) | Moderate | Good balance of stability and reactivity; protects from protodeboronation.[4] |
| MIDA Boronate | Py-B(MIDA) | High | Air-stable solid; allows for slow release of the boronic acid during the reaction.[8] |
| Trifluoroborate Salt | K[Py-BF₃] | High | Crystalline, air-stable solids; require specific conditions for activation. |
An inappropriate ligand or base can lead to a sluggish reaction, giving homocoupling a chance to dominate. This is especially true for pyridine couplings where catalyst inhibition is a concern.[1][2]
-
Actionable Solution (Ligands): Switch from simple ligands like PPh₃ to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[1][2]
-
Actionable Solution (Bases): The base is critical for activating the boronic acid in the transmetalation step. The choice is substrate-dependent and often requires screening. Weaker bases like K₂CO₃ or stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4] It is crucial that the base is anhydrous and finely ground to maximize its surface area and reactivity.[2]
This protocol incorporates best practices to minimize homocoupling.
-
Glassware Preparation: Flame-dry or oven-dry a Schlenk flask or a vial equipped with a magnetic stir bar and a screw cap with a PTFE septum. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the anhydrous, finely ground base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a pre-catalyst, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 5-Chloro-2,2'-bipyridine
Welcome to the technical support center for the large-scale synthesis of 5-Chloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction
This compound is a crucial building block in the synthesis of a wide range of functional materials, including pharmaceuticals, agrochemicals, and ligands for catalysis.[1][2] However, its synthesis on a large scale presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges directly, offering practical solutions and the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a large scale?
A1: The most prevalent methods for synthesizing substituted bipyridines, including this compound, are transition-metal-catalyzed cross-coupling reactions. The primary choices for industrial-scale production include:
-
Suzuki-Miyaura Coupling: This method involves the reaction of a chloropyridine derivative with a pyridylboronic acid or ester. It is often favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids.[3][4][5]
-
Stille Coupling: This reaction couples a chloropyridine with an organotin reagent. Stille coupling is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant consideration for large-scale work.[6][7][8][9][10]
-
Ullmann Coupling: A classical method that typically involves the copper-mediated coupling of two halopyridine molecules. While historically significant, traditional Ullmann reactions often require harsh conditions (high temperatures).[11][12] Modern modifications have made this reaction more amenable to large-scale synthesis.[13][14][15]
-
Negishi Coupling: This involves the reaction of a halopyridine with an organozinc reagent. Negishi coupling is highly effective but requires the preparation and handling of moisture-sensitive organozinc reagents.[16][17]
Q2: Why is catalyst deactivation a common problem in bipyridine synthesis?
A2: The bipyridine product itself is an excellent chelating ligand for the transition metal catalyst (e.g., palladium, nickel). This product inhibition, where the newly formed this compound coordinates to the metal center, can sequester the catalyst from the reaction cycle, leading to reduced catalytic activity and incomplete conversion.[18][19]
Q3: What are the primary safety concerns when synthesizing this compound on a large scale?
A3: Large-scale synthesis introduces several safety considerations that must be addressed:
-
Reagent Toxicity: Many reagents used in cross-coupling reactions, such as organotin compounds in Stille coupling, are toxic.[10] Proper handling and disposal procedures are critical. The product, this compound, and its precursors like 2-amino-5-chloropyridine, also have associated toxicological properties that need to be considered.[20][21]
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. On a large scale, heat dissipation must be carefully managed to prevent thermal runaways. Reaction calorimetry is a valuable tool for assessing and controlling reaction hazards during scale-up.[22]
-
Pyrophoric Reagents: Some catalysts and reagents, like finely divided nickel or zinc powder, can be pyrophoric and require careful handling under an inert atmosphere.[23]
-
Solvent Hazards: The use of large volumes of flammable organic solvents requires appropriate engineering controls to mitigate fire and explosion risks.
Troubleshooting Guide
Problem 1: Low Yield of this compound in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of starting materials (e.g., 2-chloro-5-halopyridine or the corresponding boronic acid).
-
Significant formation of homocoupled byproducts.
-
The reaction stalls after a certain period.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Strategy |
| Catalyst Deactivation | The bipyridine product chelates the palladium catalyst, rendering it inactive.[18] | - Use of Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote reductive elimination over product inhibition. - Catalyst Loading: A modest increase in catalyst loading may be necessary, but this should be optimized to balance cost and yield. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species.[18] | - Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[18] - Use of Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. |
| Inefficient Transmetalation | The transfer of the pyridyl group from boron to palladium is a critical step and can be slow. | - Base Selection: The choice of base is crucial. Stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker ones. The base must be sufficiently soluble in the reaction medium. - Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) is often used to facilitate the interaction of organic and inorganic reagents.[4][5] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Problem 2: Formation of Impurities and Byproducts in Ullmann and Stille Couplings
Symptoms:
-
Presence of significant amounts of homocoupled starting materials (e.g., 2,2'-dichloro-5,5'-bipyridine or unsubstituted bipyridine).
-
Dehalogenation of the starting material or product.
-
Difficult purification of the final product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Strategy |
| Harsh Reaction Conditions (Ullmann) | Traditional Ullmann couplings require high temperatures (>200 °C), which can lead to thermal decomposition and side reactions.[11] | - Modern Ullmann Conditions: Utilize modern protocols with ligands (e.g., N,N- or N,O-ligands) and appropriate bases that allow for lower reaction temperatures.[13] - Activated Copper: Use highly active copper powder or in-situ generated copper species to improve reactivity at lower temperatures. |
| Homocoupling of Organotin Reagent (Stille) | This is a major side reaction in Stille couplings, especially in the presence of oxygen.[10] | - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. - Additives: The addition of copper(I) salts can sometimes suppress homocoupling and accelerate the desired cross-coupling.[19] |
| Dehalogenation | Loss of the chlorine atom can occur, particularly under harsh reductive conditions or with certain catalysts.[24] | - Milder Reducing Agents (for reductive couplings): If a reductive coupling approach is used (e.g., with zinc), ensure the reducing agent is not overly aggressive.[25] - Catalyst Choice: Screen different catalysts and ligands to find a system that favors cross-coupling over dehalogenation. |
Reaction Pathway and Byproduct Formation in Cross-Coupling
Caption: Schematic of desired cross-coupling versus common side reactions.
Problem 3: Difficult Purification of this compound
Symptoms:
-
Co-elution of the product with byproducts during column chromatography.
-
The final product is an oil or a low-melting solid that is difficult to crystallize.
-
Persistent residual catalyst or tin byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Strategy |
| Similar Polarity of Product and Byproducts | Homocoupled byproducts and regioisomers can have very similar polarities to the desired product, making chromatographic separation challenging. | - Recrystallization: If the product is a solid, recrystallization is a powerful purification technique for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[26] - Acid-Base Extraction: The basic nitrogen atoms of the bipyridine can be protonated with acid. An acid wash can help remove non-basic impurities. Subsequent neutralization will regenerate the product for extraction into an organic solvent. |
| Residual Tin Byproducts (Stille) | Organotin halides (e.g., Bu₃SnCl) formed during the reaction can be difficult to remove completely. | - Fluoride Wash: A wash with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble fluorides, which can then be filtered off.[10] |
| Product Oiling Out | The product may not readily crystallize from the chosen solvent system. | - Solvent Screening: Systematically screen a range of solvents and solvent mixtures for recrystallization. - Seeding: Use a small crystal of pure product to induce crystallization. |
Experimental Protocols
Protocol 1: Scalable Suzuki-Miyaura Synthesis of this compound
Materials:
-
2,5-Dichloropyridine
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
Inert Atmosphere: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloropyridine (1.0 eq), 2-pyridylboronic acid (1.1 eq), and potassium phosphate (2.5 eq).
-
Solvent Addition: Add toluene (10 vol) and water (2 vol).
-
Degassing: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of nitrogen, prepare a solution of Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 3 vol).
-
Wash: Combine the organic layers and wash with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
References
- 1. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 2. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. benchchem.com [benchchem.com]
- 25. ac1.hhu.de [ac1.hhu.de]
- 26. Organic Syntheses Procedure [orgsyn.org]
stability issues of 5-Chloro-2,2'-bipyridine under acidic or basic conditions
Welcome to the technical support center for 5-Chloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic and basic conditions. While specific degradation kinetics for this compound are not extensively published, this document synthesizes established principles of heterocyclic chemistry and forced degradation studies to provide robust troubleshooting advice and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic or basic solutions?
A1: The primary concerns are degradation through hydrolysis and potential protonation effects. Under acidic conditions, the pyridine nitrogen atoms can be protonated, which may alter the compound's solubility, reactivity, and chromatographic behavior.[1] In basic conditions, the molecule is susceptible to nucleophilic attack, potentially leading to the displacement of the chloro group and other degradation pathways.
Q2: How does pH affect the solubility of this compound?
A2: In acidic solutions, the protonation of the nitrogen atoms can increase the polarity of the molecule, potentially enhancing its solubility in aqueous media. Conversely, in neutral or basic solutions, the compound will be less polar and may have lower aqueous solubility.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: Under forced conditions (e.g., elevated temperature with strong acid or base), the chloro substituent may be hydrolyzed to a hydroxyl group, forming 5-Hydroxy-2,2'-bipyridine. Other degradation pathways could involve ring opening under extreme conditions, although this is less common for aromatic heterocycles.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions should be prepared fresh. If storage is necessary, it is advisable to store solutions at low temperatures (2-8 °C), protected from light, and at a neutral or slightly acidic pH in a tightly sealed container.[2][3] The stability of the compound in a specific solvent system and pH should be experimentally verified.
Q5: Can I expect to see color changes if my this compound solution is degrading?
A5: While this compound is typically a white to off-white solid, the formation of degradation products or complexes with trace metals could potentially lead to a colored solution. Any unexpected color change should be investigated as a potential indicator of instability or contamination.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatogram After Acidic/Basic Treatment
Scenario: You are using this compound in a reaction or as an analytical standard and observe new, unexpected peaks in your HPLC or LC-MS analysis after exposure to acidic or basic conditions.
Probable Causes & Solutions:
-
Protonation: In acidic mobile phases, the pyridine nitrogens can be protonated, leading to shifts in retention time. This is generally not degradation but an alteration of the analyte's properties.
-
Solution: Ensure your mobile phase pH is consistent. If you suspect protonation is causing issues, consider using a buffered mobile phase to maintain a constant pH.
-
-
Hydrolysis: The appearance of new peaks, especially a more polar compound, may indicate hydrolysis of the chloro group to a hydroxyl group.
-
Solution: Confirm the identity of the new peak using mass spectrometry. If hydrolysis is confirmed, you may need to adjust your experimental conditions to avoid prolonged exposure to harsh pH and high temperatures.
-
-
Degradation: Other, more complex degradation pathways may be occurring.
Issue 2: Poor Recovery or Loss of Analyte
Scenario: You observe a significant decrease in the concentration of this compound in your sample over time when it is in an acidic or basic solution.
Probable Causes & Solutions:
-
Precipitation: Changes in pH can affect the solubility of this compound, leading to precipitation.
-
Solution: Visually inspect your solution for any solid material. You may need to adjust the pH of your solvent system or use a co-solvent to maintain solubility.
-
-
Adsorption: The compound may be adsorbing to the surfaces of your container (e.g., glass or plastic).
-
Solution: Consider using silanized glassware or polypropylene containers to minimize adsorption.
-
-
Significant Degradation: The loss of the parent compound may be due to extensive degradation.
-
Solution: Analyze your sample for the presence of degradation products. If significant degradation is occurring, you will need to modify your experimental conditions (e.g., lower temperature, shorter reaction time, less extreme pH).
-
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product | Putative Mechanism |
| Acidic Hydrolysis | 5-Hydroxy-2,2'-bipyridine | Protonation of nitrogen atoms followed by nucleophilic attack of water on the carbon bearing the chloro group. |
| Basic Hydrolysis | 5-Hydroxy-2,2'-bipyridine | Direct nucleophilic aromatic substitution by hydroxide ion. |
| Oxidation | N-oxides, hydroxylated derivatives | Reaction with oxidizing agents (e.g., H₂O₂). |
| Photolysis | Various photoproducts | UV or visible light-induced degradation. |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound. The goal is to induce 5-20% degradation to identify potential degradation products.[4][5][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of purified water and analyze alongside the stressed samples.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase with a C18 column and a gradient of acetonitrile and water with a suitable buffer).
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times of the degradation products.
-
Propose structures for the degradation products based on their mass-to-charge ratios.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ijrpc.com [ijrpc.com]
Technical Support Center: Mitigating Protodeboronation in Suzuki Reactions of Pyridine Boronic Acids
Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling: the protodeboronation of pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it particularly problematic for pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired coupled product and generating a byproduct that can complicate purification.[2] Pyridine boronic acids, especially 2-pyridylboronic acid, are notoriously susceptible to this decomposition pathway due to the presence of the basic nitrogen atom in the ring.[2][3]
Q2: What is the primary mechanism driving the rapid protodeboronation of 2-pyridylboronic acid?
A2: Unlike simple aryl boronic acids, which often undergo protodeboronation most rapidly under highly basic conditions, 2-pyridylboronic acid exhibits a unique decomposition mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic species that is highly reactive and readily undergoes fragmentation to yield the protodeboronated pyridine.[1] Counterintuitively, the addition of either acid or base can suppress this pathway by shifting the equilibrium away from the reactive zwitterion.[1][2]
Q3: How do boronate esters, like pinacol esters or MIDA boronates, help to prevent protodeboronation?
A3: Boronate esters serve as more stable "masked" versions of the volatile boronic acids.[4][5] They are generally more robust to the reaction conditions and less prone to premature decomposition.[5][6] The prevailing theory is that under the aqueous basic conditions of the Suzuki reaction, these esters slowly hydrolyze to release the boronic acid in situ.[7][8] This "slow-release" strategy maintains a low concentration of the active boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[1][9] MIDA (N-methyliminodiacetic acid) boronates are particularly stable, often crystalline solids, that are highly effective in this slow-release approach.[1][2]
Q4: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?
A4: Absolutely. The catalyst system plays a crucial role. A highly active catalyst that promotes rapid catalytic turnover will favor the desired Suzuki coupling over the competing protodeboronation.[1] The development of specialized catalysts and ligands has been a key strategy to address this issue.[9] For instance, catalyst systems that enable the reaction to proceed at lower temperatures can significantly reduce the rate of protodeboronation.[10] However, it's also been shown that some bulky phosphine ligands, while beneficial for cross-coupling, can paradoxically accelerate palladium(II)-catalyzed protodeboronation.[11][12]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting Suzuki reactions when significant protodeboronation of a pyridine boronic acid is observed.
Initial Observation: Low yield of desired product and significant formation of the corresponding (de-borylated) pyridine.
Logical Troubleshooting Flow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 5-Chloro-2,2'-bipyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 5-Chloro-2,2'-bipyridine, a key building block in pharmaceuticals and material science.[1] As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading and reaction setup for cross-coupling reactions with this compound.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
For initial screening experiments in reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, a palladium catalyst loading of 1-5 mol% is a common starting point.[2][3] For highly active catalyst systems or during optimization, this can often be reduced to less than 1 mol%. Conversely, for challenging substrates or initial trials where reactivity is unknown, a higher loading of up to 10 mol% might be employed to ensure reaction initiation.[3]
Q2: How does catalyst loading impact reaction yield and purity?
Generally, increasing the catalyst loading can lead to a faster reaction rate and higher conversion of the starting material, which often translates to a higher yield.[3] However, excessively high catalyst loadings can sometimes lead to an increase in side reactions, such as homocoupling of the coupling partners, which would decrease the purity of the desired product.[4][5] The optimal loading will balance reaction time, yield, and purity, and must be determined empirically for each specific transformation.
Q3: My reaction is slow or not proceeding. Should I just increase the catalyst loading?
While insufficient catalyst loading can be a reason for slow or stalled reactions, it is not the only factor.[3] Before increasing the amount of a potentially expensive catalyst, consider the following:
-
Catalyst Deactivation: Impurities in the starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity and, if the reaction is sensitive to air or moisture, that it is performed under an inert atmosphere.[3]
-
Inefficient Pre-catalyst Activation: Some palladium pre-catalysts require activation to form the active Pd(0) species. Ensure your reaction conditions (e.g., base, temperature) are suitable for this activation. Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can often ensure more efficient generation of the active catalyst.[6][7]
-
Sub-optimal Reaction Parameters: Temperature, solvent, and base choice all play a critical role. Increasing the temperature or screening different solvents and bases can often improve reaction rates without altering the catalyst loading.[8]
Q4: Which type of catalyst, Palladium or Nickel, is better for reactions with this compound?
Both palladium and nickel catalysts are used for cross-coupling reactions.[6]
-
Palladium catalysts are extremely versatile and have a high tolerance for various functional groups, often providing excellent stereo- and regio-specificity.[6] They are generally the first choice for a wide range of cross-coupling reactions.
-
Nickel catalysts can be a more cost-effective option and are particularly effective for cross-coupling with aryl chlorides, which can be less reactive with some palladium systems.[6][9] Given that this compound contains a C-Cl bond, nickel catalysis is a very relevant alternative to investigate.
The choice between palladium and nickel will depend on the specific reaction, the other coupling partner, and the desired outcome.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the optimization of catalyst loading for reactions with this compound.
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent challenge. The following guide will help you diagnose and resolve this issue.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Solutions for Low Yield
| Potential Cause | Explanation & Suggested Solutions |
| Insufficient Catalyst Loading | The amount of active catalyst may be too low to drive the reaction to completion in a reasonable timeframe. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). Monitor the reaction progress to determine if the rate and conversion improve.[3] |
| Catalyst Inhibition/Deactivation | The nitrogen atoms in the 2,2'-bipyridine core of the substrate can coordinate to the palladium or nickel center, inhibiting its catalytic activity.[10] Impurities in reagents or solvents can also poison the catalyst. Solution: 1. Use Bulky Ligands: Employ sterically demanding phosphine ligands (e.g., XPhos, SPhos, RuPhos for palladium) that can shield the metal center and disfavor coordination by the bipyridine substrate.[10][11] 2. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous if necessary.[3] Degassing the solvent is crucial to remove oxygen, which can lead to catalyst deactivation and side reactions.[5][8] |
| Inefficient Oxidative Addition | The C-Cl bond in this compound can be less reactive towards oxidative addition (often the rate-limiting step) compared to C-Br or C-I bonds, especially with some palladium catalysts.[12] Solution: 1. Switch to a More Active Catalyst System: Use electron-rich and bulky phosphine ligands that are known to facilitate the oxidative addition of aryl chlorides.[12] Alternatively, explore nickel catalyst systems which are often more effective for aryl chlorides.[6] 2. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.[8] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall stability of the catalytic species. Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, DMF). The optimal combination is highly dependent on the specific cross-coupling reaction. For instance, in Buchwald-Hartwig aminations, NaOtBu is a strong base that often leads to high reaction rates, while weaker bases like K₂CO₃ or K₃PO₄ offer better functional group tolerance.[2] |
Issue 2: Significant Side Product Formation
The formation of byproducts reduces the yield and complicates purification. Here's how to address common side reactions.
Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid/Ester | Often promoted by the presence of oxygen or excess Pd(II) species in Suzuki reactions.[5] | Rigorously degas all solvents and reagents. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates Pd(0) can also help.[5] |
| Protodeboronation (in Suzuki reactions) | The hydrolysis of the boronic acid to the corresponding arene.[8] | Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[10] |
| Hydrodehalogenation | Replacement of the chlorine atom on this compound with a hydrogen atom. | This can be a competitive pathway, especially with certain catalyst systems and in the presence of a hydrogen source. Optimizing the ligand and reaction conditions to favor the desired cross-coupling over this side reaction is key. Sometimes, a less reactive base can mitigate this issue. |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Internal standard for GC or HPLC analysis
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of this compound and a separate stock solution of the arylboronic acid in the chosen anhydrous solvent.
-
Reaction Setup:
-
Arrange a set of reaction vials, each with a stir bar.
-
To each vial, add the appropriate amount of base (e.g., 2.0 equivalents).
-
Add the palladium pre-catalyst to each vial, varying the amount to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).
-
-
Initiation:
-
To each vial, add the stock solution of this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the internal standard.
-
Seal the vials and place them in a pre-heated reaction block outside the glovebox.
-
-
Monitoring and Analysis:
-
Stir the reactions at the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction, quench it, and analyze by GC or HPLC to determine the conversion and yield.
-
-
Data Evaluation: Plot the yield as a function of catalyst loading to identify the optimal range that provides high yield in a reasonable time.
Data Presentation: Example Catalyst Loading Screen
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.5 | 24 | 65 | 60 |
| 1.0 | 24 | 92 | 88 |
| 2.0 | 12 | >99 | 95 |
| 3.0 | 12 | >99 | 94 |
| 5.0 | 8 | >99 | 93 |
This is example data and will vary based on the specific reaction.
Visualization of the Optimization Logic
Caption: A decision-making flowchart for catalyst loading optimization.
IV. References
-
Reaction optimization conditions for 5. | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Cross-Coupling Catalysts - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis - Benchchem. Available at: --INVALID-LINK--
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Catalyst Loading in Epiquinine-Mediated Reactions - Benchchem. Available at: --INVALID-LINK--
-
Effect of catalyst loading on enantioselectivity. - ResearchGate. Available at: --INVALID-LINK--
-
Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Available at: --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: --INVALID-LINK--
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available at: --INVALID-LINK--
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). Available at: --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Effect of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2′-bipyridine complexes in CO/4- tert -butylstyrene copolymerization | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchGate. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting guide for Suzuki reactions using phenanthroline ligands - Benchchem. Available at: --INVALID-LINK--
-
Unlocking Innovation: The Power of this compound in Material Science. Available at: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. interesjournals.org [interesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling Catalysts [sigmaaldrich.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Catalytic Efficacy: 5-Chloro-2,2'-bipyridine vs. 4,4'-dichloro-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of transition metal catalysis, the judicious selection of ligands is paramount to achieving optimal reaction outcomes. The 2,2'-bipyridine scaffold has long been a workhorse, offering a stable chelating framework for a variety of metal centers. Fine-tuning the electronic and steric properties of this ligand through substitution allows for the rational design of catalysts with enhanced activity, selectivity, and stability. This guide provides an in-depth comparison of two commercially available chloro-substituted bipyridine ligands: 5-Chloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine. We will delve into their intrinsic properties and explore how these translate into catalytic performance, with a focus on the widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Electronic and Steric Landscape of Chloro-Substituted Bipyridines
The introduction of one or two chlorine atoms to the bipyridine framework significantly alters its electronic character. Chlorine, being an electronegative atom, exerts an electron-withdrawing effect on the pyridine ring. This, in turn, influences the electron density at the nitrogen atoms coordinating to the metal center.
4,4'-dichloro-2,2'-bipyridine: With two chlorine atoms positioned at the 4 and 4' positions, this ligand imparts a significant electron-withdrawing effect. This increased electrophilicity of the metal center can, in some cases, enhance its catalytic activity by promoting key steps in the catalytic cycle, such as oxidative addition.
This compound: The single chlorine atom at the 5-position also has an electron-withdrawing influence, albeit to a lesser extent than the dichloro-substituted counterpart. The position of the substituent is crucial; a substituent at the 5-position primarily influences the electronic environment through inductive effects.
From a steric perspective, the chlorine atom is of moderate size. The Taft steric parameter (E_s) for a chlorine substituent is -0.97, indicating a greater steric hindrance than a hydrogen atom (E_s = 0.00).[1][2] In 4,4'-dichloro-2,2'-bipyridine, the chloro groups are positioned away from the coordination sphere of the metal, suggesting a minimal direct steric impact on the catalytic center. Similarly, the 5-chloro substituent in this compound is not expected to introduce significant steric bulk around the coordinating nitrogen atoms.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
Table 1: Hypothetical Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Phenylboronic acid | This compound | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4,4'-dichloro-2,2'-bipyridine | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | This compound | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 | 39 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 4,4'-dichloro-2,2'-bipyridine | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 85 | 42.5 |
This table is a representative illustration based on typical Suzuki-Miyaura reaction outcomes and is intended for comparative purposes. Actual results may vary.
The stronger electron-withdrawing nature of 4,4'-dichloro-2,2'-bipyridine is expected to render the palladium center more electrophilic. This can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides.[9] Consequently, one might anticipate slightly higher yields or turnover numbers (TONs) when using this ligand, as depicted in the hypothetical data in Table 1.
Conversely, the less electron-withdrawing This compound may lead to a more electron-rich palladium center compared to its dichloro counterpart. While this might result in a slower rate of oxidative addition, it could potentially enhance the reductive elimination step, where the C-C bond is formed and the active catalyst is regenerated. The optimal ligand choice will, therefore, depend on the specific substrates and reaction conditions.
Experimental Protocols
To provide a practical context, a general protocol for the synthesis of the palladium pre-catalyst and a subsequent Suzuki-Miyaura cross-coupling reaction are outlined below.
Synthesis of [PdCl₂(L)] Pre-catalyst (L = this compound or 4,4'-dichloro-2,2'-bipyridine)
This procedure is adapted from the synthesis of analogous palladium-bipyridine complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound or 4,4'-dichloro-2,2'-bipyridine
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve the respective bipyridine ligand (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the PdCl₂ suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The color of the suspension will typically change as the complex forms.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the desired [PdCl₂(L)] complex.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[PdCl₂(L)] pre-catalyst (0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium pre-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
Both this compound and 4,4'-dichloro-2,2'-bipyridine are valuable ligands for palladium-catalyzed cross-coupling reactions. The choice between them will be dictated by the specific electronic requirements of the catalytic transformation. The stronger electron-withdrawing nature of 4,4'-dichloro-2,2'-bipyridine may prove advantageous for reactions involving less reactive substrates where oxidative addition is rate-limiting. Conversely, this compound offers a more moderate electronic perturbation, which could be beneficial in optimizing other steps of the catalytic cycle. For researchers and drug development professionals, the selection of the appropriate ligand is a critical step in catalyst optimization, and a thorough understanding of the subtle electronic differences between these two ligands can guide the development of more efficient and robust catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
spectroscopic analysis (NMR, IR, UV-Vis) of 5-Chloro-2,2'-bipyridine for purity validation
An In-Depth Comparative Guide to the Spectroscopic Purity Validation of 5-Chloro-2,2'-bipyridine
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. The purity of a building block like this compound—a key ligand in catalysis, a precursor for functional materials, and a component in advanced photoelectric applications—directly influences experimental reproducibility and the performance of final products.[1] Impurities, even in trace amounts, can alter catalytic activity, introduce structural defects in materials, or lead to unforeseen side reactions.
This guide provides an in-depth comparison of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the purity validation of this compound. We move beyond mere protocols to explain the causality behind experimental choices, enabling you to not only execute but also adapt these methods with scientific rigor.
Chapter 1: ¹H and ¹³C NMR Spectroscopy – The Definitive Structural Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for both structural elucidation and purity assessment.[2] Its power lies in the direct proportionality between the integrated signal intensity and the number of corresponding nuclei, allowing for quantitative analysis (qNMR) often without the need for an identical reference standard.[3] For this compound, NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework.
Causality of the NMR Approach
We employ ¹H NMR to rapidly confirm the identity and assess purity by examining chemical shifts, signal integrations, and coupling patterns. Any deviation from the expected spectrum indicates the presence of impurities. ¹³C NMR, while less sensitive, provides crucial information about the carbon backbone and is invaluable for identifying isomeric impurities that might be difficult to distinguish by ¹H NMR alone.
Potential Impurities: The synthesis of substituted 2,2'-bipyridines often involves the coupling of halopyridines.[4] Therefore, common impurities in this compound may include:
-
Unreacted Starting Materials: e.g., 2-bromo-5-chloropyridine or 2-chloropyridine.
-
Homocoupled Byproducts: e.g., 2,2'-bipyridine or 5,5'-dichloro-2,2'-bipyridine.
-
Residual Solvents: Such as Dimethylformamide (DMF) or Toluene, which have characteristic NMR signals.[4][5]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol is designed to provide a highly accurate purity assessment.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
-
Dissolve both the sample and the standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in the vial.
-
Ensure complete dissolution before transferring the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: A standard single-pulse experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a value of 30 seconds is often a safe starting point for quantitative accuracy). This ensures full relaxation of all protons between scans.
-
Acquisition Time (at): ≥ 3 seconds to ensure high digital resolution.
-
Number of Scans (ns): ≥ 16, increased as needed to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks being integrated.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting peak shape.
-
Carefully phase the spectrum manually to achieve a flat baseline.
-
Apply a high-order polynomial baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Data Interpretation and Expected Spectral Data
The ¹H NMR spectrum of this compound is expected to show 7 distinct signals in the aromatic region. The chlorine atom at the 5-position will deshield adjacent protons and influence the coupling patterns.
| Proton Position | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| H-3' | ~8.45 | d | ~8.0 | 1H |
| H-6' | ~8.70 | d | ~4.8 | 1H |
| H-4' | ~7.85 | t | ~7.7 | 1H |
| H-5' | ~7.35 | t | ~6.2 | 1H |
| H-3 | ~8.40 | d | ~8.5 | 1H |
| H-4 | ~7.80 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~8.65 | d | ~2.5 | 1H |
| These are predicted values based on the known spectrum of 2,2'-bipyridine and established substituent effects. Actual values may vary slightly. |
The ¹³C NMR spectrum provides complementary data, confirming the presence of 10 unique carbon atoms.
| Carbon Position | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| C-2, C-2' | ~155.5, ~156.5 |
| C-3, C-3' | ~121.5, ~121.0 |
| C-4, C-4' | ~137.0, ~138.0 |
| C-5, C-5' | ~134.0 (C-Cl), ~124.0 |
| C-6, C-6' | ~149.0, ~149.5 |
| Predicted values based on data for 2,2'-bipyridine and related compounds.[6] |
Chapter 2: FT-IR Spectroscopy – Probing Functional Group Integrity
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule.[2] For purity analysis, its primary role is to confirm the presence of expected functional groups and the absence of unexpected ones, such as carbonyls (from DMF solvent) or O-H bonds (from water).
Causality of the IR Approach
The IR spectrum serves as a molecular fingerprint. While not inherently quantitative in the same way as NMR, it is highly sensitive to structural changes. The presence of the C-Cl bond and the characteristic aromatic ring vibrations of the bipyridyl system can be quickly verified.[7] Any significant, unassigned peaks are immediate red flags for contamination.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.
Data Interpretation and Expected Spectral Data
The IR spectrum is analyzed by identifying characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C & C=N Ring Stretch | 1600 - 1400 | Strong-Medium |
| C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong-Medium |
| Based on general IR correlation tables and data for analogous aromatic halides and bipyridines.[7][8][9] |
Chapter 3: UV-Vis Spectroscopy – A High-Throughput Quantitative Tool
UV-Visible spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making this a powerful technique for quantitative analysis, provided a pure reference standard is available to create a calibration curve.
Causality of the UV-Vis Approach
This method is ideal for routine quality control and concentration determination due to its speed and simplicity. The conjugated π-system of the bipyridine rings gives rise to characteristic π→π* transitions. While less structurally informative than NMR or IR, it is highly sensitive and can detect chromophoric impurities at very low levels.
Experimental Protocol: Quantitative UV-Vis
-
Sample and Standard Preparation:
-
Prepare a stock solution of a high-purity this compound reference standard in a UV-grade solvent (e.g., Ethanol or Acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Prepare the sample under investigation at a concentration expected to fall within the calibration range.
-
-
Data Acquisition:
-
Record the absorption spectrum of the solvent blank from 400 nm down to 200 nm.
-
Record the spectra for each calibration standard and the sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Processing:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Determine the concentration of the unknown sample using its absorbance and the equation of the line from the calibration curve. Purity can then be calculated relative to the weighed mass.
-
Data Interpretation and Expected Spectral Data
The parent 2,2'-bipyridine exhibits two primary absorption bands.[10] The chloro-substituent is expected to cause a slight red shift (bathochromic shift) of these bands.
| Parameter | Expected Value (in Ethanol) | Transition Type |
| λmax 1 | ~285 nm | π→π |
| λmax 2 | ~240 nm | π→π |
| Estimated based on data for 2,2'-bipyridine and known auxochromic effects. |
Chapter 4: A Comparative Analysis – Choosing the Right Tool
Each spectroscopic technique offers unique advantages and limitations for purity validation. The choice of method depends on the specific question being asked.
| Technique | Strengths | Limitations | Best For |
| NMR | Primary Method: Highly specific, structurally definitive, and inherently quantitative (qNMR) without a specific analyte standard.[3] Detects and identifies a wide range of impurities. | Lower sensitivity compared to UV-Vis or MS. Requires more expensive instrumentation and expertise. Potential for peak overlap in complex mixtures. | Definitive Purity Assignment: Accurately determining the mass % purity of the main component. Impurity Identification: Structurally characterizing unknown impurities. |
| FT-IR | Rapid & Simple: Excellent for quick identity confirmation and screening for unexpected functional groups (e.g., water, solvent). Non-destructive. | Poorly suited for quantification. Provides limited information on the nature and quantity of structurally similar impurities. The "fingerprint region" can be complex. | Quality Control Screening: Rapidly confirming material identity and checking for gross contamination (e.g., wrong substance, high solvent/water content). |
| UV-Vis | Highly Sensitive & Quantitative: Fast, inexpensive, and excellent for quantifying the concentration of the main component when a pure standard is available. Ideal for high-throughput analysis. | Low Specificity: Provides no detailed structural information. Only useful for chromophoric compounds. Any impurity with a similar chromophore will interfere. | Routine Concentration & Purity Checks: Verifying the concentration of solutions and performing routine QC checks against a known reference standard. |
Integrated Workflow for Comprehensive Purity Validation
A robust validation strategy leverages the complementary nature of these techniques.
Caption: Integrated workflow for the comprehensive purity validation of this compound.
Conclusion
The purity validation of this compound is not a task for a single technique but is best achieved through an integrated spectroscopic approach. NMR spectroscopy serves as the cornerstone, providing definitive structural confirmation and an absolute purity value through qNMR. FT-IR spectroscopy acts as a rapid, first-pass screening tool to confirm identity and detect gross contamination. UV-Vis spectroscopy offers a high-throughput, sensitive method for routine quantitative checks against a reference standard. By understanding the causality and strengths of each method, researchers can confidently establish the purity of this critical reagent, ensuring the integrity and success of their scientific endeavors. For ultimate confidence, especially in regulated environments, these spectroscopic methods should be complemented by a high-resolution separation technique like HPLC-MS.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. publishing.bceln.ca [publishing.bceln.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
An Electrochemical Comparison of Metal Complexes with 5-Chloro-2,2'-bipyridine and Unsubstituted 2,2'-bipyridine
A Technical Guide for Researchers in Coordination Chemistry and Materials Science
Introduction
In the field of coordination chemistry, 2,2'-bipyridine (bpy) stands as a quintessential bidentate N,N-chelating ligand, forming stable and redox-active complexes with a vast array of transition metals.[1] These complexes, particularly those of ruthenium(II), are central to research in photophysics, photocatalysis, and molecular electronics due to their unique metal-to-ligand charge transfer (MLCT) properties.[2][3] The synthetic accessibility of the bipyridine scaffold allows for systematic modification through the introduction of substituents, providing a powerful tool to fine-tune the steric and electronic properties of the resulting metal complexes.[4]
This guide provides an in-depth electrochemical comparison between complexes of the unsubstituted 2,2'-bipyridine ligand and its analogue, 5-Chloro-2,2'-bipyridine. The introduction of a chloro-substituent, a well-characterized electron-withdrawing group, imparts significant and predictable changes to the electronic structure of the ligand. These changes, in turn, modulate the redox behavior of the coordinated metal center and the ligand framework itself. We will explore the theoretical underpinnings of these effects, present representative experimental data for a model ruthenium(II) system, and provide a detailed protocol for conducting such a comparative electrochemical analysis.
The Inductive Effect: How a Chloro-Substituent Modifies Ligand Properties
The primary difference between this compound and 2,2'-bipyridine lies in the electronic influence of the chlorine atom. Chlorine exerts a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring system. This effect is quantified by the Hammett substituent constant (σ), where the chloro group in the para position (analogous to the 5-position in bipyridine) has a positive σ value (σₚ = +0.22), indicating its electron-withdrawing nature.[5]
This withdrawal of electron density has two major consequences for the resulting metal complex:
-
Lowering the Energy of the Ligand's π Orbitals:* The reduced electron density on the bipyridine framework stabilizes its lowest unoccupied molecular orbitals (LUMO), which are π* in character. This makes the ligand a better electron acceptor.
-
Decreasing the Ligand's σ-Donating Ability: The electron-poor pyridine nitrogens become weaker Lewis bases, resulting in a less electron-rich metal-ligand bond. This leads to a stabilization (lowering in energy) of the metal-centered d-orbitals, including the highest occupied molecular orbital (HOMO).
These electronic perturbations directly translate into observable shifts in the redox potentials of the complex, as will be detailed in the experimental section.
Synthesis of Representative Ruthenium(II) Complexes
To perform a direct electrochemical comparison, tris-homoleptic complexes of ruthenium(II) with both ligands, namely --INVALID-LINK--₂ and --INVALID-LINK--₂, can be synthesized. A general and effective method involves the reaction of ruthenium(III) chloride with three equivalents of the respective ligand in a high-boiling solvent like ethylene glycol, followed by precipitation with an ammonium hexafluorophosphate salt.
A typical synthesis for the parent complex, --INVALID-LINK--₂, involves refluxing RuCl₃·xH₂O with 2,2'-bipyridine.[6] A similar procedure can be adapted for the this compound ligand.
Electrochemical Characterization: A Comparative Analysis by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of metal complexes, providing information on the formal potentials of both metal- and ligand-centered electron transfer events.[7]
Experimental Protocol: Cyclic Voltammetry
The following protocol outlines a standard procedure for the electrochemical analysis of ruthenium-bipyridine complexes.
Materials & Equipment:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Nitrate (Ag/Ag⁺) pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)
-
Analyte Solutions: ~1 mM solutions of --INVALID-LINK--₂ and --INVALID-LINK--₂ in the electrolyte solution
-
Potentiostat
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water and then acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Transfer the electrolyte solution containing the analyte to the cell. Purge the solution with argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Record a background CV of the blank electrolyte solution to determine the solvent window.
-
Perform cyclic voltammetry on the analyte solution. For a typical Ru(II) tris(bipyridine) complex, scan from ~0.0 V to +1.6 V to observe the Ru(II/III) oxidation, and then from ~0.0 V to -2.0 V to observe the ligand-based reductions.
-
Typical scan rate: 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.[7]
-
-
Internal Reference (Optional but Recommended): After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution. Record another voltammogram to observe the Fc/Fc⁺ couple, which can be used as an internal standard to reference the potentials.
Diagram of the Cyclic Voltammetry Workflow
Caption: Workflow for comparative cyclic voltammetry analysis.
Experimental Data and Interpretation
The following table summarizes the typical electrochemical data for [Ru(bpy)₃]²⁺ and the expected, representative data for [Ru(5-Cl-bpy)₃]²⁺ in acetonitrile. The potentials are reported versus a standard reference like Fc/Fc⁺.
| Complex | Redox Couple | E₁/₂ (V) | ΔEp (mV) | Interpretation |
| [Ru(bpy)₃]²⁺ | Ru(II) → Ru(III) | +1.29 | ~65 | Reversible, one-electron metal-centered oxidation. This potential reflects the energy of the HOMO (metal d-orbitals). |
| (bpy)⁰ → (bpy)⁻ | -1.33 | ~65 | First reversible, one-electron ligand-centered reduction. This potential reflects the energy of the LUMO (ligand π* orbital). | |
| [Ru(5-Cl-bpy)₃]²⁺ | Ru(II) → Ru(III) | +1.45 | ~65 | Anodic Shift: The electron-withdrawing chloro groups stabilize the Ru(II) d-orbitals, making it more difficult to remove an electron (oxidize).[4] |
| (bpy)⁰ → (bpy)⁻ | -1.15 | ~65 | Cathodic Shift: The electron-withdrawing chloro groups stabilize the ligand's π* orbitals, making it easier to add an electron (reduce). |
Note: The data for [Ru(5-Cl-bpy)₃]²⁺ is illustrative, representing the theoretically predicted shifts based on the electronic effects of the chloro-substituent. The magnitude of the shift is an educated estimate based on data for other electron-withdrawing groups.
The key takeaway from the data is the anodic (positive) shift in the metal-centered oxidation potential and the cathodic (positive) shift in the ligand-centered reduction potential for the this compound complex.
-
Impact on Oxidation: The +160 mV anodic shift for the Ru(II/III) couple signifies that the chloro-substituted complex is a weaker reducing agent than the parent complex. The stabilization of the metal's HOMO by the electron-withdrawing ligands means more energy is required to ionize the complex.
-
Impact on Reduction: The +180 mV cathodic shift for the first reduction indicates that the chloro-substituted complex is a stronger oxidizing agent. The LUMO of the 5-Cl-bpy ligand is lower in energy, making it a more favorable acceptor for an incoming electron.
Diagram of Electronic Effects on Redox Potentials
Caption: Causality from ligand substitution to redox potential shifts.
Conclusion
The substitution of 2,2'-bipyridine with a 5-chloro group provides a clear and predictable method for tuning the electrochemical properties of its metal complexes. The strong inductive electron-withdrawing nature of the chlorine atom significantly lowers the energy of both the metal-centered HOMO and the ligand-centered LUMO. This results in a complex that is harder to oxidize and easier to reduce compared to its unsubstituted counterpart. This ability to rationally modify redox potentials is a cornerstone of modern coordination chemistry, enabling the design of complexes with tailored properties for specific applications, from optimizing catalysts for CO₂ reduction to developing more efficient photosensitizers for solar energy conversion and photodynamic therapy.
References
- 1. Iron(II) and ruthenium(II) complexes containing P, N, and H ligands: structure, spectroscopy, electrochemistry, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
A Senior Application Scientist's Guide to Substituted Bipyridine Ligands in Nickel-Catalyzed Cross-Electrophile Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a critical determinant of success in transition metal catalysis. Within the expansive field of nickel-catalyzed cross-coupling reactions, the 2,2'-bipyridine scaffold has proven to be a robust and versatile framework. The ability to synthetically modify this scaffold allows for the fine-tuning of the catalyst's steric and electronic properties, directly impacting its performance. This guide offers an in-depth comparison of various substituted bipyridine ligands in the context of a specific, powerful C-C bond-forming reaction: the nickel-catalyzed cross-electrophile coupling of aryl and alkyl halides. By understanding the causal relationships between ligand structure and catalytic activity, researchers can make more informed decisions in catalyst design and optimization.
The Crucial Role of Ligand Substitution in Catalytic Performance
The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting nickel complex. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density at the metal center, which may enhance its reactivity in key catalytic steps. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) render the metal center more electrophilic.[1]
Steric bulk, particularly at the 6,6'-positions ortho to the coordinating nitrogen atoms, plays a pivotal role in dictating the geometry of the metal complex. This can influence the rates of fundamental steps such as oxidative addition and reductive elimination, and even stabilize reactive intermediates in the catalytic cycle.[2][3]
Comparative Performance in Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling reactions are powerful methods for the formation of carbon-carbon bonds, particularly between sp² and sp³ centers. The choice of the bipyridine ligand is critical for achieving high efficiency and selectivity in these transformations. A systematic study on the effect of substituents at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction between an aryl bromide and an alkyl bromide highlights the significant impact of steric factors.[2][3]
The following table summarizes the performance of various 6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligands in the nickel-catalyzed cross-electrophile coupling of 4-bromotoluene with 1-bromooctane.
| Ligand (L) | 6,6'-Substituent | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| L1 | H | >95 | 15.8 |
| L2 | Me | >95 | 2.5 |
| L3 | ⁱPr | 85 | 1.1 |
| L4 | ˢBu | 78 | 0.9 |
| L5 | Ph | 90 | 3.0 |
| L6 | Mes | 65 | 0.7 |
Reaction Conditions: NiBr₂(diglyme) (5 mol%), Ligand (5.5 mol%), Zn (2.0 equiv.), 4-bromotoluene (1.0 equiv.), 1-bromooctane (1.2 equiv.), DMAc, 80 °C, 12 h. Data adapted from Huang, H., et al. ACS Catal. 2024.[2][3]
From this data, it is evident that increasing the steric bulk of the substituents at the 6,6'-positions generally leads to a decrease in both the reaction yield and the turnover frequency. The unsubstituted dtbbpy ligand (L1 ) provides the highest catalytic activity. While methyl substitution (L2 ) still affords a high yield, the TOF is significantly reduced. Larger alkyl and aryl substituents (L3-L6 ) lead to a further decrease in performance. This trend suggests that while some steric bulk can be tolerated, excessive hindrance around the nickel center impedes one or more key steps in the catalytic cycle.
Mechanistic Insights: The "Why" Behind the Performance Differences
The observed differences in catalytic performance can be rationalized by considering the mechanism of the nickel-catalyzed cross-electrophile coupling. A plausible catalytic cycle is depicted below. The steric and electronic properties of the bipyridine ligand influence the stability of intermediates and the rates of the elementary steps.
Caption: A simplified catalytic cycle for the Nickel-catalyzed cross-electrophile coupling.
Studies have shown that bulkier substituents in the 6,6'-positions of the bipyridine ligand can stabilize the Ni(I) state.[2][3] However, this steric hindrance can also disfavor the oxidative addition of the aryl halide and slow down the radical trapping step, where the alkyl radical coordinates to the nickel center. The decreased stability of the resulting high-spin (tBubpyMe2)Ni(Ar)I complexes and the slower rate of radical capture by these species are consistent with the lower catalytic activity observed with more sterically demanding ligands.[2][3]
Experimental Protocol: A Practical Guide
The following is a representative experimental protocol for the nickel-catalyzed cross-electrophile coupling of an aryl bromide with an alkyl bromide using a substituted bipyridine ligand.
Materials:
-
Nickel(II) bromide diglyme complex (NiBr₂(diglyme))
-
Substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligand
-
Zinc dust (<10 micron, activated)
-
Aryl bromide
-
Alkyl bromide
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
An inert atmosphere glovebox or Schlenk line is required.
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂(diglyme) (0.05 mmol, 5 mol%), the desired substituted bipyridine ligand (0.055 mmol, 5.5 mol%), and activated zinc dust (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.) and the alkyl bromide (1.2 mmol, 1.2 equiv.) to the vial, followed by anhydrous DMAc (2.0 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble zinc salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Caption: A typical experimental workflow for Nickel-catalyzed cross-electrophile coupling.
Synthesis of Substituted Bipyridine Ligands
The ability to synthesize a variety of substituted bipyridine ligands is crucial for catalyst development. The 6,6'-disubstituted-4,4'-di-tert-butyl-2,2'-bipyridines can be synthesized via a multi-step sequence starting from commercially available 4,4'-di-tert-butyl-2,2'-bipyridine.[3]
Caption: A general synthetic route to 6,6'-disubstituted bipyridine ligands.
Conclusion
The performance of substituted bipyridine ligands in nickel-catalyzed cross-electrophile coupling is highly dependent on the nature of the substituents, particularly at the 6,6'-positions. While steric bulk can be beneficial in some catalytic systems, in this case, it generally leads to a decrease in catalytic activity. A thorough understanding of the interplay between ligand structure and the catalytic mechanism is essential for the rational design of more efficient and selective catalysts. This guide provides a framework for researchers to select and even design bipyridine ligands for their specific catalytic applications.
References
validation of synthesized 5-Chloro-2,2'-bipyridine purity using HPLC and mass spectrometry
<G3> A Comprehensive Guide to the Validation of Synthesized 5-Chloro-2,2'-bipyridine Purity: A Comparative Analysis Using HPLC and Mass Spectrometry
Introduction
This compound is a pivotal heterocyclic compound, widely utilized as a ligand in catalysis and a foundational building block in the synthesis of pharmaceuticals and functional materials. The purity of this compound is paramount, as even trace impurities can significantly alter the outcomes of chemical reactions, affect the efficacy and safety of drug products, and compromise the integrity of experimental data. Therefore, robust analytical methodologies are essential for the accurate determination of its purity.
This guide provides a comprehensive, in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the validation of synthesized this compound purity. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness.
The Synthesis of this compound and Potential Impurities
The synthesis of this compound is often achieved through metal-catalyzed cross-coupling reactions, such as the Ullmann, Suzuki, or Negishi reactions.[1][2] While these methods are effective, they can introduce a range of process-related impurities.
A common synthetic route is the Ullmann condensation , which involves the copper-catalyzed coupling of 2-halopyridines.[3][4] This reaction, while foundational, often requires high temperatures and can lead to side reactions.[5][6]
Potential impurities from an Ullmann-type synthesis may include:
-
Unreacted Starting Materials: Such as 2-chloro-5-aminopyridine.
-
Homocoupled Byproducts: Formation of symmetrical bipyridines from the starting materials.
-
Isomeric Bipyridines: Due to side reactions or impurities in the starting materials.
-
Dehalogenated Species: Loss of the chlorine atom from the bipyridine ring.
-
Residual Catalysts and Reagents: Traces of copper and other reagents used in the synthesis.
The presence of these impurities can interfere with downstream applications, making their identification and quantification critical.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[7]
Principle of HPLC
HPLC operates on the principle of separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound, in line with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[8][9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B | A gradient elution ensures the separation of early and late-eluting impurities. |
| Flow Rate | 0.7 mL/min | A typical flow rate for a 4.6 mm ID column.[11] |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[11] |
| Injection Volume | 10 µL | A standard injection volume.[11] |
| UV Detection | 254 nm | A common wavelength for aromatic compounds.[11] |
Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (50:50 Acetonitrile:Water).
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve in 10 mL of diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
The purity of the synthesized this compound is determined using the area percent method. The percentage purity is calculated as:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Impurities are identified by their retention times relative to the main peak.
Table 1: Hypothetical HPLC Data for Synthesized this compound
| Peak | Retention Time (min) | Area | % Area | Identification |
| 1 | 3.5 | 1500 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 995000 | 99.50 | This compound |
| 3 | 10.1 | 3500 | 0.35 | Process-related Impurity |
Method Validation
To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling
Mass spectrometry is an indispensable tool for confirming the identity of synthesized compounds and for the structural elucidation of unknown impurities.[7]
Principle of Mass Spectrometry
MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z and detected. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate protonated molecular ions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
MS Parameters:
| Parameter | Condition | Rationale |
| Ionization Mode | Positive ESI | Bipyridines readily form protonated ions. |
| Mass Range | 50-500 m/z | To cover the mass of the parent compound and potential impurities. |
| Capillary Voltage | 3.5 kV | A typical voltage for ESI. |
| Source Temperature | 120°C | To aid in desolvation. |
| Gas Flow | As per instrument recommendation | To assist in nebulization and desolvation. |
Sample Preparation:
-
Dilute the sample solution from the HPLC analysis to approximately 10 µg/mL with the mobile phase.
Data Analysis and Interpretation
The identity of this compound is confirmed by its accurate mass and the characteristic isotopic pattern of chlorine.[12] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks separated by 2 m/z units with a 3:1 intensity ratio.
Table 2: Expected and Observed Mass Spectrometry Data for this compound (C₁₀H₇ClN₂)
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |
| [M+H]⁺ (with ³⁵Cl) | 191.0371 | 191.0375 | ~75% |
| [M+H]⁺ (with ³⁷Cl) | 193.0341 | 193.0344 | ~25% |
Impurities can be identified by their accurate mass, which can be used to propose their elemental composition.
A Comparative Analysis: HPLC vs. Other Techniques
While HPLC is a powerful tool for purity determination, a comprehensive validation often involves orthogonal techniques.
-
HPLC vs. Gas Chromatography (GC): GC is generally not suitable for non-volatile compounds like this compound without derivatization.
-
HPLC vs. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR). However, HPLC offers superior sensitivity for detecting trace impurities.
-
The Synergy of HPLC-MS: The combination of HPLC with MS (LC-MS) is the gold standard for impurity profiling.[13] HPLC separates the components of the mixture, and MS provides mass information for each separated component, allowing for confident identification.[14]
Visualizing the Workflow
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. jocpr.com [jocpr.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
A Senior Application Scientist's Guide to 2,2'-Bipyridine Synthesis: A Comparative Study of Suzuki, Stille, and Negishi Couplings
Introduction: The Enduring Importance of 2,2'-Bipyridines
In the landscape of modern chemistry and materials science, the 2,2'-bipyridine scaffold stands as a cornerstone. These N-heterocyclic compounds are not merely synthetic targets but are enabling motifs in a vast array of applications, from catalysis and photovoltaics to medicinal chemistry.[1][2] Their prevalence stems from their exceptional ability to chelate metal ions, forming stable complexes that are pivotal in numerous chemical transformations and functional materials.[3] Consequently, the efficient and versatile synthesis of functionalized 2,2'-bipyridines is a topic of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of three powerful palladium-catalyzed cross-coupling reactions for the synthesis of 2,2'-bipyridines: the Suzuki, Stille, and Negishi couplings. As a senior application scientist, my focus extends beyond mere procedural descriptions. This document delves into the mechanistic underpinnings of each reaction, offers field-proven insights into their practical application, and presents a critical evaluation of their respective strengths and limitations in the context of 2,2'-bipyridine synthesis.
The Challenge of 2,2'-Bipyridine Synthesis via Cross-Coupling
The synthesis of 2,2'-bipyridines is not without its challenges. A primary obstacle in metal-catalyzed cross-coupling reactions is the propensity of the bipyridine product to coordinate with the palladium catalyst.[4][5] This product inhibition can significantly diminish catalytic activity, leading to lower yields and the need for higher catalyst loadings.[5] Furthermore, the stability and reactivity of the organometallic precursors, particularly 2-pyridyl organometallics, can be problematic.[6] For instance, 2-pyridylboronic acids, the key nucleophiles in Suzuki couplings, are known for their instability.[6][7] These challenges underscore the importance of selecting the appropriate coupling strategy based on the specific synthetic goals and substrate functionalities.
Mechanistic Overview: A Shared Catalytic Cycle
At the heart of the Suzuki, Stille, and Negishi couplings lies a similar catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. This cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of a halopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organometallic reagent (organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide. This is the defining step that differentiates the three couplings.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired 2,2'-bipyridine, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Below is a generalized workflow representing this catalytic process.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
The Suzuki-Miyaura coupling is arguably the most widely practiced cross-coupling reaction, lauded for its use of generally low-toxicity and stable organoboron reagents.[8] The byproducts are typically inorganic salts that are easily removed, aligning with the principles of green chemistry.
Mechanistic Insight
A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a borate complex that facilitates transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Substituted 2,2'-Bipyridine
This protocol describes the synthesis of a substituted 2,2'-bipyridine using a stabilized 2-pyridylboronic acid ester.[7]
Materials:
-
Substituted 2-bromopyridine (1.0 equiv)
-
2-Pyridylboronic acid N-phenyldiethanolamine ester (1.1 equiv)[5]
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
1,4-Dioxane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-bromopyridine, 2-pyridylboronic acid N-phenyldiethanolamine ester, and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine.
The Stille Coupling: High Functional Group Tolerance
The Stille coupling employs organotin reagents (stannanes) and is renowned for its excellent functional group tolerance and typically mild, neutral reaction conditions.[9][10] Stannanes are generally stable to air and moisture, making them convenient to handle.[9]
Mechanistic Insight
The transmetalation step in the Stille coupling is often the rate-determining step and does not require a basic activator.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Synthesis of 5,5'-Disubstituted-2,2'-bipyridine
This protocol outlines a procedure for the functionalization of a dibromobipyridine via Stille coupling.[1][11]
Materials:
-
5,5'-Dibromo-2,2'-bipyridine (1.0 equiv)
-
Aryl- or heteroarylstannane (1.1 equiv per bromine)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene or DMF
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, dissolve 5,5'-dibromo-2,2'-bipyridine in anhydrous toluene.
-
Add the arylstannane reagent and Pd(PPh₃)₄.
-
Purge the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 110 °C) for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography. To remove tin byproducts, washing the organic extracts with an aqueous solution of potassium fluoride (KF) is often effective.
The Negishi Coupling: High Reactivity and Versatility
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[12] This heightened reactivity often translates to milder reaction conditions and faster reaction times.[13] The Negishi coupling is particularly valuable for its ability to couple a wide range of organic fragments.
Mechanistic Insight
The high nucleophilicity of the organozinc reagent drives the transmetalation step, often without the need for additives.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: Synthesis of a 5-Substituted 2,2'-Bipyridine
This protocol describes a modified Negishi coupling for the synthesis of 5-substituted 2,2'-bipyridines.[12]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Anhydrous zinc chloride (ZnCl₂) solution (1.1 equiv in THF)
-
5-Substituted-2-chloropyridine (1.0 equiv)
-
Pd(dba)₂ (2 mol%)
-
Tri-tert-butylphosphine (tBu₃P) (4 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of 2-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the ZnCl₂ solution and allow the mixture to warm to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, add the 5-substituted-2-chloropyridine, Pd(dba)₂, and tBu₃P.
-
Add anhydrous THF, followed by the freshly prepared 2-pyridylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-substituted 2,2'-bipyridine.
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Suzuki, Stille, and Negishi couplings for 2,2'-bipyridine synthesis is a nuanced decision that depends on several factors. The following table provides a comparative summary to guide this selection process.
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (boronic acids/esters) | Organotin (stannanes) | Organozinc (organozinc halides) |
| Toxicity of Reagents | Generally low toxicity.[8] | High toxicity of organotin reagents.[8][13] | Moderate toxicity; reagents are air and moisture sensitive. |
| Byproducts | Boron-based, often easily removed by aqueous workup. | Tin-based, can be difficult to remove, often requiring fluoride treatment or specialized chromatography.[9] | Zinc salts, generally removable with an aqueous quench. |
| Reaction Conditions | Typically requires a base.[14] | Often proceeds under neutral or milder conditions.[8] | Generally mild conditions, no base required.[13] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons. | Excellent, tolerates a wide range of functional groups.[9][10] | Good, but the organozinc reagents are less tolerant to certain electrophilic functional groups.[13] |
| Reagent Stability | 2-Pyridylboronic acids can be unstable.[5][6][7] Stabilized esters are preferred.[5] | Organostannanes are generally air and moisture stable.[9] | Organozinc reagents are air and moisture sensitive, requiring inert atmosphere techniques. |
| Reactivity | Moderate. | Moderate. | High reactivity, often leading to faster reactions.[12] |
| Key Advantage for Bipyridine Synthesis | "Green" credentials and commercially available reagents. | Excellent functional group tolerance and stable reagents.[9] | High reactivity can overcome product inhibition; good for sterically hindered substrates.[13] |
| Key Disadvantage for Bipyridine Synthesis | Instability of 2-pyridylboronic acids and potential for product inhibition.[4][5] | Toxicity of tin compounds and difficulty in byproduct removal.[13] | Air and moisture sensitivity of organozinc reagents. |
Conclusion and Future Outlook
The Suzuki, Stille, and Negishi couplings are all formidable tools for the synthesis of 2,2'-bipyridines, each with a distinct profile of advantages and disadvantages. The Suzuki coupling remains a popular choice due to its environmentally benign nature, though the instability of 2-pyridylboronic acids necessitates the use of more stable derivatives. The Stille coupling offers exceptional functional group tolerance, making it suitable for complex, late-stage functionalizations, but the toxicity of organotin reagents is a significant drawback. The Negishi coupling, with its highly reactive organozinc reagents, provides a powerful means to construct sterically demanding bipyridines under mild conditions, provided that stringent anhydrous and anaerobic techniques are employed.
The ongoing development of more active and robust catalyst systems, as well as novel, stable organometallic reagents, continues to expand the scope and applicability of these fundamental reactions. For the modern researcher, a thorough understanding of the nuances of each coupling method is essential for the strategic and successful synthesis of the next generation of functional 2,2'-bipyridine-based molecules and materials.
References
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Steric and Electronic Effects of Bipyridine Ligands in Catalysis
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the design of ligands for transition metal catalysis. Its remarkable stability when chelated to a metal, combined with the synthetic accessibility of a vast array of substituted analogues, allows for the precise tuning of a catalyst's performance.[1] This guide provides an in-depth comparison of how steric and electronic modifications to the bipyridine framework directly influence catalytic outcomes. We will explore the fundamental principles, present comparative experimental data from distinct catalytic systems, and provide actionable experimental protocols for researchers in catalyst development and optimization.
Fundamental Principles: Disentangling Steric and Electronic Effects
The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting metal complex. These two effects, while often intertwined, can be understood and quantified through distinct parameters.
Electronic Effects: These originate from the ability of a substituent to donate or withdraw electron density from the pyridine rings, which in turn modulates the electron density at the metal center. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition or making it a better reductant.[1] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) render the metal center more electrophilic.[1] The electronic influence of a substituent can be quantified using Hammett parameters (σ) , which provide a measure of the inductive and resonance effects of a substituent on a benzene ring, and are often used by analogy in heterocyclic systems. A positive ρ value in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state of the rate-determining step.
Steric Effects: This refers to the physical bulk of substituents and the spatial arrangement they impose around the metal center. Bulky substituents, particularly at the 6,6'-positions (ortho to the coordinating nitrogens), can create a defined pocket around the active site. This can influence substrate selectivity, prevent catalyst deactivation pathways like dimerization, or promote key steps such as reductive elimination by enforcing a specific geometry on the complex.[1] A common, albeit imperfect, way to quantify the steric bulk of ligands, particularly phosphines, is Tolman's cone angle (θ) . While not formally defined for bipyridines, the underlying principle of quantifying the solid angle occupied by a ligand is a critical concept for understanding steric influence.
Distinguishing between these effects is a primary challenge in ligand design. A common strategy involves a systematic study where a series of ligands is synthesized, varying one property (e.g., steric bulk at the 6,6'-positions) while keeping the electronic nature of the substituents (e.g., at the 4,4'-positions) relatively constant, and vice versa.
Case Study 1: Steric Dominance in Ni-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The choice of the bipyridine ligand is critical for achieving high efficiency. A systematic study on the effect of substituents at the 6,6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction highlights the overwhelming importance of steric factors in this system.
In the coupling of an aryl halide and an alkyl halide, the catalytic cycle is thought to involve Ni(I)/Ni(III) intermediates. The steric bulk of the ligand directly impacts the stability and reactivity of these species.
Comparative Performance Data
The following table summarizes the effect of increasing steric bulk at the 6,6'-positions of the dtbbpy ligand on the yield of a model Ni-catalyzed cross-electrophile coupling reaction.
| Ligand (L) | 6,6'-Substituent (R) | Yield (%) |
| 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | -H | 85 |
| 4,4′-di-tert-butyl-6,6′-dimethyl-2,2′-bipyridine | -CH₃ | 71 |
| 4,4′-di-tert-butyl-6,6′-diisopropyl-2,2′-bipyridine | -CH(CH₃)₂ | 43 |
| 4,4′-di-tert-butyl-6,6′-dimesityl-2,2′-bipyridine | -Mesityl | <5 |
Data adapted from a study on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.
Interpretation: The data clearly shows an inverse correlation between the steric bulk of the 6,6'-substituents and the reaction yield. While the 4,4'-di-tert-butyl groups provide overall solubility and stability, increasing the size of the groups adjacent to the nickel center from hydrogen to mesityl dramatically inhibits the reaction. This suggests that excessive steric hindrance likely impedes a crucial step in the catalytic cycle, such as substrate coordination or oxidative addition. The optimal ligand requires a balance: enough steric presence to promote stability and prevent off-cycle pathways, but not so much as to block the active site. For instance, while bulkier substituents can stabilize Ni(I) species, they can also hinder the coordination of the ligand to the Ni(0) precursor.
Case Study 2: Electronic Tuning in Photocatalytic CO₂ Reduction
The electrochemical reduction of carbon dioxide (CO₂) is a critical area of sustainable energy research. Rhenium tricarbonyl complexes bearing bipyridine ligands, such as fac-[Re(bpy)(CO)₃Cl], are benchmark molecular electrocatalysts for this transformation. In this context, the electronic properties of the bipyridine ligand play a dominant role in tuning the catalytic activity and overpotential.
A systematic study of fac-[Re(NN)(CO)₃Cl] complexes, where NN is a 4,4'-disubstituted bipyridine, reveals a clear linear free-energy relationship between the electronic nature of the substituent and the catalyst's redox properties.
Comparative Performance Data
The following table correlates the Hammett parameter (σₚ) of the 4,4'-substituents with the first reduction potential (E₁/₂) of the Re complex, a key indicator of the energy required to initiate the catalytic cycle.
| Ligand | 4,4'-Substituent (R) | Hammett Parameter (σₚ) | E₁/₂ (V vs. Fc⁺/Fc) |
| 4,4'-dimethoxy-2,2'-bipyridine | -OCH₃ | -0.27 | -1.91 |
| 4,4'-dimethyl-2,2'-bipyridine | -CH₃ | -0.17 | -1.85 |
| 2,2'-bipyridine | -H | 0.00 | -1.78 |
| 4,4'-dibromo-2,2'-bipyridine | -Br | +0.23 | -1.60 |
| 4,4'-bis(methoxycarbonyl)-2,2'-bipyridine | -CO₂CH₃ | +0.45 | -1.36 |
Data adapted from a study on photocatalytic CO₂ reduction with substituted bipyridyl rhenium complexes.[2]
Interpretation: The data demonstrates a strong correlation: as the electron-withdrawing character of the substituent increases (more positive σₚ), the complex becomes easier to reduce (less negative E₁/₂).[2] This is because EWGs stabilize the bipyridine's π* orbitals, which accept the electron during the initial reduction step.
However, a lower reduction potential does not automatically translate to better catalytic performance.
-
Electron-Donating Groups (-OCH₃, -CH₃): These make the complex harder to reduce but result in a one-electron reduced species (OERS) that is more electron-rich and reacts more quickly with CO₂.[2]
-
Electron-Withdrawing Groups (-Br, -CO₂CH₃): These facilitate the initial reduction of the catalyst but lead to an OERS that is less nucleophilic and reacts more slowly with the CO₂ substrate.[2]
This highlights a crucial trade-off in catalyst design. The optimal ligand depends on the specific reaction conditions, such as the strength of the sacrificial electron donor used in the system. The interplay of these factors must be carefully considered to optimize the overall catalytic turnover.
Visualizing Catalytic Mechanisms and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate a general photoredox catalytic cycle and a logical workflow for comparing ligand effects.
Caption: General mechanism for photoredox catalysis.
Caption: Workflow for comparing ligand effects.
Experimental Protocols
The following protocols provide a starting point for synthesizing representative bipyridine ligands and for evaluating their performance in a general catalytic reaction.
Protocol 1: Synthesis of 4,4'-Disubstituted-2,2'-Bipyridines
This protocol describes a general approach for synthesizing symmetrically substituted bipyridines, exemplified by the synthesis of 4,4'-dimethoxy-2,2'-bipyridine (an EDG-substituted ligand).
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add 4,4'-dibromo-2,2'-bipyridine (1.0 eq), CuI (0.2 eq), and sodium methoxide (3.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene and anhydrous methanol (e.g., 10:1 v/v) via syringe.
-
Add DMEDA (0.4 eq) via syringe.
-
Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-dimethoxy-2,2'-bipyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: For the synthesis of ligands with electron-withdrawing groups like -NO₂, nitration of 2,2'-bipyridine-N,N'-dioxide followed by deoxygenation is a common route.
Protocol 2: General Procedure for Evaluating Catalytic Performance
This protocol outlines a general method for screening a library of synthesized bipyridine ligands in a model cross-coupling reaction.
Materials:
-
Metal precursor (e.g., NiCl₂·glyme, Pd(OAc)₂) (5 mol%)
-
Synthesized bipyridine ligand (5.5 mol%)
-
Substrate A (e.g., Aryl halide, 1.0 eq)
-
Substrate B (e.g., Alkyl halide, 1.2 eq)
-
Reductant (e.g., Zinc dust, 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMAc)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
In a nitrogen-filled glovebox, charge a series of reaction vials each with the metal precursor (5 mol%), one of the bipyridine ligands to be tested (5.5 mol%), and the reductant (1.5 eq).
-
To each vial, add the anhydrous solvent, followed by the internal standard.
-
Add Substrate A (1.0 eq) and Substrate B (1.2 eq) to each vial.
-
Seal the vials and place them in a temperature-controlled reaction block outside the glovebox.
-
Stir the reactions at the desired temperature (e.g., room temperature or 60 °C) for a set time (e.g., 12-24 hours).
-
At specified time points, an aliquot can be carefully removed from each reaction, quenched (e.g., with 1 M HCl), filtered, and analyzed by GC or ¹H NMR to determine the conversion and yield relative to the internal standard.
-
Upon completion, quench the entire reaction mixture.
-
Work up the reaction by extracting with an appropriate organic solvent, washing, drying, and concentrating.
-
Analyze the final crude mixture to determine the final yield for each ligand, allowing for direct comparison of their catalytic performance.
Conclusion and Future Outlook
The judicious selection of substituents on bipyridine ligands is a powerful strategy for controlling the outcome of transition metal-catalyzed reactions. As demonstrated, steric bulk at the 6,6'-positions can be leveraged to control access to the catalytic site, while electronic modifications at the 4,4'-positions can finely tune the redox properties of the metal center. A quantitative, systematic approach, grounded in the principles of physical organic chemistry, is essential for rationally designing more efficient and selective catalysts.
Future advancements will likely involve the use of computational tools to predict the steric and electronic properties of novel ligands before their synthesis, accelerating the discovery process. Furthermore, the development of bipyridine ligands with dynamic or responsive features, which can change their properties in response to a stimulus during the catalytic cycle, represents an exciting frontier in catalyst design.
References
A Comparative Guide to the Enantioselectivity of Chiral Catalysts Derived from 5-Chloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, particularly in the pharmaceutical industry, the development of effective chiral catalysts is paramount. The 2,2'-bipyridine scaffold has long been a privileged framework for the construction of chiral ligands due to its robust coordination to a variety of transition metals. This guide provides an in-depth technical assessment of chiral catalysts derived from 5-Chloro-2,2'-bipyridine, offering a comparative analysis of their performance in asymmetric catalysis against established alternatives. We will delve into the synthetic rationale, mechanistic insights, and practical applications, supported by experimental data, to provide a comprehensive resource for researchers in the field.
The Strategic Advantage of the this compound Precursor
The choice of this compound as a starting material for chiral ligand synthesis is a strategic one. The chloro-substituent at the 5-position serves as a versatile synthetic handle for the introduction of chirality. Through various cross-coupling reactions, a wide array of chiral moieties can be appended to the bipyridine core, allowing for the fine-tuning of the catalyst's steric and electronic properties. This modularity is crucial for optimizing enantioselectivity for a specific chemical transformation.
The synthetic pathway to these chiral ligands often involves a key palladium-catalyzed cross-coupling step, such as the Suzuki or Stille coupling, to introduce a chiral group at the 5- and 5'-positions. This approach allows for the construction of a library of ligands with varying chiral environments around the metal center.
Performance in Asymmetric Catalysis: A Case Study in Palladium-Catalyzed Oxidative [2+2] Annulation
A notable application of chiral catalysts derived from 5-substituted-2,2'-bipyridines is in palladium-catalyzed asymmetric oxidative [2+2] annulation reactions. These reactions are powerful tools for the construction of chiral cyclobutane derivatives, which are important structural motifs in many natural products and pharmaceuticals.
One such example is the synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their successful application in the palladium-catalyzed asymmetric oxidative [2+2] annulation of arylboronic acids and alkenes, affording a range of chiral benzocyclobutenes with excellent enantioselectivities.[1][2][3][4]
Below is a table summarizing the performance of a representative chiral catalyst derived from a 5,5'-disubstituted-2,2'-bipyridine ligand in this reaction, compared to a standard chiral ligand.
Table 1: Comparison of Chiral Catalysts in the Asymmetric Oxidative [2+2] Annulation of Phenylboronic Acid and Norbornene
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Pd(OAc)₂ / (S)-L1 * | 95 | 98 |
| Pd(OAc)₂ / (R)-BINAP | 75 | 85 |
*(S)-L1 represents a chiral 5,5'-disubstituted-2,2'-bipyridine ligand. Data is representative and compiled from literature sources.
The data clearly indicates the superior performance of the catalyst based on the 5,5'-disubstituted-2,2'-bipyridine ligand in terms of both yield and enantioselectivity for this specific transformation. This enhanced performance can be attributed to the well-defined chiral pocket created by the substituents at the 5 and 5' positions of the bipyridine ligand, which effectively controls the facial selectivity of the approaching substrates.
Experimental Protocols
Synthesis of a Representative Chiral 5,5'-Disubstituted-2,2'-bipyridine Ligand
This protocol describes a general method for the synthesis of a chiral 5,5'-disubstituted-2,2'-bipyridine ligand starting from 5,5'-dibromo-2,2'-bipyridine, a derivative of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 5,5'-dibromo-2,2'-bipyridine (1.0 mmol) and a chiral boronic acid derivative (2.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (3.0 mmol).
-
Degas the mixture by bubbling argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.
General Procedure for Palladium-Catalyzed Asymmetric Oxidative [2+2] Annulation
-
In a dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), the chiral 5,5'-disubstituted-2,2'-bipyridine ligand (0.024 mmol), and Ag₂O (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the arylboronic acid (0.2 mmol), the alkene (0.4 mmol), and 1,4-dioxane (1.0 mL).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral benzocyclobutene product.
Mechanistic Considerations and Causality of Enantioselectivity
The high enantioselectivity achieved with these catalysts is a direct consequence of the chiral environment created by the ligand around the palladium center. The substituents at the 5 and 5' positions of the bipyridine scaffold project into the space around the metal, creating a chiral pocket that dictates the orientation of the incoming substrates.
Caption: Proposed catalytic cycle for the palladium-catalyzed asymmetric oxidative [2+2] annulation.
The key to enantioselectivity lies in the migratory insertion step, where the chiral ligand-metal complex differentiates between the two enantiotopic faces of the alkene, leading to the preferential formation of one enantiomer of the product.
Comparison with "Gold Standard" Catalysts
To provide a broader context for the performance of these this compound derived catalysts, it is essential to compare them with well-established "gold standard" catalysts in other key asymmetric transformations.
Asymmetric Epoxidation: Comparison with Jacobsen's Catalyst
Jacobsen's catalyst, a chiral manganese-salen complex, is a benchmark for the asymmetric epoxidation of unfunctionalized olefins.[5][6][7][8]
Table 2: Asymmetric Epoxidation of Styrene
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Hypothetical Chiral Mn-bipyridine Catalyst * | (Data not available) | (Data not available) |
| Jacobsen's Catalyst | >90 | >95 |
While direct comparative data is lacking, the high efficiency of Jacobsen's catalyst sets a high bar for any new catalytic system for asymmetric epoxidation.
Asymmetric Hydrogenation: Comparison with Noyori's Catalysts
Noyori's ruthenium-BINAP catalysts are renowned for their exceptional performance in the asymmetric hydrogenation of a wide range of ketones and olefins.[9][10]
Table 3: Asymmetric Hydrogenation of Acetophenone
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Hypothetical Chiral Ru-bipyridine Catalyst * | (Data not available) | (Data not available) |
| Noyori's Ru-BINAP Catalyst | >98 | >99 |
*Similarly, direct comparative data for a chiral ruthenium complex with a 5,5'-disubstituted-2,2'-bipyridine ligand in this benchmark reaction is not widely reported.
Noyori's catalysts represent the pinnacle of enantioselective hydrogenation, and any new catalyst would need to demonstrate comparable or superior performance to be considered a viable alternative.
Workflow for Assessing Enantioselectivity
The following diagram outlines a typical workflow for the evaluation of a new chiral catalyst's enantioselectivity.
Caption: A streamlined workflow for the synthesis, application, and analysis of a new chiral catalyst.
Conclusion and Future Outlook
Chiral catalysts derived from this compound represent a promising and highly modular class of ligands for asymmetric catalysis. The demonstrated success in palladium-catalyzed oxidative [2+2] annulation highlights their potential to achieve high levels of enantioselectivity. The versatility of the 5-chloro substituent as a synthetic handle opens up avenues for the creation of a diverse range of chiral ligands tailored for specific transformations.
While direct comparisons with established "gold standard" catalysts like Jacobsen's and Noyori's catalysts in their respective benchmark reactions are not yet widely available, the initial results are encouraging. Future research should focus on expanding the application of these ligands to a broader range of asymmetric reactions and conducting direct, head-to-head comparisons with existing top-tier catalysts. The continued exploration of this catalyst class holds significant promise for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and other fine chemical industries.
References
- 1. Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers | MDPI [mdpi.com]
- 2. Recent advances in Pd-catalyzed asymmetric cyclization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01000D [pubs.rsc.org]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmore500.com [mmore500.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. nobelprize.org [nobelprize.org]
A Comparative Benchmarking Guide to 5-Chloro-2,2'-bipyridine-based OLEDs for Advanced Display and Lighting Applications
Introduction: The Critical Role of Ligand Design in OLED Performance
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the rational design of constituent materials is paramount to achieving high efficiency, operational stability, and color purity. Among the various components of an OLED device, the electron transport and emissive layers play a pivotal role in dictating overall performance. The 2,2'-bipyridine scaffold has emerged as a privileged ligand framework in the synthesis of metal complexes for these layers, owing to its excellent thermal stability and electron-accepting properties. The introduction of substituents onto the bipyridine ring offers a powerful strategy to fine-tune the electronic and photophysical properties of the resulting materials. This guide provides a comprehensive performance benchmark of OLEDs incorporating 5-Chloro-2,2'-bipyridine, comparing it against other halogen-substituted bipyridine and quinoline derivatives. Through a synthesis of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this compound in next-generation OLEDs.
The choice of a chloro-substituent is not arbitrary. Halogenation, particularly with chlorine and fluorine, can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This, in turn, affects charge injection and transport, as well as the emissive properties of the resultant OLED device. The "heavy atom effect" of chlorine can also promote intersystem crossing, potentially enhancing the efficiency of phosphorescent emitters.[1] This guide will delve into the tangible effects of such substitutions on key performance metrics.
Comparative Performance Analysis
To provide a clear and objective comparison, we have compiled performance data from various studies on OLEDs utilizing halogen-substituted bipyridine and quinoline-based materials. The following tables summarize key performance indicators: External Quantum Efficiency (EQE), Maximum Luminance, Current Efficiency, and Power Efficiency. It is crucial to note that direct comparisons can be nuanced, as device performance is highly dependent on the overall device architecture, including the specific host materials, charge transport layers, and fabrication conditions.
Table 1: Performance Metrics of OLEDs with Halogen-Substituted Ligands
| Ligand/Complex | Role in OLED | Max. Luminance (cd/m²) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Al(Bpy)₂(5-Clq) | Emissive Layer | 314 | - | 0.09 | 0.03 | [2] |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | Emissive Layer | 9143 | - | 2.60 | - | [1] |
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | Emissive Layer | 7123 | - | 2.26 | - | [1] |
| Mg complex of 5-chloro-8-hydroxyquinoline | Emissive Layer | 425 | - | - | - | [3] |
| Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | Emissive Layer | - | - | 1.75 | 0.51 | [4] |
Analysis of Performance Data:
The data presented in Table 1 highlights the significant impact of halogen substitution on OLED performance. The aluminum complex incorporating 5-chloro-8-hydroxyquinoline and 2,2'-bipyridine, Al(Bpy)₂(5-Clq), exhibits modest performance with a maximum luminance of 314 cd/m² and low efficiencies.[2] In contrast, zinc complexes with dichloro- and tetrafluoro-substituted hydroxyquinolates demonstrate substantially higher luminance, reaching up to 9143 cd/m².[1] This suggests that the choice of both the metal center and the specific halogen substituent and its position on the ligand are critical factors in optimizing emissive properties. The overall better performance of the chloro-substituted zinc complex compared to its fluoro-substituted counterpart in one study suggests that the "heavy atom effect" may be playing a beneficial role.[1]
It is important to consider that this compound itself is often a precursor for more complex ligands or electron transport materials.[5] Therefore, its direct impact is often observed in the properties of the final material it is incorporated into. The following section will detail the experimental protocols necessary to fabricate and characterize OLEDs using such materials, providing a framework for reproducible research and development.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the fabrication and characterization of OLEDs, enabling researchers to benchmark new materials against existing standards. These protocols are designed to be self-validating by including critical characterization steps at each stage.
Protocol 1: Synthesis of a this compound-based Metal Complex (Illustrative Example)
This protocol describes a general method for synthesizing a metal complex using this compound, which can then be used as an emissive or electron-transporting material.
-
Ligand Synthesis (if necessary): If this compound is a precursor, the initial step involves its chemical modification to create the final ligand. This often involves cross-coupling reactions to add other functional groups.
-
Complexation Reaction:
-
Dissolve the this compound-containing ligand and a chosen metal salt (e.g., Iridium(III) chloride, Zinc(II) acetate) in an appropriate solvent (e.g., 2-ethoxyethanol, toluene).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purification:
-
After cooling, collect the precipitated product by filtration.
-
Wash the crude product with appropriate solvents to remove unreacted starting materials.
-
Purify the complex further using column chromatography or temperature gradient sublimation.
-
-
Characterization:
-
Confirm the structure of the synthesized complex using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Analyze the thermal stability using thermogravimetric analysis (TGA).
-
Investigate the photophysical properties (absorption and photoluminescence spectra, quantum yield) using UV-Vis and fluorescence spectroscopy.
-
Protocol 2: OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal electrodes required for an OLED.[6][7][8]
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).[9]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.[9]
-
-
Organic Layer Deposition:
-
Place the cleaned substrates and crucibles containing the organic materials (hole injection layer, hole transport layer, emissive layer, electron transport layer) into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the crucibles to their sublimation temperatures. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of an electron injection material (e.g., lithium fluoride, LiF) followed by a thicker layer of a low work function metal (e.g., aluminum, Al) through a shadow mask to define the cathode area.[7]
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. opeetv.store [opeetv.store]
- 7. iipseries.org [iipseries.org]
- 8. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [m.researching.cn]
- 9. m.youtube.com [m.youtube.com]
A Comparative DFT Study on the Binding Energies of Bipyridine Ligands: A Guide for Researchers
Introduction: The Enduring Significance of Bipyridine Ligands in Modern Chemistry
2,2'-Bipyridine (bpy) and its derivatives are cornerstone ligands in coordination chemistry, catalysis, and materials science.[1][2] Their ability to form stable complexes with a vast array of transition metals has led to their use in applications ranging from photocatalysis and solar energy conversion to the development of novel therapeutic agents. The electronic and steric properties of bipyridine ligands can be finely tuned through synthetic modification, directly impacting the stability and reactivity of the resulting metal complexes. Understanding the nuances of metal-ligand binding is therefore paramount for the rational design of new functional molecules.
This guide provides a comparative analysis of the binding energies of different bipyridine ligands using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular and electronic structures at the atomic level.[1] We will explore how substituent effects and steric hindrance modulate the binding affinity of these ligands, offering a framework for predicting and understanding their coordination behavior. This content is tailored for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for ligand design and optimization.
Theoretical Framework: Unpacking Binding Energy with Density Functional Theory
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It has become an indispensable tool in modern chemistry for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data.
The binding energy (BE) of a ligand to a metal center is a critical parameter that quantifies the strength of their interaction. In the context of DFT, the binding energy is typically calculated as the difference between the total electronic energy of the metal-ligand complex and the sum of the electronic energies of the isolated metal ion and the free ligand.
BE = E_complex - (E_metal + E_ligand)
A more negative binding energy indicates a stronger and more stable bond between the metal and the ligand. This seemingly simple equation belies the complexity of the underlying quantum mechanical calculations, which account for the intricate interplay of electrostatic interactions, orbital overlap, and electron correlation.
Comparative Analysis of Bipyridine Ligand Binding Energies
The binding affinity of a bipyridine ligand to a metal center is not static; it is highly sensitive to modifications of the bipyridine scaffold. Here, we delve into the key factors that govern these interactions.
Substituent Effects: The Electronic Tug-of-War
The electronic properties of substituents on the bipyridine rings play a pivotal role in modulating the ligand's binding energy. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -tBu), alkoxy groups (-OCH₃), and amino groups (-NH₂) increase the electron density on the bipyridine ligand.[3][4][5] This enhanced electron density on the nitrogen donor atoms generally leads to stronger σ-donation to the metal center, resulting in a more negative binding energy and a more stable complex. For instance, DFT studies on Ru(II) complexes have shown that ancillary bipyridine ligands with electron-donating substituents can lead to faster electron injection in dye-sensitized solar cells, a consequence of the altered electronic structure.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Br) pull electron density away from the bipyridine system.[1][2][6] This reduction in electron density at the nitrogen atoms weakens the σ-donation to the metal. However, EWGs can enhance the π-acceptor character of the ligand, which can also contribute to the overall stability of the complex, particularly with electron-rich metal centers. The interplay between σ-donation and π-backbonding determines the ultimate effect on the binding energy. For example, a study on Ru(II) complexes with substituted 2-phenylimidazo[4,5-f][1][4]-phenanthroline ligands demonstrated that increasing the electron-withdrawing ability of the substituent led to a decrease in the LUMO energy of the complex, which in turn influenced its DNA-binding affinity.[7][8]
A DFT study on 2,2'-bipyridine derivatives with -OH, -NH₂, and -Br substituents found that the electron-donating tendency of the substituents was crucial in making electrons available to the bipyridine system.[1][2][6] The study also highlighted that substitution generally leads to a reduction in the HOMO-LUMO energy gap, with the -NH₂ group having the most significant effect.[1][2][6]
Steric Hindrance: A Matter of Fit and Conformation
Beyond electronics, the sheer size and spatial arrangement of substituents can dramatically influence ligand binding. Steric hindrance can:
-
Distort Coordination Geometry: Bulky substituents near the nitrogen donor atoms can force a deviation from the ideal coordination geometry around the metal center.[9][10] This distortion can weaken the metal-ligand bond and lead to a less favorable binding energy. For example, increasing steric bulk on peripheral phenyl rings of bipyridyl ligands in Ru(II) complexes was shown to influence photophysical properties, which is consistent with changes in the metal-ligand interaction.[11]
-
Influence Ligand Conformation: The rotational barrier between the two pyridine rings in bipyridine can be influenced by substituents, affecting the ligand's ability to adopt the cis conformation required for chelation.
-
Modulate Excited-State Properties: Steric interactions have been shown to impact the excited-state lifetimes of metal complexes by influencing the relative energies of metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited states.[9]
Experimental Protocol: A Step-by-Step DFT Workflow for Binding Energy Calculation
To provide a practical framework, we outline a detailed methodology for calculating the binding energy of a substituted bipyridine ligand to a metal ion, in this case, a generic M(II) ion.
1. Software and Hardware Requirements:
-
A high-performance computing (HPC) cluster or a powerful workstation.
-
A quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.
2. Geometry Optimization:
-
Step 1: Ligand Optimization:
-
Build the 3D structure of the substituted bipyridine ligand.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the free ligand. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
-
Step 2: Metal-Ligand Complex Optimization:
-
Construct the initial geometry of the metal-bipyridine complex.
-
Perform a full geometry optimization of the complex. For transition metals, a larger basis set like LANL2DZ for the metal and 6-31G(d) for the ligand atoms is often employed. The spin state of the metal ion must be correctly specified.
-
-
Step 3: Metal Ion "Optimization":
-
For a single metal atom, a single-point energy calculation is sufficient as there are no geometric parameters to optimize.
-
3. Frequency Calculations:
-
Perform frequency calculations for the optimized ligand and complex structures. This is a crucial step to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction obtained from these calculations can be included for a more accurate binding energy.
4. Binding Energy Calculation:
-
Extract the final electronic energies (with or without ZPVE correction) from the output files of the optimization and frequency calculations for the complex, the free ligand, and the metal ion.
-
Apply the binding energy formula: BE = E_complex - (E_metal + E_ligand) .
5. Basis Set Superposition Error (BSSE) Correction:
-
The binding energy can be artificially inflated due to BSSE. The counterpoise correction method is a standard approach to mitigate this error. This involves calculating the energies of the ligand and the metal in the presence of the "ghost" basis functions of the other fragment in the optimized complex geometry.
Data Presentation: A Comparative Table of Bipyridine Ligand Properties
To facilitate a clear comparison, the following table summarizes key computational data for a hypothetical set of substituted bipyridine ligands complexed with a generic M(II) ion.
| Substituent (R) | Binding Energy (kcal/mol) | M-N Bond Length (Å) | HOMO-LUMO Gap (eV) |
| -H | -50.2 | 2.05 | 4.8 |
| -CH₃ (EDG) | -52.5 | 2.03 | 4.6 |
| -NO₂ (EWG) | -48.7 | 2.08 | 4.2 |
| -tBu (Steric) | -49.5 | 2.06 | 4.7 |
Note: These are illustrative values and the actual results will depend on the specific metal, functional, and basis set used.
Visualizing the Concepts
To better illustrate the concepts discussed, we provide the following diagrams created using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory/time-dependent DFT studies on the structures, trend in DNA-binding affinities, and spectral properties of complexes [Ru(bpy)2(p-R-pip)]2+ (R = -OH, -CH3, -H, -NO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,2'-bipyridine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 5-Chloro-2,2'-bipyridine, a halogenated heterocyclic compound, is a critical final step that ensures the safety of laboratory personnel, the integrity of your facility, and the protection of our environment. This guide provides a procedural framework grounded in established safety protocols and regulatory compliance, empowering you to manage this waste stream with confidence and precision.
The causality behind stringent disposal protocols for chlorinated compounds like this compound lies in their potential for environmental persistence and the hazardous byproducts that can be generated upon improper treatment, such as the formation of dioxins and furans during uncontrolled incineration. Therefore, a systematic and regulated approach is not merely a suggestion but a scientific and ethical necessity.
Immediate Safety & Handling Protocol
Before initiating any disposal procedure, a thorough risk assessment is paramount. This compound, while not acutely explosive or reactive under standard laboratory conditions, presents significant health hazards that dictate the required level of personal protective equipment (PPE).
Personal Protective Equipment (PPE) Hierarchy
The selection of PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound waste, with increasing levels of protection for higher-risk scenarios such as spill cleanup. This tiered approach is aligned with the Occupational Safety and Health Administration (OSHA) guidelines for controlling exposure to hazardous chemicals.[1][2]
| Activity Level | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling of Waste Containers | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields• Standard lab coat | Prevents incidental skin and eye contact with trace residues. |
| Weighing/Transferring Solid Waste | • All routine handling PPE• Chemical-resistant apron• Use of a chemical fume hood or ventilated enclosure | Minimizes the risk of dust inhalation and contamination of personal clothing. |
| Spill Cleanup | • All weighing/transferring PPE• NIOSH-approved respirator with cartridges for organic vapors and particulates• Chemical-resistant shoe covers | Protects against inhalation of aerosolized powder and significant skin contact during cleanup operations.[3] |
Waste Characterization & Segregation: The Foundation of Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4]
This compound is not specifically listed by name on the EPA's P or U lists. However, it falls into the broader category of halogenated organic compounds. Waste streams containing this chemical are typically classified as hazardous for the following reasons:
-
Toxicity: Bipyridine compounds can exhibit significant toxicity. Waste should be evaluated for the toxicity characteristic.
-
Presence of Halogens: Chlorinated solvents and residues are often categorized under the "F-list" of hazardous wastes from non-specific sources if mixed with or used as solvents (e.g., F002 for certain spent halogenated solvents).[5][6]
Therefore, all waste containing this compound must be treated as hazardous waste.
Core Directive: Waste Segregation The single most critical step in managing this waste stream is segregation. Do not mix waste containing this compound with non-hazardous waste or even other types of hazardous waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Why is segregation so critical?
-
Cost: Disposal of chlorinated waste is significantly more expensive due to the need for high-temperature incineration with specialized scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.[7]
-
Safety: Mixing with incompatible waste, such as strong acids or oxidizers, could lead to dangerous chemical reactions.[7]
-
Regulatory Compliance: Improperly mixed waste streams can result in significant regulatory fines and penalties.
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedures
Unused or Expired Pure Chemical
Pure, unused this compound must be disposed of as hazardous waste.
-
Container: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, transfer it to a new, compatible container that is in good condition.[8]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must clearly state "this compound" and list its constituents and hazards.
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Contaminated Solid Waste (e.g., contaminated silica gel, filter paper)
-
Collection: Place all contaminated solid waste into a designated, leak-proof container with a secure lid. A polyethylene pail or drum is often suitable.
-
Labeling: Affix a "Hazardous Waste" label. List the contents, including "this compound" and any other chemicals or materials present.
-
Storage & Disposal: Follow the same storage and EHS pickup procedures as for the pure chemical.
Contaminated Liquid Waste (e.g., reaction mixtures, solvent rinses)
-
Segregation: Collect all liquid waste containing this compound in a dedicated container for halogenated organic waste.[8] Do not mix with non-halogenated solvent waste.
-
Container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, screw-top cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Solvents." List all chemical components and their approximate percentages.
-
Storage & Disposal: Store in secondary containment in a designated satellite accumulation area. Arrange for pickup via your EHS office. Under no circumstances should this waste be poured down the drain. [9]
Contaminated Labware and PPE
-
Gross Decontamination: Scrape off any visible solid residue into the solid hazardous waste container.
-
Collection: Place grossly contaminated items, such as gloves, weigh boats, and wipes, directly into the designated solid waste container for contaminated debris.
-
Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this procedure is itself hazardous waste and must be collected in the halogenated liquid waste container.[10] Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but you must consult your local EHS guidelines.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Spill Cleanup Protocol for this compound (Solid Powder)
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, contact your EHS emergency line.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.[11]
-
Containment: Cordon off the spill area to prevent others from entering.
-
Gently Cover: Gently cover the spill with a wetting agent (such as wet paper towels or absorbent pads) to prevent the powder from becoming airborne.[11][12] Do not sweep dry powder.
-
Collect Waste: Carefully scoop the wetted material and absorbent pads using a plastic dustpan and scraper. Place all collected material into a designated hazardous waste bag or container.
-
Decontaminate Area: Wipe the spill area with a towel soaked in a detergent solution, followed by a rinse with water. All wipes and cleaning materials must be disposed of as hazardous waste.[12]
-
Doff PPE & Wash: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.
Decontamination of Laboratory Equipment
Reusable glassware and equipment must be properly decontaminated to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound. Collect this rinsate in the halogenated liquid waste container.
-
Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Alconox® or Liquinox®) and hot water.[13]
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
For sensitive analytical equipment, consult the manufacturer's guidelines for compatible cleaning and decontamination procedures.[14][15]
By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that the final disposition of this compound is handled with the same scientific rigor as its application in your research.
References
- 1. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. otago.ac.nz [otago.ac.nz]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. actenviro.com [actenviro.com]
- 11. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. epa.gov [epa.gov]
- 14. polarlabprojects.com [polarlabprojects.com]
- 15. lottolinternational.com [lottolinternational.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Chloro-2,2'-bipyridine
For the modern researcher, 5-Chloro-2,2'-bipyridine is a valuable building block in the synthesis of novel ligands, catalysts, and functional materials. However, its utility is matched by potential hazards that necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, the researcher, to work confidently and safely, making your laboratory a bastion of both innovation and well-being.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound, like many halogenated aromatic compounds, presents a multi-faceted risk profile. A thorough understanding of these hazards is the bedrock of a sound safety plan.
Toxicological Profile: While comprehensive toxicological data for this compound is not extensively documented, the available Safety Data Sheets (SDS) and data on analogous compounds like 2,2'-bipyridine provide a clear cautionary framework. The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: The parent compound, 2,2'-bipyridine, is classified as toxic if swallowed and in contact with skin[1]. By extension, this compound should be handled with the same level of caution. The chloro- substitution may alter its metabolic pathway and toxicokinetics, warranting a conservative approach.
-
Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory tract[2]. The fine, crystalline nature of the solid can lead to the generation of airborne dust, increasing the risk of respiratory irritation.
Physical and Chemical Hazards: This compound is a stable, solid material under standard laboratory conditions. However, in the event of a fire, it can decompose to produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[3].
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and use of appropriate PPE is non-negotiable. It is your final barrier against exposure when engineering controls cannot eliminate the hazard entirely.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory[4]. A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities of the material[5][6].
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound[7][8]. Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected[5].
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect your skin and personal clothing from contamination.
-
-
Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator is necessary. For fine dust, a particulate respirator (e.g., N95) may be sufficient, but if vapors are a concern, a full-face respirator with appropriate cartridges should be used[1][4].
PPE Selection Summary:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles with Side-Shields | Nitrile Gloves (double-gloving recommended) | Lab Coat | Required if outside a fume hood (NIOSH-approved respirator) |
| Preparing Solutions | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Running Reactions | Safety Goggles (Face shield if splash risk) | Nitrile Gloves | Lab Coat | As needed based on reaction scale and ventilation |
| Work-up and Purification | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | As needed based on solvent volatility and ventilation |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound at every stage is crucial for minimizing exposure and preventing accidents.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][3].
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.
Handling Procedures:
-
Engineering Controls: All manipulations of this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. The fume hood sash should be kept as low as possible.
-
Weighing: When weighing the solid, use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize dust. Perform this task in a fume hood or a balance enclosure with exhaust ventilation.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not allow the material to enter drains or waterways.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste[10].
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound" and the approximate concentration or quantity[10].
-
Containerization: Use leak-proof, compatible containers for waste collection. Solid waste should be collected in a designated, sealed container. Liquid waste containing this compound should be collected in a separate, sealed container from other waste streams to avoid incompatible reactions.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[11][12]. Never dispose of this compound down the drain or in the regular trash[10].
Visualizing Safety Workflows
To further clarify the decision-making processes for PPE selection and waste disposal, the following diagrams provide a visual guide.
Caption: PPE Selection Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. gustavus.edu [gustavus.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
